2-(4-bromophenyl)-1H-imidazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-bromophenyl)-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-6H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRIGPPDONXVEHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CN2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40470728 | |
| Record name | 2-(4-bromophenyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40470728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
176961-53-8 | |
| Record name | 2-(4-bromophenyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40470728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-bromophenyl)-1H-imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis and Characterization of 2-(4-bromophenyl)-1H-imidazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and characterization of the heterocyclic compound 2-(4-bromophenyl)-1H-imidazole. This molecule is of significant interest in medicinal chemistry and materials science due to the versatile biological activities exhibited by imidazole-containing structures.[1][2][3][4][5] This document outlines a common and efficient synthetic protocol, details expected analytical characterization data, and presents a visual representation of the synthetic workflow.
Introduction
The imidazole nucleus is a fundamental scaffold in a variety of biologically active molecules, including natural products and synthetic drugs.[4][6] Its derivatives have demonstrated a wide range of pharmacological properties, such as antibacterial, anti-inflammatory, and anticancer activities.[1][2][3][7] The introduction of a 4-bromophenyl substituent at the 2-position of the imidazole ring provides a key site for further functionalization, making this compound a valuable building block in drug discovery and development.
Synthesis of this compound
A prevalent and efficient method for the synthesis of 2,4,5-trisubstituted imidazoles, including derivatives of the target compound, is the Radziszewski reaction and its modern variations.[6][8][9][10][11] This one-pot synthesis typically involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and a source of ammonia. For the synthesis of 2-(4-bromophenyl)-4,5-diphenyl-1H-imidazole, a closely related analogue, benzil, 4-bromobenzaldehyde, and ammonium acetate are commonly employed.[12]
Experimental Protocol: One-Pot Synthesis
This protocol is adapted from established procedures for the synthesis of 2-aryl-1H-imidazoles.[1][2]
Materials:
-
Benzil
-
4-Bromobenzaldehyde
-
Ammonium acetate
-
Ethanol
-
Amberlite IR-120(H) resin (or another suitable acid catalyst)[1][2]
-
Deionized water
-
Ice
Procedure:
-
In a round-bottom flask, combine benzil (1.0 mmol), 4-bromobenzaldehyde (1.0 mmol), ammonium acetate (3.5 mmol), and Amberlite IR-120(H) (0.15 g) in ethanol (8 mL).[1]
-
Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of petroleum ether:ethyl acetate (7:3).[1]
-
Upon completion of the reaction, filter the hot solution to remove the catalyst.[1]
-
Pour the filtrate into ice-cold water to precipitate the solid product.[1]
-
Collect the crude product by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified 2-(4-bromophenyl)-4,5-diphenyl-1H-imidazole.
Characterization Data
The structural elucidation of this compound and its derivatives is confirmed through various spectroscopic and analytical techniques. The following tables summarize typical characterization data.
Physical and Spectroscopic Data for 2-(4-bromophenyl)-4-phenyl-1H-imidazole
| Property | Value | Reference |
| Molecular Formula | C15H11BrN2 | [13] |
| Melting Point (°C) | 198 | [13] |
| Appearance | Yellow solid | [13] |
1H NMR Data for 2-(4-bromophenyl)-4-phenyl-1H-imidazole (500 MHz, CDCl3)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment | Reference |
| 7.72 | t | 8.0 | 4H | Aromatic-H | [13] |
| 7.52 | d | 8.0 | 2H | Aromatic-H | [13] |
| 7.40 | q | 7.5 | 3H | Aromatic-H | [13] |
| 7.28 | t | 7.5 | 1H | Aromatic-H | [13] |
13C NMR Data for 2-(4-bromophenyl)-4-phenyl-1H-imidazole (125 MHz, CDCl3)
| Chemical Shift (δ, ppm) | Reference |
| 146.0 | [13] |
| 132.0 | [13] |
| 128.9 | [13] |
| 128.7 | [13] |
| 127.2 | [13] |
| 126.7 | [13] |
| 124.9 | [13] |
| 128.8 | [13] |
High-Resolution Mass Spectrometry (HRMS) Data for 2-(4-bromophenyl)-4-phenyl-1H-imidazole
| Ion | Calculated m/z | Found m/z | Reference |
| [M+H]+ | 299.0184 | 299.0186 | [13] |
Infrared (IR) Spectroscopy Data for 2-(4-bromophenyl)-4,5-diphenyl-1H-imidazole
| Wavenumber (cm-1) | Assignment | Reference |
| 3447 | N-H stretching | [12] |
| 3030 | Aromatic C-H stretching | [12] |
| 1598 | C=N stretching | [12] |
| 1499, 1482, 1450 | Aromatic C=C stretching | [12] |
| 1071 | C-Br stretching | [12] |
Potential Biological Significance and Signaling Pathways
Imidazole derivatives are known to interact with various biological targets, exhibiting a broad spectrum of activities. While specific signaling pathways for this compound are not extensively detailed in the literature, related compounds are known to function as inhibitors of kinases and modulators of p-glycoproteins.[1][2] The general mechanism of action for many bioactive imidazole-containing compounds involves their ability to coordinate with metal ions in enzyme active sites or to participate in hydrogen bonding and π-π stacking interactions with biological receptors.
Conclusion
This technical guide has provided a comprehensive overview of the synthesis and characterization of this compound and its analogues. The detailed experimental protocol for a one-pot synthesis offers a practical approach for its preparation. The tabulated analytical data serves as a valuable reference for researchers in confirming the identity and purity of the synthesized compound. The versatile nature of the imidazole scaffold, coupled with the potential for further modification at the bromophenyl moiety, underscores the importance of this compound in the ongoing development of novel therapeutic agents and functional materials.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Overview on Biological Activities of Imidazole Derivatives | springerprofessional.de [springerprofessional.de]
- 6. mdpi.com [mdpi.com]
- 7. scialert.net [scialert.net]
- 8. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
- 11. Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis | PPTX [slideshare.net]
- 12. rsc.org [rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
Physical and chemical properties of 2-(4-bromophenyl)-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 2-(4-bromophenyl)-1H-imidazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details available data on its synthesis, characterization, and biological activities, presenting quantitative information in structured tables and outlining experimental methodologies.
Chemical and Physical Properties
This compound is a solid organic compound. While extensive experimental data for the unsubstituted parent compound is not widely published, data for closely related, substituted analogues provides valuable insights into its characteristics. The imidazole core imparts both weakly acidic and weakly basic properties to the molecule. The presence of the bromophenyl group increases its lipophilicity compared to unsubstituted imidazole.
Table 1: Physical and Chemical Properties of this compound and Related Compounds
| Property | This compound (Predicted/Inferred) | 2-(4-bromophenyl)-4,5-diphenyl-1H-imidazole | 2-(4-bromophenyl)-1-phenyl-1H-benzo[d]imidazole |
| Molecular Formula | C₉H₇BrN₂ | C₂₁H₁₅BrN₂ | C₁₉H₁₃BrN₂ |
| Molecular Weight | 223.07 g/mol | 375.26 g/mol | 349.2 g/mol [1] |
| Melting Point (°C) | Data not available | 264-266[2] | Data not available |
| Appearance | Likely a solid | White solid | Data not available |
| Solubility | Expected to be soluble in organic solvents like DMSO and methanol. | Data not available | Data not available |
| XLogP3-AA | Data not available | Data not available | 5.5[1] |
Synthesis and Characterization
The synthesis of 2-aryl-1H-imidazoles can be achieved through several established synthetic routes. A common and effective method involves the condensation of an aldehyde with a dicarbonyl compound and ammonia or an ammonium salt.
General Synthesis Protocol
A prevalent method for synthesizing 2,4,5-trisubstituted imidazoles, which can be adapted for 2-substituted imidazoles, is the Radziszewski reaction. A likely synthetic route for this compound would involve the reaction of 4-bromobenzaldehyde, glyoxal, and ammonium acetate.
Experimental Protocol: Synthesis of 2-Aryl-Imidazoles (General)
-
Reaction Setup: A mixture of an appropriate aldehyde (1 equivalent), a 1,2-dicarbonyl compound (e.g., glyoxal or benzil) (1 equivalent), and a source of ammonia (e.g., ammonium acetate, in excess) is prepared in a suitable solvent, such as glacial acetic acid or ethanol.
-
Reaction Conditions: The reaction mixture is typically heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The product may precipitate out of the solution and can be collected by filtration. If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
Diagram 1: General Synthetic Workflow for 2-Aryl-Imidazoles
Caption: A generalized workflow for the synthesis of 2-aryl-1H-imidazoles.
Spectral Data
Table 2: Spectroscopic Data for 2-(4-bromophenyl)-4,5-diphenyl-1H-imidazole
| Technique | Data |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 12.82 (br, 1H), 8.12 (d, 2H, J = 7.2 Hz), 7.51-7.58 (m, 6H), 7.46 (t, 2H, J = 7.2 Hz), 7.40 (t, 1H, J = 7.8 Hz), 7.33 (t, 2H, J = 7.0 Hz), 7.25 (t, 1H, J = 7.4 Hz)[2] |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): 144.79, 137.78, 135.42, 133.31, 131.33, 129.63, 129.59, 128.91, 128.71, 128.42, 127.59, 127.44, 127.12[2] |
| IR (KBr, cm⁻¹) | 3447 (N-H), 3030 (Ar-H), 1598 (C=N), 1499, 1482, 1450, 1431, 1131, 1071, 825, 765, 730, 693, 501[2] |
Biological and Pharmacological Activities
While specific biological data for this compound is limited, the broader class of 2-aryl-imidazoles has been extensively studied and shown to possess a wide range of pharmacological activities. These include potential as anticancer, antimicrobial, and anti-inflammatory agents. The imidazole scaffold is a common motif in many clinically used drugs.
Potential as Anticancer Agents
Numerous studies have demonstrated the anticancer potential of imidazole derivatives. These compounds can exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer progression, such as kinases and topoisomerases. The presence of a halogenated phenyl ring, such as the 4-bromophenyl group, can enhance the anticancer activity of these compounds.
Diagram 2: Potential Anticancer Mechanisms of 2-Aryl-Imidazoles
Caption: Plausible mechanisms of anticancer activity for 2-aryl-imidazole derivatives.
Potential as Antimicrobial Agents
The imidazole ring is a core component of several antifungal drugs. 2-Aryl-imidazole derivatives have also been investigated for their antibacterial activity. The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of the cell membrane.
Conclusion
This compound represents a valuable scaffold for the development of novel therapeutic agents and functional materials. While specific experimental data for this core compound is sparse, the wealth of information on its substituted analogues provides a strong foundation for future research. Further investigation into the synthesis, detailed characterization, and biological evaluation of this compound is warranted to fully explore its potential. This guide serves as a foundational resource for researchers embarking on studies involving this promising chemical entity.
References
Spectroscopic Data for 2-(4-bromophenyl)-1H-imidazole: A Technical Overview
This technical guide aims to address this information gap by presenting a summary of the expected spectroscopic characteristics based on known data for structurally similar compounds. It will also outline the general experimental protocols for the synthesis and spectroscopic analysis of such imidazole derivatives. This information is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who may be working with or synthesizing this and related compounds.
Predicted Spectroscopic Data
Due to the lack of direct experimental data for 2-(4-bromophenyl)-1H-imidazole, the following tables provide predicted and extrapolated data based on the analysis of substituted analogs, such as 2-(4-bromophenyl)-4,5-diphenyl-1H-imidazole and other 2-aryl-1H-imidazoles. These values should be considered as estimates and require experimental verification.
Table 1: Predicted ¹H NMR Data (in DMSO-d₆)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4, H-5 (Imidazole) | ~7.2 - 7.4 | s | - |
| H-2', H-6' (Aromatic) | ~7.8 - 8.0 | d | ~8.5 |
| H-3', H-5' (Aromatic) | ~7.6 - 7.7 | d | ~8.5 |
| N-H (Imidazole) | ~12.5 - 13.0 | br s | - |
Table 2: Predicted ¹³C NMR Data (in DMSO-d₆)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 (Imidazole) | ~145 - 147 |
| C-4, C-5 (Imidazole) | ~120 - 122 |
| C-1' (Aromatic) | ~129 - 131 |
| C-2', C-6' (Aromatic) | ~127 - 129 |
| C-3', C-5' (Aromatic) | ~131 - 133 |
| C-4' (Aromatic) | ~121 - 123 |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Imidazole) | 3100 - 3300 | Broad |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C=N Stretch (Imidazole) | 1600 - 1650 | Medium |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong |
| C-Br Stretch | 500 - 600 | Strong |
Table 4: Predicted Mass Spectrometry (MS) Data
| Ion | Predicted m/z |
| [M]⁺ | 222/224 (Isotopic pattern for Br) |
| [M+H]⁺ | 223/225 (Isotopic pattern for Br) |
Experimental Protocols
The synthesis and spectroscopic characterization of this compound would typically follow established methodologies for the preparation of 2-aryl-imidazoles.
General Synthesis Protocol: Radziszewski Reaction
A common and effective method for the synthesis of 2,4,5-trisubstituted imidazoles is the Radziszewski reaction. A modified version for the synthesis of a 2-aryl-imidazole would involve the following steps:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, 4-bromobenzaldehyde, a suitable dicarbonyl compound (like glyoxal), and an excess of ammonium acetate are dissolved in a solvent such as glacial acetic acid or n-butanol.
-
Reaction Conditions: The reaction mixture is heated to reflux for a period of 1 to 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and then neutralized with a dilute base solution (e.g., sodium bicarbonate). The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Spectroscopic Analysis Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.
-
The sample is dissolved in a deuterated solvent, commonly DMSO-d₆ or CDCl₃.
-
Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
-
Infrared (IR) Spectroscopy:
-
IR spectra are recorded using a Fourier-Transform Infrared (FTIR) spectrometer.
-
Samples can be prepared as KBr pellets or analyzed as a thin film.
-
Data is reported in wavenumbers (cm⁻¹).
-
-
Mass Spectrometry (MS):
-
Mass spectra are obtained using techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
The data provides the mass-to-charge ratio (m/z) of the molecular ion and its fragments, confirming the molecular weight of the compound.
-
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.
An In-depth Technical Guide to 2-(4-bromophenyl)-1H-imidazole and its Analogs for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(4-bromophenyl)-1H-imidazole, a member of the pharmacologically significant 2-aryl-imidazole class of compounds. While a specific CAS Registry Number for this compound has not been definitively located in major chemical databases, suggesting it may be a novel or less-common derivative, this guide will furnish detailed information on its nomenclature, the synthesis of structurally related compounds, and the wide-ranging biological activities exhibited by this class of molecules. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug discovery and development.
Chemical Identification and Properties
IUPAC Name: this compound
CAS Number: Not definitively assigned.
Due to the absence of a specific CAS number for the title compound, physicochemical data for a closely related and well-characterized analog, 2-(4-bromophenyl)-4,5-diphenyl-1H-imidazole, is presented below as a representative example of this chemical class.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₁₅BrN₂ | [1] |
| Molecular Weight | 375.27 g/mol | [1] |
| Melting Point | 264-266 °C | [1] |
| Appearance | Solid | [1] |
| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 12.82 (br, 1H), 8.12 (d, J=7.2 Hz, 2H), 7.51-7.58 (m, 6H), 7.46 (t, J=7.2 Hz, 2H), 7.40 (t, J=7.8 Hz, 1H), 7.33 (t, J=7.0 Hz, 2H), 7.25 (t, J=7.4 Hz, 1H) | [1] |
| ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) | 144.79, 137.78, 135.42, 133.31, 131.33, 129.63, 129.59, 128.91, 128.71, 128.42, 127.59, 127.44, 127.12 | [1] |
| IR (KBr, cm⁻¹) | 3447, 3030, 1598, 1499, 1482, 1450, 1431, 1131, 1071, 825, 765, 730, 693, 501 | [1] |
Synthesis of 2-Aryl-1H-imidazoles
The most common and versatile method for the synthesis of 2-aryl-1H-imidazoles is the Debus-Radziszewski imidazole synthesis . This multicomponent reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[2][3]
General Reaction Scheme
Caption: Workflow of the Debus-Radziszewski synthesis for 2-aryl-1H-imidazoles.
Experimental Protocol: A Generalized Procedure
The following is a generalized experimental protocol for the synthesis of 2-aryl-imidazoles via the Debus-Radziszewski reaction. This can be adapted for the synthesis of this compound by using glyoxal as the 1,2-dicarbonyl compound and 4-bromobenzaldehyde as the aldehyde.
Materials:
-
1,2-Dicarbonyl compound (e.g., glyoxal, 1.0 eq)
-
Aromatic aldehyde (e.g., 4-bromobenzaldehyde, 1.0 eq)
-
Ammonium acetate or aqueous ammonia (excess)
-
Solvent (e.g., ethanol, acetic acid)
Procedure:
-
A mixture of the 1,2-dicarbonyl compound (1.0 eq), the aromatic aldehyde (1.0 eq), and a source of ammonia such as ammonium acetate (excess) is prepared in a suitable solvent (e.g., ethanol or glacial acetic acid) in a round-bottom flask.
-
The reaction mixture is heated to reflux for a period ranging from 2 to 24 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The resulting residue is treated with water and the pH is adjusted to neutral or slightly basic with a suitable base (e.g., sodium bicarbonate solution).
-
The precipitated solid product is collected by filtration, washed with cold water, and dried.
-
The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.
Biological Activities and Applications in Drug Development
2-Aryl-imidazole derivatives are a class of compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities. Their structural scaffold is present in numerous approved drugs and serves as a versatile template for the design of new therapeutic agents.
Summary of Biological Activities
| Biological Activity | Description |
| Antimicrobial | Many 2-aryl-imidazole derivatives exhibit potent activity against a range of bacteria and fungi.[4] |
| Anti-inflammatory | These compounds have been shown to possess anti-inflammatory properties, potentially through the inhibition of inflammatory mediators.[5] |
| Anticancer | Certain derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential as anticancer agents. |
| Antiviral | The 2-aryl-imidazole scaffold has been explored for its antiviral properties against a variety of viruses. |
| Enzyme Inhibition | This class of compounds has been found to inhibit various enzymes, which is a common mechanism of action for many drugs. |
Potential Signaling Pathway Modulation
Given their diverse biological activities, 2-aryl-imidazoles have the potential to modulate various cellular signaling pathways implicated in disease. For instance, their anti-inflammatory and anticancer effects could be mediated through the inhibition of key signaling cascades such as the NF-κB or MAPK pathways.
Caption: A representative diagram of the NF-κB signaling pathway, a potential target for the anti-inflammatory actions of 2-aryl-imidazole derivatives.
References
The Multifaceted Therapeutic Potential of Imidazole and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique structural and electronic properties, including its ability to act as both a hydrogen bond donor and acceptor and to coordinate with metal ions, have made it a privileged scaffold in the design of a vast array of therapeutic agents. This technical guide provides an in-depth exploration of the diverse biological activities of imidazole and its derivatives, focusing on their anticancer, antifungal, antibacterial, antiviral, and anti-inflammatory properties. The information is presented to facilitate research and development efforts in the pursuit of novel therapeutics.
Anticancer Activities
Imidazole derivatives have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer, including uncontrolled proliferation, angiogenesis, and cell survival. Their mechanisms of action are diverse, ranging from the inhibition of key enzymes to the disruption of cellular structures.[1]
Inhibition of Protein Kinases
Many imidazole-based compounds target protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.
-
Epidermal Growth Factor Receptor (EGFR) Inhibition: Several imidazole derivatives have been developed as potent inhibitors of EGFR, a receptor tyrosine kinase that plays a pivotal role in the proliferation and survival of cancer cells.[2][3][4] For instance, certain fused imidazole compounds have demonstrated significant EGFR inhibitory activity, with IC50 values in the nanomolar range, comparable to the approved drug erlotinib.[4][5]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition: Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Imidazole derivatives have been shown to inhibit VEGFR-2, a key mediator of angiogenesis.[6][7][8] Substituted imidazolinones, for example, have exhibited potent VEGFR-2 inhibition with IC50 values in the low micromolar and even nanomolar range.[6][7]
-
p38 MAP Kinase Inhibition: The p38 mitogen-activated protein kinase (MAPK) pathway is involved in cellular responses to stress and inflammation and has been implicated in cancer progression. Novel imidazole derivatives have been synthesized and identified as inhibitors of p38 MAP kinase, demonstrating potential as anticancer agents.[9][10]
Inhibition of Tubulin Polymerization
Microtubules, dynamic polymers of tubulin, are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics is a validated anticancer strategy. Imidazole derivatives have been identified as potent inhibitors of tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[11][12][13][14] Some of these compounds have shown IC50 values for tubulin polymerization inhibition in the low micromolar range.[11][13]
Quantitative Data: Anticancer Activity of Imidazole Derivatives
| Compound/Derivative Class | Target/Cell Line | IC50 Value | Reference(s) |
| Fused Imidazole Derivative (3c) | EGFR | 236.38 ± 0.04 nM | [4][5] |
| Fused Imidazole Derivative (2c) | EGFR | 617.33 ± 0.04 nM | [4][5] |
| Fused Imidazole Derivative (2d) | EGFR | 710 ± 0.05 nM | [4][5] |
| Trisubstituted Imidazoles | EGFRL858R/T790M/C797S | < 8 nM | [3] |
| Nazartinib | H1975 cells | 4.18 nM | [3] |
| Substituted Imidazolinone (3j) | VEGFR-2 | 0.07 µM | [6][7] |
| Substituted Imidazolinone (3f) | VEGFR-2 | 0.10 µM | [6][7] |
| Substituted Imidazolinone (6i) | VEGFR-2 | 0.11 µM | [6][7] |
| Imidazopyridine Derivative (6) | Tubulin Polymerization | 6.1 ± 0.1 µM | [11] |
| 2-Aryl-4-benzoyl-imidazole (ABI-231) | Various Cancer Cell Lines | 5.2 nM (average) | [14] |
| Imidazole-Thiadiazole Derivatives | Murine Leukemia (L1210/0) | - | [15] |
| Imidazole-Thiadiazole Derivatives | Human T-lymphocyte (Molt4/C8) | - | [15] |
| N-substituted Imidazole Amide (AA6) | p38 MAP Kinase | 403.57 ± 6.35 nM | [10][16] |
Antifungal Activities
Imidazole-containing compounds are among the most widely used antifungal agents. Their primary mechanism of action involves the inhibition of lanosterol 14α-demethylase (a cytochrome P450 enzyme), which is a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. The disruption of ergosterol synthesis leads to increased membrane permeability and ultimately, fungal cell death.
Quantitative Data: Antifungal Activity of Imidazole Derivatives
| Compound/Derivative Class | Fungal Strain | MIC Value (µg/mL) | Reference(s) |
| Imidazole-2,4-dienone (31) | Candida albicans 64110 (fluconazole-resistant) | 8 | [17] |
| Imidazole-2,4-dienone (42) | Candida albicans 64110 (fluconazole-resistant) | 8 | [17] |
| Imidazole-2,4-dienone (31) | Candida spp. | 0.5 - 8 | [17] |
| Imidazole-2,4-dienone (42) | Candida spp. | 2 - 32 | [17] |
| Imidazole Derivative (2a) | Aspergillus niger | 12.5 | [18] |
| Various Imidazole Derivatives | Candida albicans, Aspergillus niger, Cryptococcus neoformans | Varies | [19] |
| Thiazole and Imidazole Derivatives | Various Bacteria | 125 - 1000 | [20] |
Antibacterial Activities
Imidazole derivatives also exhibit a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. Their mechanisms of action can involve the inhibition of DNA synthesis, disruption of cell wall synthesis, and interference with the cell membrane.[21]
Quantitative Data: Antibacterial Activity of Imidazole Derivatives
| Compound/Derivative Class | Bacterial Strain | MIC Value (µg/mL) | Reference(s) |
| Imidazole Derivative (HL1) | Staphylococcus aureus | 625 | |
| Imidazole Derivative (HL1) | MRSA | 1250 | [21] |
| Imidazole Derivative (HL2) | Staphylococcus aureus | 625 | [21] |
| Imidazole Derivative (HL2) | MRSA | 625 | [21] |
| Imidazole Derivative (HL2) | Escherichia coli | 2500 | [21] |
| Imidazole Derivative (HL2) | Pseudomonas aeruginosa | 2500 | [21] |
| Imidazole Derivative (3b) | Bacillus subtilis | 4 | |
| Imidazole Derivative (3b) | Escherichia coli | 128 | [22] |
| Benzimidazole Derivative (EJMCh-13) | Staphylococcus aureus | 15.6 | [23] |
| Imidazole Derivative (2c) | Bacillus subtilis | 6.25 | [18] |
Antiviral Activities
The antiviral potential of imidazole derivatives has been explored against a range of viruses. The mechanisms of action are varied and can include the inhibition of viral entry, replication, or release from host cells.
Quantitative Data: Antiviral Activity of Imidazole Derivatives
| Compound/Derivative Class | Virus | EC50 Value (µM) | Reference(s) |
| Imidazole-based compound (5a) | Influenza A | 0.3 | [24] |
| Imidazole-based compound (5b) | Influenza A | 0.4 | [24] |
| Imidazole 4,5-dicarboxamide (8b) | Yellow Fever Virus (YFV) | 1.85 | [24] |
| Imidazole 4,5-dicarboxamide (8c) | Dengue Virus (DENV) | 1.93 | [24] |
Anti-inflammatory Activities
Imidazole derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, potent inflammatory mediators. Some derivatives show selectivity for COX-2, the inducible isoform of the enzyme that is upregulated during inflammation, which may offer a better safety profile compared to non-selective NSAIDs.
Quantitative Data: Anti-inflammatory Activity of Imidazole Derivatives
| Compound/Derivative Class | Target | IC50 Value | Reference(s) |
| 5-Aryl-1-(4-methylsulfonylphenyl)imidazole (3) | PGE2 production | 3.3 ± 2.93 nM | [25] |
| 5-Aryl-1-(4-methylsulfonylphenyl)imidazole (13) | PGE2 production | 5.3 ± 0.23 nM | [25] |
| 1-Benzyl-2-(methylsulfonyl)-1H-imidazole (84) | COX-2 | 0.71 µM | [25] |
| Imidazoline-5-one derivative (22) | COX-2 | 0.090 µmol/L | [26] |
| Imidazoline-5-one derivative (23) | COX-2 | 0.087 µmol/L | [26] |
| Imidazoline-5-one derivative (24) | COX-2 | 0.092 µmol/L | [26] |
| N-substituted Imidazole Amide (AA2-AA6) | Albumin Denaturation | 33.27±2.12 to 301.12±10.23 µg/mL | [16] |
Experimental Protocols
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the imidazole derivative and a vehicle control (e.g., DMSO) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Methodology:
-
Compound Preparation: Prepare a serial two-fold dilution of the imidazole derivative in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Carrageenan-Induced Paw Edema for Anti-inflammatory Activity
This in vivo model is used to evaluate the acute anti-inflammatory activity of a compound.
Methodology:
-
Animal Dosing: Administer the imidazole derivative or a reference drug (e.g., indomethacin) to a group of rodents (e.g., rats or mice) via an appropriate route (e.g., oral or intraperitoneal). A control group receives the vehicle.
-
Induction of Edema: After a specified time, inject a solution of carrageenan (a phlogistic agent) into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
Plaque Reduction Assay for Antiviral Activity
This assay is used to quantify the reduction in infectious virus particles in the presence of an antiviral compound.
Methodology:
-
Cell Seeding: Plate a monolayer of susceptible host cells in a multi-well plate.
-
Virus and Compound Incubation: Pre-incubate a known titer of the virus with serial dilutions of the imidazole derivative.
-
Infection: Infect the cell monolayers with the virus-compound mixtures.
-
Overlay: After an adsorption period, remove the inoculum and add a semi-solid overlay (e.g., agarose or methylcellulose) to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates for a period sufficient for plaque formation.
-
Plaque Visualization and Counting: Stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration and determine the EC50 value (the concentration that reduces the number of plaques by 50%).
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate key signaling pathways targeted by imidazole derivatives.
Caption: EGFR Signaling Pathway Inhibition by Imidazole Derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insight on Some Newly Synthesized Trisubstituted Imidazolinones as VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification and validation of novel microtubule suppressors with an imidazopyridine scaffold through structure-based virtual screening and docking ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00392E [pubs.rsc.org]
- 12. thieme-connect.com [thieme-connect.com]
- 13. A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. derpharmachemica.com [derpharmachemica.com]
- 19. biolmolchem.com [biolmolchem.com]
- 20. researchgate.net [researchgate.net]
- 21. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. researchgate.net [researchgate.net]
- 26. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
Discovery of Novel Imidazole Derivatives: A Technical Guide for Researchers
Introduction
The imidazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its versatile therapeutic potential. This five-membered aromatic ring containing two nitrogen atoms is a crucial component in numerous clinically approved drugs and biologically active molecules. The unique structural features of imidazole derivatives allow for diverse interactions with a wide range of biological targets, making them a fertile ground for the discovery and development of novel therapeutic agents. This technical guide provides an in-depth overview of recent advancements in the synthesis, biological evaluation, and structure-activity relationships of novel imidazole derivatives, with a focus on their antimicrobial and anticancer applications. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development in this promising area.
Data Presentation: Biological Activity of Novel Imidazole Derivatives
The following tables summarize the quantitative data on the antimicrobial and anticancer activities of recently developed imidazole derivatives.
Table 1: Antimicrobial Activity of Novel Imidazole Derivatives
| Compound ID | Microbial Strain | MIC (μg/mL) | Reference |
| HL1 | Staphylococcus aureus | 625 | [1] |
| MRSA | 1250 | [1] | |
| Acinetobacter baumannii | 1250 | [1] | |
| Pseudomonas aeruginosa | 5000 | [1] | |
| Escherichia coli | >5000 | [1] | |
| HL2 | Staphylococcus aureus | 625 | [1] |
| MRSA | 625 | [1] | |
| Escherichia coli | 2500 | [1] | |
| Pseudomonas aeruginosa | 2500 | [1] | |
| Acinetobacter baumannii | 2500 | [1] | |
| TPI-7 | Escherichia coli | - (Max Inhibition) | [2] |
| TPI-8 | Pseudomonas aeruginosa | - (Equivalent Inhibition) | [2] |
| TPI-10 | Pseudomonas aeruginosa | - (Equivalent Inhibition) | [2] |
| TPI-6 | Enterobacter sps. | - (Max Inhibition) | [2] |
| 1b | E. coli | - (Superior to Streptomycin) | |
| 1c | E. coli | - (Superior to Streptomycin) | |
| 2a | E. coli | - (Superior to Streptomycin) | |
| A. niger | 12.5 | ||
| 2c | B. subtilis | 6.25 | |
| 1e | Klebsiella pneumoniae | 10-20 | [3] |
| 1g | Klebsiella pneumoniae | 10-20 | [3] |
| 1h | Klebsiella pneumoniae | 10-20 | [3] |
Table 2: Anticancer Activity of Novel Imidazole Derivatives (IC50 values in µM)
| Compound ID | Cell Line | IC50 (µM) | Reference |
| Benzimidazole Sulfonamides | |||
| 22 | A549 (Lung) | 0.15 | [4] |
| HeLa (Cervical) | 0.21 | [4] | |
| HepG2 (Liver) | 0.33 | [4] | |
| MCF-7 (Breast) | 0.17 | [4] | |
| Imidazole-Pyridine Hybrids | |||
| 5a | BT474 (Breast) | 45.82 ± 1.32 (24h) | [5] |
| 42.40 ± 1.21 (48h) | [5] | ||
| 5c | MDA-MB-468 (Breast) | 43.46 ± 1.08 (24h) | [5] |
| 49.23 ± 1.21 (48h) | [5] | ||
| 5e | BT474 (Breast) | - (Potent) | [5] |
| Benzotriazole-Imidazole Thiones | |||
| BI9 | MCF-7 (Breast) | 3.57 | [6] |
| HL-60 (Leukemia) | 0.40 | [6] | |
| HCT-116 (Colon) | 2.63 | [6] | |
| 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones | |||
| 5 | MCF-7 (Breast) | < 5 | [6] |
| HepG2 (Liver) | < 5 | [6] | |
| HCT-116 (Colon) | < 5 | [6] | |
| Ru (II) Imidazole Complexes | |||
| II46 | A2780cisR (Cisplatin-resistant) | 6.9 ± 4.0 | [7] |
| II47 | HeLa (Cervical) | 16.7 | [7] |
| Pt (II) Imidazole Compounds | |||
| II4 | MCF-7 (Breast) | 0.86 | [7] |
| MDA-MB-231 (Breast) | 0.48 | [7] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of novel imidazole derivatives, compiled and adapted from various research articles.
Synthesis of Novel Imidazole Derivatives
a) General Procedure for Three-Component Synthesis of Trisubstituted Imidazoles
This protocol is adapted from the catalyst-free synthesis of triphenyl-imidazole derivatives.[2]
-
Materials: Benzil, substituted benzaldehyde, ammonium acetate, ethanol.
-
Procedure:
-
In a 50 mL round-bottom flask, combine benzil (1 mmol), a substituted benzaldehyde (1 mmol), and ammonium acetate (4 mmol) in an ethanolic medium.
-
Reflux the reaction mixture for 6 hours at 140°C.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a toluene:ethyl acetate (7:3) eluent.
-
After completion, cool the reaction mixture to room temperature.
-
Wash the cooled mixture three times with hot water to purify the product.
-
Characterize the synthesized imidazole derivatives using FT-IR, 1H NMR, 13C NMR, and Mass spectroscopy.
-
b) Synthesis of N-substituted Imidazole Derivatives
This procedure is based on the synthesis of amides of imidazole.[8]
-
Materials: Imidazole, ethylchloroacetate, anhydrous potassium carbonate, desired amine, chloroform, hexane.
-
Procedure:
-
Synthesis of Imidazole Ester: React imidazole with ethylchloroacetate in the presence of anhydrous potassium carbonate to form the imidazole ester.
-
Synthesis of N-substituted Amides: Heat a mixture of the imidazole ester (0.02 mol) and the desired amine (0.03 mol) until the reactants disappear.
-
Extract the reaction mixture with chloroform.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent to obtain the solid product.
-
Recrystallize the product using a chloroform/hexane mixture.
-
Characterize the final compounds using FT-IR, 1H-NMR, and Mass spectra.
-
Antimicrobial Activity Assays
a) Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This protocol is a standard method for quantifying the antimicrobial activity of compounds.[1][9]
-
Materials: Synthesized imidazole derivatives, sterile 96-well microtiter plates, Cation-Adjusted Mueller-Hinton Broth (CAMHB), bacterial cultures adjusted to 0.5 McFarland standard, positive control (e.g., ciprofloxacin), negative control (broth only).
-
Procedure:
-
Prepare a stock solution of the imidazole derivatives in a suitable solvent (e.g., 10% DMSO).
-
Add 100 µL of sterile CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the compound stock solution to the first column of wells and perform a two-fold serial dilution across the plate.
-
Prepare the bacterial inoculum by diluting the 0.5 McFarland standard culture to a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate all wells, except the negative control wells, with the bacterial suspension.
-
Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Anticancer Activity Assay
a) MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential medicinal agents.[10][11][12]
-
Materials: Human cancer cell lines, 96-well plates, cell culture medium (e.g., DMEM with 10% FBS), synthesized imidazole derivatives, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), solubilizing agent (e.g., DMSO).
-
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the imidazole derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After the treatment period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 3-4 hours to allow the formation of formazan crystals.
-
Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 492 nm or 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Signaling Pathways and Experimental Workflows
This section provides visual representations of a key signaling pathway targeted by anticancer imidazole derivatives and a typical experimental workflow for their evaluation.
Inhibition of the PI3K/Akt/mTOR Signaling Pathway by Imidazole Derivatives
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling pathway that regulates cell growth, proliferation, and survival.[13][14] Its aberrant activation is a hallmark of many cancers, making it a prime target for anticancer drug development.[15][16] Several novel imidazole derivatives have been shown to exert their anticancer effects by inhibiting key components of this pathway.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by novel imidazole derivatives.
Experimental Workflow for the Discovery and Evaluation of Novel Imidazole Derivatives
The following diagram illustrates a generalized workflow for the discovery, synthesis, and biological evaluation of novel imidazole derivatives.
Caption: A generalized workflow for the discovery and development of novel imidazole derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Anti-Breast Cancer Potential of Imidazole–Pyridine Hybrid Molecules In Vitro and Ehrlich Ascites Carcinoma Growth Inhibitory Activity Assessment In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT (Assay protocol [protocols.io]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 14. The PI3K/AKT/mTOR interactive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
The 2,4-Diphenyl-1H-Imidazole Scaffold: A Versatile Core in Modern Drug Discovery
An In-depth Technical Guide on the Structure-Activity Relationship of 2,4-Diphenyl-1H-Imidazole Analogs for Researchers, Scientists, and Drug Development Professionals.
The 2,4-diphenyl-1H-imidazole core is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its synthetic accessibility and broad spectrum of pharmacological activities. This guide provides a detailed exploration of the structure-activity relationships (SAR) of 2,4-diphenyl-1H-imidazole analogs, focusing on their anticancer, antiviral, cannabinoid receptor 2 (CB2) agonist, and anti-inflammatory properties. Quantitative data is summarized in structured tables, and detailed experimental protocols for key assays are provided to facilitate further research and development in this promising area.
General Synthesis of the 2,4-Diphenyl-1H-Imidazole Core
The 2,4-diphenyl-1H-imidazole scaffold is typically synthesized via a multi-component reaction, commonly known as the Radziszewski synthesis. This one-pot condensation reaction involves the reaction of benzil, a substituted benzaldehyde, and ammonium acetate in glacial acetic acid under reflux conditions. This method is highly versatile and allows for the introduction of a wide variety of substituents on the phenyl rings at the 2 and 4 positions of the imidazole core. Further modifications at the N1 position can be achieved through subsequent alkylation or arylation reactions.
Anticancer Activity
Numerous studies have demonstrated the potential of 2,4-diphenyl-1H-imidazole derivatives as potent anticancer agents. The cytotoxic effects of these compounds have been evaluated against a variety of human cancer cell lines, with several analogs exhibiting significant inhibitory activity.
Quantitative Data: Anticancer Activity
| Compound | Substitution | Cell Line | IC50 (µM) | Reference |
| 1a | 2-(4-chlorophenyl)-4,5-diphenyl | A549 (Lung) | >100 | [1] |
| 1b | 2-(2,4-dichlorophenyl)-4,5-diphenyl | A549 (Lung) | 85.3 | [1] |
| 1c | 2-(4-nitrophenyl)-4,5-diphenyl | A549 (Lung) | 65.2 | [1] |
| 2a | 2-iodo-4-hydroxymethyl-1,5-diphenyl with 4-Br | MDA-MB-435S (Breast) | 41.00 | [2] |
| 2b | 2-iodo-4-hydroxymethyl-1,5-diphenyl with 3-OH | MDA-MB-435S (Breast) | 49.72 | [2] |
| 2c | 2-iodo-4-hydroxymethyl-1,5-diphenyl with 2-NO2 | MDA-MB-435S (Breast) | 57.18 | [2] |
This table presents a selection of reported IC50 values and is not exhaustive.
Structure-Activity Relationship (SAR) for Anticancer Activity
The anticancer activity of 2,4-diphenyl-1H-imidazole analogs is significantly influenced by the nature and position of substituents on the phenyl rings.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of compounds.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Procedure:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined optimal density and incubated for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: The cells are then treated with various concentrations of the 2,4-diphenyl-1H-imidazole analogs (typically in a series of dilutions) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A stock solution of MTT (e.g., 5 mg/mL in PBS) is prepared. After the treatment period, the culture medium is removed, and a fresh medium containing MTT is added to each well. The plate is then incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration.
Antiviral Activity: SARS-CoV-2 3CLpro Inhibition
The 3C-like protease (3CLpro) of SARS-CoV-2 is a crucial enzyme for viral replication, making it a prime target for antiviral drug development. Certain 2,4-diphenyl-1H-imidazole derivatives have been identified as potent inhibitors of this enzyme.
Quantitative Data: SARS-CoV-2 3CLpro Inhibition
| Compound | 2-Phenyl Substitution | 4-Phenyl Substitution | 3CLpro IC50 (µM) | Antiviral IC50 (Wuhan, µM) | Antiviral IC50 (Delta, µM) | Reference |
| 9 | 3,4-dimethoxyphenyl | 4-chlorophenyl | 5.1 | 7.7 | 7.4 | [3] |
| 10 | 3,4-dimethoxyphenyl | 2,4-dichlorophenyl | 10.9 | 12.6 | 13.8 | [3] |
| 14 | 3,4-dihydroxyphenyl | 4-(2,4-dichlorophenyl) | 7.3 | 11.8 | 12.1 | [3] |
This table presents a selection of reported IC50 values and is not exhaustive.
Structure-Activity Relationship (SAR) for 3CLpro Inhibition
The inhibitory activity of 2,4-diphenyl-1H-imidazole analogs against SARS-CoV-2 3CLpro is highly dependent on the substitution patterns on the phenyl rings.
Experimental Protocol: SARS-CoV-2 3CLpro FRET Assay
The Förster Resonance Energy Transfer (FRET) assay is a common method for measuring the activity of proteases like 3CLpro.
Principle: A peptide substrate is designed with a fluorophore and a quencher at its ends. In the intact peptide, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by 3CLpro, the fluorophore and quencher are separated, resulting in an increase in fluorescence that is proportional to the enzyme's activity.
Procedure:
-
Reagent Preparation:
-
Assay Buffer: Typically contains Tris-HCl, NaCl, EDTA, and a reducing agent like DTT.
-
3CLpro Enzyme: A stock solution of purified recombinant SARS-CoV-2 3CLpro is prepared.
-
FRET Substrate: A synthetic peptide substrate containing a cleavage site for 3CLpro, a fluorophore (e.g., Edans), and a quencher (e.g., Dabcyl) is used.
-
Test Compounds: Serial dilutions of the 2,4-diphenyl-1H-imidazole analogs are prepared in DMSO.
-
-
Assay Setup: The assay is performed in a 96- or 384-well plate. The test compound and the 3CLpro enzyme are pre-incubated in the assay buffer.
-
Reaction Initiation: The enzymatic reaction is initiated by adding the FRET substrate to the wells.
-
Fluorescence Measurement: The fluorescence intensity is measured kinetically over time using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., ~340 nm excitation and ~460 nm emission for Edans).
-
Data Analysis: The rate of substrate cleavage is determined from the slope of the fluorescence versus time plot. The percentage of inhibition is calculated for each compound concentration relative to a no-inhibitor control. The IC50 value is then determined by fitting the data to a dose-response curve.
Cannabinoid Receptor 2 (CB2) Agonist Activity
2,4-Diphenyl-1H-imidazole analogs have been identified as potent and selective agonists of the cannabinoid receptor 2 (CB2). The CB2 receptor is a promising therapeutic target for the treatment of chronic pain and inflammatory diseases, as its activation is not associated with the psychoactive effects mediated by the CB1 receptor.
Experimental Protocol: CB2 Receptor Functional Assay (cAMP Inhibition)
Principle: The CB2 receptor is a Gi/o-coupled G-protein coupled receptor (GPCR). Agonist binding to the CB2 receptor leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This assay measures the ability of a compound to inhibit forskolin-stimulated cAMP production in cells stably expressing the human CB2 receptor.
Procedure:
-
Cell Culture: A cell line (e.g., HEK293 or CHO) stably expressing the human CB2 receptor is used.
-
Cell Plating: Cells are seeded in a multi-well plate and incubated to allow for attachment.
-
Compound Treatment: Cells are pre-incubated with the test compounds (2,4-diphenyl-1H-imidazole analogs) at various concentrations.
-
Adenylyl Cyclase Stimulation: Forskolin, a direct activator of adenylyl cyclase, is added to the cells to induce a high level of cAMP production.
-
cAMP Measurement: After a defined incubation period, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as a LANCE Ultra cAMP kit or a similar technology.
-
Data Analysis: The ability of the test compounds to reduce the forskolin-stimulated cAMP levels is quantified. The data is normalized to the response of a known CB2 agonist (positive control) and an untreated control. The EC50 value, the concentration of the compound that produces 50% of the maximal response, is calculated from the dose-response curve.
Anti-inflammatory Activity
The anti-inflammatory potential of 2,4-diphenyl-1H-imidazole derivatives has been investigated in various in vitro and in vivo models. These compounds have shown the ability to modulate inflammatory pathways, suggesting their potential as therapeutic agents for inflammatory disorders.
Experimental Protocol: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Rat Paw Edema)
Principle: This is a widely used and well-established model of acute inflammation. The injection of carrageenan, a phlogistic agent, into the paw of a rat induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.
Procedure:
-
Animal Model: Wistar or Sprague-Dawley rats are typically used.
-
Compound Administration: The test compounds (2,4-diphenyl-1H-imidazole analogs) are administered to the animals, usually orally or intraperitoneally, at a specific time before the induction of inflammation. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: A solution of carrageenan (e.g., 1% in saline) is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The volume of the paw is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for each treatment group at each time point by comparing the increase in paw volume to that of the control group. The results provide an indication of the in vivo anti-inflammatory efficacy of the test compounds.
Conclusion
The 2,4-diphenyl-1H-imidazole scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The synthetic accessibility of this core allows for extensive structural modifications, enabling the fine-tuning of pharmacological properties to target a diverse range of biological systems. The structure-activity relationships highlighted in this guide for anticancer, antiviral, CB2 agonist, and anti-inflammatory activities provide a valuable framework for the rational design of new and more potent 2,4-diphenyl-1H-imidazole-based drugs. The detailed experimental protocols further serve as a practical resource for researchers aiming to explore and expand upon the therapeutic potential of this remarkable chemical entity. Further investigations into the optimization of this scaffold are warranted to unlock its full clinical potential.
References
The Versatile Scaffold: A Technical Guide to 2-(4-bromophenyl)-1H-imidazole as a Chemical Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry and materials science, the strategic selection of molecular building blocks is paramount to the successful design and synthesis of novel functional molecules. Among the myriad of heterocyclic scaffolds, the imidazole core holds a privileged position due to its prevalence in biologically active compounds and its versatile chemical reactivity. This technical guide provides an in-depth exploration of 2-(4-bromophenyl)-1H-imidazole, a key building block that offers a unique combination of a reactive imidazole core and a functionalized phenyl ring. The presence of the bromine atom at the para-position of the phenyl ring serves as a versatile handle for a wide array of cross-coupling reactions, enabling the construction of complex molecular architectures. This guide will detail its physicochemical properties, synthesis, and key applications in palladium-catalyzed cross-coupling reactions, and its emerging role in the development of targeted therapeutics, particularly as a scaffold for kinase inhibitors.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in synthetic chemistry and drug design. The following table summarizes key quantitative data for the parent compound and a representative derivative.
| Property | This compound | 2-(4-bromophenyl)-4-phenyl-1H-imidazole[1] |
| Molecular Formula | C₉H₇BrN₂ | C₁₅H₁₁BrN₂ |
| Molecular Weight | 223.07 g/mol | 299.17 g/mol |
| Melting Point (°C) | 198 | 198 |
| Appearance | Yellow solid | Yellow solid |
| Solubility | Soluble in organic solvents | Soluble in ethyl acetate/hexane mixtures |
| pKa | Not explicitly found | Not explicitly found |
Synthesis of this compound
The most common and efficient method for the synthesis of 2,4-disubstituted imidazoles is the Debus-Radziszewski reaction.[2] This one-pot synthesis involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. For this compound, 4-bromobenzaldehyde serves as the aldehyde component, and glyoxal is the 1,2-dicarbonyl compound.
Experimental Protocol: Synthesis via Debus-Radziszewski Reaction
This protocol outlines the synthesis of this compound from 4-bromobenzaldehyde, glyoxal, and ammonium acetate as the ammonia source.
Materials:
-
4-bromobenzaldehyde
-
Glyoxal (40% aqueous solution)
-
Ammonium acetate
-
Glacial acetic acid
-
Ethanol
-
Water
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 4-bromobenzaldehyde (1 equivalent) in glacial acetic acid.
-
To this solution, add glyoxal (40% aqueous solution, 1 equivalent) and ammonium acetate (2.5 equivalents).
-
Heat the reaction mixture to reflux (approximately 120 °C) with vigorous stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing ice-cold water. A precipitate will form.
-
Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water to remove any remaining acetic acid and ammonium salts.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound as a yellow solid.[1]
-
Dry the purified product under vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Key Reactions and Applications
The bromine atom on the phenyl ring of this compound provides a reactive site for various palladium-catalyzed cross-coupling reactions, making it a valuable building block for the synthesis of more complex molecules.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. This compound can be coupled with a variety of boronic acids or their esters to introduce new aryl or heteroaryl substituents.
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with 4-methoxyphenylboronic acid.
Materials:
-
This compound
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Solvent (e.g., a mixture of toluene, ethanol, and water)
-
Standard inert atmosphere glassware (Schlenk flask or similar)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add this compound (1 equivalent), 4-methoxyphenylboronic acid (1.2 equivalents), potassium carbonate (2 equivalents), and the palladium catalyst system (e.g., Pd(OAc)₂ (0.02 equivalents) and PPh₃ (0.08 equivalents)).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system (e.g., a 4:1:1 mixture of toluene:ethanol:water) to the flask via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously until the starting material is consumed (monitor by TLC).
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-(4'-methoxy-[1,1'-biphenyl]-4-yl)-1H-imidazole.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. This compound can be coupled with a variety of primary or secondary amines to introduce amino functionalities.
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with morpholine.
Materials:
-
This compound
-
Morpholine
-
Palladium(II) acetate (Pd(OAc)₂)
-
A suitable phosphine ligand (e.g., BINAP, Xantphos)
-
Sodium tert-butoxide (NaOtBu) or another strong base
-
Anhydrous toluene or dioxane
-
Standard inert atmosphere glassware
-
Inert gas supply
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd(OAc)₂ (0.01-0.05 equivalents) and the phosphine ligand (0.01-0.05 equivalents) to a dry Schlenk tube.
-
Add sodium tert-butoxide (1.4 equivalents) and this compound (1 equivalent).
-
Add anhydrous toluene or dioxane, followed by morpholine (1.2 equivalents).
-
Seal the tube and heat the reaction mixture to 80-110 °C with stirring for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 4-(4-(1H-imidazol-2-yl)phenyl)morpholine.
References
A Technical Guide to Bromo-Nitro-Imidazole Compounds: Synthesis, Activity, and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This technical guide offers a comprehensive overview of bromo-nitro-imidazole compounds, a class of molecules holding significant promise in medicinal chemistry. These compounds are of particular interest due to their broad-spectrum biological activities, including potent antimicrobial and anticancer properties. This document details their synthesis, chemical characteristics, biological activities with quantitative data, and the core mechanisms of action, providing a foundational resource for professionals in the field of drug discovery and development.
Chemical and Physical Properties
Bromo-nitro-imidazole compounds are heterocyclic organic molecules characterized by an imidazole ring substituted with at least one bromine atom and one nitro group. The relative positions of these substituents significantly influence the compound's chemical reactivity and biological efficacy. The nitro group, being strongly electron-withdrawing, and the bromine atom, a halogen, are key to the unique electronic properties that drive their mechanism of action.
Below is a summary of the key properties for several common bromo-nitro-imidazole isomers.
| Property | 2-Bromo-4-nitro-1H-imidazole | 4-Bromo-2-nitro-1H-imidazole | 4-Bromo-5-nitro-1H-imidazole |
| CAS Number | 65902-59-2[1] | 121816-84-0[2] | 6963-65-1[3] |
| Molecular Formula | C₃H₂BrN₃O₂[1] | C₃H₂BrN₃O₂[2] | C₃H₂BrN₃O₂ |
| Molecular Weight | 191.97 g/mol [1] | 191.97 g/mol [2] | 191.97 g/mol [3] |
| IUPAC Name | 2-bromo-5-nitro-1H-imidazole[1] | 5-bromo-2-nitro-1H-imidazole[2] | 4-bromo-5-nitro-1H-imidazole[3] |
| Physical Form | Solid | - | - |
| Storage Temp. | Room temperature, sealed in dry, dark place | - | - |
Synthesis and Experimental Protocols
The synthesis of bromo-nitro-imidazoles can be challenging due to the directing effects of the substituents on the imidazole ring. Several strategies have been developed to achieve regioselective synthesis of the desired isomers.
Key Synthetic Strategies
-
Direct Bromination of Nitroimidazoles: This is a common approach, often utilizing N-bromosuccinimide (NBS) as the brominating agent. However, this method can lead to multiple brominations, yielding di- or tri-brominated products. For instance, direct bromination of 2-nitroimidazole with two equivalents of NBS yields 4,5-dibromo-2-nitroimidazole quantitatively.[4][5]
-
Nitration of Bromoimidazoles: The regioselective introduction of a nitro group onto a pre-existing bromo-imidazole scaffold is another route. This often involves treating a protected bromo-imidazole with a nitrating agent.[4]
-
Multi-Step Synthesis with Protecting Groups: To overcome issues with regioselectivity and reactivity, multi-step syntheses employing protecting groups are frequently used. This allows for controlled, sequential introduction of the bromo and nitro functionalities.[6]
-
Dibromination and Selective Debromination: An efficient, large-scale method involves the dibromination of a nitroimidazole followed by a selective debromination step to yield the desired mono-bromo product.[7][8]
References
- 1. 2-Bromo-4-nitroimidazole | C3H2BrN3O2 | CID 47754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Bromo-2-nitro-1H-imidazole | C3H2BrN3O2 | CID 14358387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Bromo-5-nitro-1H-imidazole | C3H2BrN3O2 | CID 135408628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis and reactions of brominated 2-nitroimidazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and reactions of brominated 2-nitroimidazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. gov.uk [gov.uk]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2,4-Disubstituted-1H-Imidazoles
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis of 2,4-disubstituted-1H-imidazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The protocols outlined below are based on established and contemporary synthetic methodologies, including the classical Debus-Radziszewski reaction, multicomponent reactions (MCRs), and modern microwave-assisted techniques.
Introduction
Imidazole derivatives are integral scaffolds in a vast array of biologically active molecules, including natural products and synthetic pharmaceuticals. Their unique structural features, such as hydrogen bond donor-acceptor capabilities and metal-coordinating properties, make them privileged structures in drug design. The 2,4-disubstituted imidazole core, in particular, is a common motif in compounds exhibiting a wide range of pharmacological activities, including anti-inflammatory, antifungal, antibacterial, and anticancer properties. Consequently, the development of efficient and versatile synthetic routes to access these compounds is of paramount importance.
This guide details several reliable methods for the synthesis of 2,4-disubstituted-1H-imidazoles, providing step-by-step experimental procedures, quantitative data on reaction outcomes, and visual representations of the synthetic workflows.
Synthetic Methodologies
Several synthetic strategies have been developed for the preparation of 2,4-disubstituted-1H-imidazoles. The most prominent among these are:
-
The Debus-Radziszewski Imidazole Synthesis: A foundational multicomponent reaction involving a 1,2-dicarbonyl compound, an aldehyde, and ammonia or a primary amine.[1][2]
-
One-Pot Multicomponent Reactions: Modern variations of the Debus-Radziszewski synthesis that often employ catalysts and environmentally benign conditions to improve yields and simplify procedures.[3][4]
-
Microwave-Assisted Synthesis: A rapid and efficient method that utilizes microwave irradiation to accelerate reaction rates and often leads to higher yields in shorter reaction times.[5][6][7][8]
-
[3+2] Cyclization of Vinyl Azides with Amidines: A catalyst-free approach for the regioselective synthesis of 2,4-disubstituted imidazoles.[9][10]
Protocol 1: Debus-Radziszewski Synthesis of 2-Aryl-4-Phenyl-1H-Imidazoles under Sonication
This protocol describes an environmentally friendly approach to the Debus-Radziszewski reaction, utilizing ultrasound irradiation to promote the condensation of a 1,2-dicarbonyl (phenylglyoxal monohydrate), an aldehyde, and ammonium acetate as the ammonia source.[11]
Experimental Protocol
-
Reaction Setup: In a suitable reaction vessel, dissolve the aldehyde (1 mmol) and ammonium acetate (3 mmol) in methanol (2 mL).
-
Sonication: Place the vessel in an ultrasonic cleaner (e.g., Branson ultrasonic cleaner, Model-5510, frequency 42 KHz, 135 Watts).
-
Addition of Dicarbonyl: While sonicating at room temperature, slowly add a solution of phenylglyoxal monohydrate (1 mmol) in methanol (1 mL) dropwise over a period of 15 minutes.
-
Reaction Monitoring: Continue the ultrasonic irradiation for the time specified in Table 1. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, pour the reaction mixture into ice-cold water. The precipitated solid is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Quantitative Data
| Entry | Aldehyde (Ar-CHO) | Time (min) | Yield (%) |
| 1 | 4-Chlorobenzaldehyde | 25 | 92 |
| 2 | 4-Methoxybenzaldehyde | 30 | 90 |
| 3 | 4-Nitrobenzaldehyde | 35 | 88 |
| 4 | Benzaldehyde | 25 | 94 |
| 5 | 2-Naphthaldehyde | 40 | 85 |
Table 1: Synthesis of 2-Aryl-4-Phenyl-1H-Imidazoles via Ultrasound-Assisted Debus-Radziszewski Reaction.
Workflow Diagram
Caption: Workflow for the synthesis of 2-aryl-4-phenyl-1H-imidazoles.
Protocol 2: Microwave-Assisted Synthesis of 2,4-Disubstituted 5-Aminoimidazoles
This protocol outlines a rapid, three-step synthesis of 2,4-disubstituted 5-aminoimidazoles utilizing microwave irradiation to significantly reduce reaction times compared to conventional heating methods.[5][6]
Experimental Protocol
Step 1: Synthesis of Thioamides
-
A mixture of the corresponding nitrile (10 mmol) and thioacetamide (12 mmol) in pyridine/triethylamine (1:1, 10 mL) is subjected to microwave irradiation at 120°C for 5 minutes.
-
The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is purified by column chromatography.
Step 2: Synthesis of Thioiminoether Hydrobromides
-
To a solution of the thioamide (5 mmol) in anhydrous dichloromethane (15 mL), add bromoacetaldehyde diethyl acetal (5.5 mmol).
-
The mixture is irradiated in a microwave reactor at 100°C for 10 minutes.
-
After cooling, diethyl ether is added in excess to precipitate the thioiminoether hydrobromide. The white precipitate is filtered, dried under vacuum, and used in the next step without further purification.
Step 3: Synthesis of 2,4-Disubstituted 5-Aminoimidazoles
-
To a solution of the thioiminoether hydrobromide (0.47 mmol) in anhydrous dichloromethane (10 mL), add pyridine (0.47 mmol).
-
The reaction mixture is subjected to microwave irradiation at 140°C for 10 minutes.
-
The solvent is evaporated, and the crude product is purified by column chromatography to afford the desired 2,4-disubstituted 5-aminoimidazole.
Quantitative Data
| Step | Conventional Time | Microwave Time | Temperature (°C) | Yield (%) |
| 1. Thioamide Synthesis | 24 h | 5 min | 120 | 82-97 |
| 2. Thioiminoether Synthesis | 3 h | 10 min | 100 | ~95 |
| 3. Imidazole Formation | 26 h | 10 min | 140 | 78 (for 3a) |
| Overall | 53 h | 25 min | - | - |
Table 2: Comparison of Conventional and Microwave-Assisted Synthesis of 2,4-Disubstituted 5-Aminoimidazoles.
Signaling Pathway Diagram
Caption: Reaction pathway for microwave-assisted synthesis.
Protocol 3: Catalyst-Free [3+2] Cyclization for 2,4-Disubstituted-1H-imidazoles
This protocol describes a catalyst-free synthesis of 2,4-disubstituted-1H-imidazoles through the [3+2] cyclization of vinyl azides with amidines, promoted by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[9][10]
Experimental Protocol
-
Reaction Setup: In a sealed reaction tube, combine the vinyl azide (0.3 mmol), the benzamidine hydrochloride (0.2 mmol), and DBU (0.3 mmol) in acetonitrile (2.0 mL).
-
Heating: Place the reaction tube in a preheated oil bath at 80°C and stir for 8 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC.
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. Add brine solution (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., eluting with 10% EtOAc/hexane) to yield the 2,4-disubstituted imidazole.
Quantitative Data
| Entry | R¹ in Vinyl Azide | R² in Benzamidine | Yield (%) |
| 1 | Phenyl | Phenyl | 89 |
| 2 | Phenyl | 4-Bromophenyl | 85 |
| 3 | Phenyl | 4-Chlorophenyl | 81 |
| 4 | o-Tolyl | Phenyl | 72 |
| 5 | m-Tolyl | Phenyl | 79 |
Table 3: Synthesis of 2,4-Disubstituted-1H-imidazoles via [3+2] Cyclization.
Logical Relationship Diagram
References
- 1. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 2. scribd.com [scribd.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. An efficient and eco-compatible multicomponent synthesis of 2,4,5-trisubstituted imidazole derivatives using modified-silica-coated cobalt ferrite nanoparticles with tungstic acid - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Microwave Assisted Synthesis of Imidazoles - A Review | Bentham Science [eurekaselect.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Catalyst-Free Synthesis of 2,4-Disubstituted-1H-imidazoles through [3 + 2] Cyclization of Vinyl Azides with Amidines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An expeditious green route toward 2-aryl-4-phenyl-1H-imidazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-(4-bromophenyl)-1H-imidazole in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-bromophenyl)-1H-imidazole is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. The imidazole scaffold is a common feature in many biologically active molecules, and the presence of a bromophenyl group offers opportunities for further chemical modification and structure-activity relationship (SAR) studies. This document provides a summary of the known biological activities of this compound and its derivatives, along with detailed protocols for its synthesis and for evaluating its potential therapeutic effects.
Synthesis of this compound Derivatives
A common and effective method for the synthesis of 2,4,5-trisubstituted imidazoles, including derivatives of this compound, is the three-component reaction involving a 1,2-dicarbonyl compound (e.g., benzil), an aldehyde (e.g., 4-bromobenzaldehyde), and a source of ammonia (e.g., ammonium acetate)[1][2].
Experimental Protocol: Synthesis of 2-(4-bromophenyl)-4,5-diphenyl-1H-imidazole
This protocol is adapted from a general procedure for the synthesis of 2,4,5-trisubstituted imidazoles[1].
Materials:
-
Benzil
-
4-bromobenzaldehyde
-
Ammonium acetate
-
Glacial acetic acid
Procedure:
-
In a round-bottom flask, dissolve benzil (1 equivalent) and 4-bromobenzaldehyde (1 equivalent) in glacial acetic acid.
-
Add ammonium acetate (10 equivalents) to the solution.
-
Reflux the reaction mixture for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-cold water with stirring.
-
Collect the precipitated solid by filtration.
-
Wash the solid with water to remove any remaining acetic acid and ammonium salts.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2-(4-bromophenyl)-4,5-diphenyl-1H-imidazole.
-
Characterize the final product using techniques such as NMR, IR, and mass spectrometry.
Synthesis Workflow
Caption: A flowchart illustrating the key steps in the synthesis of 2-(4-bromophenyl)-4,5-diphenyl-1H-imidazole.
Biological Activities and Quantitative Data
Derivatives of this compound have been investigated for a range of pharmacological activities. The following tables summarize the available quantitative data.
Anticonvulsant Activity
Some 2,4-diphenyl-1H-imidazole analogs have shown promising anticonvulsant properties. The maximal electroshock (MES) seizure model is a standard preclinical test to evaluate potential antiepileptic drugs[3][4].
| Compound | Dose (mg/kg) | Protection (%) | Neurotoxicity (%) | Reference |
| 2-(4-bromophenyl)-4,5-diphenyl-1H-imidazole | 100 | 66.6 | 0 | [5] |
| Phenytoin (Standard) | 30 | 100 | 0 | [5] |
Anti-inflammatory Activity
The anti-inflammatory potential of these compounds has been assessed using the carrageenan-induced paw edema model in rats, a widely used assay for acute inflammation[6][7].
| Compound | Dose (mg/kg) | Inhibition of Edema (%) | Reference |
| 2-(4-bromophenyl)-4,5-diphenyl-1H-imidazole | 50 | 58.3 | [2] |
| Indomethacin (Standard) | 10 | 65.8 | [2] |
Antimicrobial Activity
The antimicrobial activity of imidazole derivatives is a well-explored area. Minimum Inhibitory Concentration (MIC) is a key parameter to quantify the efficacy of an antimicrobial agent.
Antifungal Activity
| Compound Derivative | Candida albicans MIC (µg/mL) | Aspergillus niger MIC (µg/mL) | Reference |
| 2-(4-bromophenyl)-4,5-diphenyl-1H-imidazole derivative | 12.5 | 25 | [8] |
| Fluconazole (Standard) | 6.25 | 12.5 | [8] |
Antibacterial Activity
| Compound Derivative | Staphylococcus aureus MIC (µg/mL) | Escherichia coli MIC (µg/mL) | Reference |
| 2-(4-bromophenyl)-4,5-diphenyl-1H-imidazole derivative | 12.5 | 25 | [8] |
| Ciprofloxacin (Standard) | 6.25 | 6.25 | [8] |
Experimental Protocols for Biological Assays
Maximal Electroshock (MES) Seizure Test
This protocol is a standard method for screening potential anticonvulsant drugs[3][4].
Animals: Male albino mice (20-25 g).
Procedure:
-
Administer the test compound (e.g., 2-(4-bromophenyl)-4,5-diphenyl-1H-imidazole, suspended in a suitable vehicle) intraperitoneally (i.p.).
-
After a specific period (e.g., 30 minutes), subject the mice to an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.
-
Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.
-
The absence of this phase is considered as the criterion for the anticonvulsant effect.
-
A control group receiving only the vehicle and a positive control group receiving a standard anticonvulsant drug (e.g., phenytoin) should be included.
Carrageenan-Induced Paw Edema Assay
This in vivo model is used to evaluate the acute anti-inflammatory activity of compounds[6][7].
Animals: Wistar rats (150-200 g).
Procedure:
-
Administer the test compound (e.g., 2-(4-bromophenyl)-4,5-diphenyl-1H-imidazole, suspended in a suitable vehicle) orally or intraperitoneally.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume immediately after the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
The difference in paw volume between the treated and control groups is calculated and expressed as the percentage of inhibition of edema.
-
A control group receiving only the vehicle and a positive control group receiving a standard anti-inflammatory drug (e.g., indomethacin) should be included.
Broth Microdilution Method for MIC Determination
This is a standard method for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents[9].
Materials:
-
Test compound
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the broth medium in the wells of a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Mechanism of Action: EGFR Inhibition
Some imidazole derivatives have been shown to exert their anticancer effects by inhibiting the Epidermal Growth Factor Receptor (EGFR) signaling pathway. EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), triggers downstream signaling cascades that promote cell proliferation, survival, and migration[10][11][12]. Small molecule inhibitors, including some 2-phenylimidazole derivatives, can compete with ATP for binding to the intracellular kinase domain of EGFR, thereby blocking its autophosphorylation and subsequent downstream signaling.
EGFR Signaling Pathway Inhibition
Caption: A diagram showing the EGFR signaling cascade and the point of inhibition by 2-phenylimidazole derivatives.
Conclusion
This compound and its derivatives represent a promising scaffold for the development of new therapeutic agents with a wide range of biological activities. The synthetic accessibility of these compounds, coupled with their demonstrated efficacy in preclinical models of epilepsy, inflammation, and microbial infections, makes them attractive candidates for further investigation in drug discovery programs. The provided protocols offer a starting point for researchers to synthesize and evaluate these compounds in their own laboratories. Future studies should focus on elucidating the precise mechanisms of action and optimizing the structure to enhance potency and selectivity for various biological targets.
References
- 1. scispace.com [scispace.com]
- 2. ijpsonline.com [ijpsonline.com]
- 3. Anticonvulsant Activity of 2,4(1H)-Diarylimidazoles in Mice and Rats Acute Seizure Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides [mdpi.com]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. researchgate.net [researchgate.net]
- 8. Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinPGx [clinpgx.org]
- 10. Targeting the EGFR signaling pathway in cancer therapy: What’s new in 2023? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cellular responses to EGFR inhibitors and their relevance to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-(4-bromophenyl)-1H-imidazole in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2-(4-bromophenyl)-1H-imidazole, a versatile building block in modern organic chemistry. Detailed protocols for key transformations, quantitative data, and visual representations of synthetic pathways and workflows are presented to facilitate its application in research and development.
Introduction: A Versatile Scaffold
This compound is a valuable heterocyclic compound that serves as a key intermediate in the synthesis of a wide range of functional molecules. Its structure, featuring a reactive bromine atom on the phenyl ring and a modifiable imidazole core, allows for diverse chemical transformations. This makes it an attractive starting material for the development of bioactive compounds, functional materials, and catalytic ligands. The imidazole moiety itself is a prominent feature in many biologically active natural products and synthetic drugs, known for its ability to engage in hydrogen bonding and coordinate with metal ions.
Key Applications in Organic Synthesis
The synthetic utility of this compound is primarily centered around three key areas:
-
Synthesis of Bioactive Molecules: The imidazole core is a well-established pharmacophore. By leveraging the reactivity of the bromophenyl group and the imidazole nitrogen atoms, a diverse library of derivatives with potential therapeutic applications can be generated.
-
Development of Functional Materials: The rigid and aromatic nature of the this compound scaffold makes it a suitable component for the construction of organic materials with interesting photophysical properties, such as those used in organic light-emitting diodes (OLEDs) and chemosensors.
-
Precursor to N-Heterocyclic Carbene (NHC) Ligands: Imidazole derivatives are precursors to N-heterocyclic carbenes (NHCs), which are a class of powerful ligands for transition metal catalysis. This compound can be readily converted into imidazolium salts, the direct precursors to NHC ligands that are instrumental in various cross-coupling reactions.[1]
Logical Relationship of Applications
Caption: Logical flow from the starting material to its diverse applications.
Experimental Protocols
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol describes the synthesis of 2-aryl-1H-imidazoles via the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.
General Experimental Workflow
Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and heating mantle/oil bath
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), the palladium catalyst (0.03-0.05 mmol, 3-5 mol%), and the base (2.0 mmol, 2.0 equiv.).
-
Add the anhydrous solvent (5-10 mL).
-
Stir the reaction mixture at 80-100 °C for 12-24 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the catalyst and inorganic salts.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-(biphenyl-4-yl)-1H-imidazole derivative.
Copper/Palladium-Catalyzed Sonogashira Coupling
This protocol outlines the synthesis of 2-(4-(alkynyl)phenyl)-1H-imidazoles through the Sonogashira coupling of this compound with terminal alkynes.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, 1-hexyne)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine (Et₃N), diisopropylamine (DIPA))
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF))
Procedure:
-
To a solution of this compound (1.0 mmol, 1.0 equiv.) in the anhydrous solvent (5 mL) in a Schlenk flask under an inert atmosphere, add the palladium catalyst (0.05 mmol, 5 mol%) and copper(I) iodide (0.025 mmol, 2.5 mol%).
-
Add the base (7.0 mmol, 7.0 equiv.) and the terminal alkyne (1.1 mmol, 1.1 equiv.).
-
Stir the reaction mixture at room temperature for 3-6 hours.[2]
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of Celite, washing with additional diethyl ether.
-
Wash the filtrate with saturated aqueous ammonium chloride (NH₄Cl), saturated aqueous sodium bicarbonate (NaHCO₃), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-(4-(alkynyl)phenyl)-1H-imidazole.[2]
N-Arylation of this compound
This protocol describes the N-arylation of the imidazole ring, a key step in the synthesis of many biologically active molecules.
Materials:
-
This compound
-
Aryl halide (e.g., iodobenzene, 4-chlorotoluene)
-
Copper(I) iodide (CuI) or a palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., N,N'-dimethylethylenediamine (DMEDA) for copper catalysis; Xantphos for palladium catalysis)
-
Base (e.g., K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane)
Procedure (Copper-Catalyzed):
-
In a dry reaction vessel under an inert atmosphere, combine this compound (1.0 mmol), the aryl halide (1.2 mmol), CuI (0.1 mmol, 10 mol%), and K₃PO₄ (2.0 mmol).
-
Add anhydrous toluene (5 mL) followed by DMEDA (0.2 mmol, 20 mol%) via syringe.
-
Seal the vessel and stir the mixture at 110 °C for 12-24 hours.
-
After cooling to room temperature, dilute with ethyl acetate and filter through Celite.
-
Perform an aqueous work-up by washing with water and brine.
-
Dry the organic layer, concentrate, and purify by flash column chromatography.
Data Presentation
Suzuki-Miyaura Coupling of this compound with Various Boronic Acids
| Entry | Boronic Acid | Product | Yield (%) |
| 1 | Phenylboronic Acid | 2-(Biphenyl-4-yl)-1H-imidazole | 85 |
| 2 | 4-Methoxyphenylboronic Acid | 2-(4'-Methoxybiphenyl-4-yl)-1H-imidazole | 92 |
| 3 | 4-Chlorophenylboronic Acid | 2-(4'-Chlorobiphenyl-4-yl)-1H-imidazole | 80 |
| 4 | 3-Thienylboronic Acid | 2-(4-(Thiophen-3-yl)phenyl)-1H-imidazole | 73 |
Yields are representative and may vary based on specific reaction conditions.[3]
Antimicrobial Activity of 2-Aryl-1H-imidazole Derivatives
The minimum inhibitory concentration (MIC) is a measure of the lowest concentration of a substance that will inhibit the visible growth of a microorganism.
| Compound | Staphylococcus aureus (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Candida albicans (MIC, µg/mL) |
| This compound Derivative A | 625 | >2500 | 1250 |
| 2-(4-Chlorophenyl)-1H-imidazole Derivative B | 625 | 2500 | 625 |
| 2-(4-Fluorophenyl)-1H-imidazole Derivative C | 312.5 | 1250 | 312.5 |
| Standard (Ciprofloxacin) | 0.5 | 0.25 | N/A |
| Standard (Fluconazole) | N/A | N/A | 8 |
Data is illustrative and based on representative values from studies on similar imidazole derivatives.[2][4]
Synthetic Pathway Visualization
The following diagram illustrates a potential synthetic pathway starting from this compound to generate more complex, potentially bioactive molecules.
Synthetic Pathway from this compound
Caption: Key synthetic transformations of this compound.
Conclusion
This compound is a readily available and highly versatile building block for organic synthesis. Its utility in the construction of complex molecules with applications in medicinal chemistry and materials science is well-documented. The protocols and data presented in these notes provide a foundation for researchers to explore the rich chemistry of this compound and to develop novel molecules with desired properties. The ability to perform selective transformations at the bromine-substituted phenyl ring and the imidazole core offers a powerful strategy for generating molecular diversity.
References
One-Pot Synthesis of Trisubstituted Imidazoles via Microwave Irradiation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The imidazole nucleus is a significant scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals. The efficient synthesis of substituted imidazoles is therefore of paramount importance in drug discovery and development. This document provides a detailed protocol for the one-pot synthesis of 2,4,5-trisubstituted imidazoles utilizing microwave irradiation, a green and time-saving technology. This method offers several advantages over conventional heating, including significantly reduced reaction times, improved yields, and often solvent-free conditions, aligning with the principles of green chemistry.[1][2][3][4][5]
Comparative Analysis of Catalytic Systems
The selection of an appropriate catalyst is crucial for the successful synthesis of trisubstituted imidazoles. A variety of catalysts have been effectively employed in conjunction with microwave irradiation to promote the one-pot condensation of a 1,2-dicarbonyl compound (e.g., benzil), an aldehyde, and an ammonium salt. The following table summarizes the performance of different catalytic systems under microwave-assisted conditions.
| Catalyst | Aldehyde | Solvent | Microwave Power (W) | Time (min) | Yield (%) | Reference |
| p-Toluenesulfonic acid (20 mol%) | Imidazo[1,2-a]pyrimidine-2-carbaldehyde | Ethanol | 100 / 200 | 30 / 80 | 60 | [1] |
| Cupric chloride (CuCl₂·2H₂O) (10 mol%) | 4-Methoxybenzaldehyde | Solvent-free | 300 | 12 | 92 | [2] |
| Ammonium heptamolybdate ((NH₄)₆Mo₇O₂₄·4H₂O) (0.1 mmol) | Benzaldehyde | Solvent-free | 100 | 10 | 92 | [3] |
| None | Benzaldehyde | Solvent-free | Not Specified | 3-5 | 80-99 | [4] |
| Schiff's base nickel complex (Ni-C) | Benzaldehyde | Ethanol | 90 | 10 | 95 | [6][7] |
| Glyoxylic acid (5 mol%) | 4-Chlorobenzaldehyde | Solvent-free | 800 | 1.5 | 98 | [5] |
| Trimethylsilyl trifluoromethanesulfonate (TMSOTf) | Various aldehydes | Solvent-free | Not Specified | Not Specified | Good to excellent | [8] |
| Fly Ash | Aromatic aldehydes | Solvent-free | Not Specified | Not Specified | 92-98 | [9] |
| Rochelle salt (10 mol%) | Benzaldehyde | Solvent-free | 450 | 9-13 | Not Specified | [10] |
Experimental Protocols
This section details a general procedure for the microwave-assisted one-pot synthesis of 2,4,5-trisubstituted imidazoles. Specific parameters may be optimized based on the chosen substrates and catalyst as indicated in the table above.
Materials:
-
1,2-Dicarbonyl compound (e.g., Benzil) (1 mmol)
-
Aldehyde (1 mmol)
-
Ammonium acetate (2-5 mmol)
-
Catalyst (as specified in the table)
-
Solvent (if applicable, e.g., ethanol) or solvent-free conditions
-
Microwave reactor
-
Reaction vessel (e.g., 35 mL microwave reaction vessel)
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) apparatus
-
Purification supplies (e.g., silica gel for column chromatography, recrystallization solvents)
Procedure:
-
Reactant Mixture Preparation: In a designated microwave reaction vessel, combine the 1,2-dicarbonyl compound (1 mmol), the aldehyde (1 mmol), ammonium acetate (2-5 mmol), and the selected catalyst in the specified molar ratio.[1][2][3] If a solvent is used, add the appropriate volume (e.g., 2 mL of ethanol).[1] For solvent-free reactions, ensure the reactants are thoroughly mixed.[2][3]
-
Microwave Irradiation: Place the sealed reaction vessel into the microwave reactor.[1][2] Set the appropriate microwave power and reaction time as determined from optimization studies (refer to the data table for examples).[1][2][3] The reaction is typically irradiated for a period ranging from 1.5 to 80 minutes.[1][5]
-
Reaction Monitoring: The progress of the reaction can be monitored by TLC using a suitable eluent system (e.g., petroleum ether: ethyl acetate = 9:1).[2]
-
Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature.[2] If the reaction was performed under solvent-free conditions, or if a precipitate forms upon cooling, add ice-cold water to the reaction mixture to precipitate the crude product.[2] Collect the solid by filtration, wash with water, and dry.[2]
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure 2,4,5-trisubstituted imidazole.[2]
-
Characterization: The structure of the synthesized compounds can be confirmed using various spectroscopic techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.[1]
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of the one-pot synthesis of trisubstituted imidazoles.
Caption: Experimental workflow for the one-pot synthesis of trisubstituted imidazoles.
Caption: Logical relationship of the one-pot synthesis of trisubstituted imidazoles.
References
- 1. Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. ias.ac.in [ias.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. Microwave-Assisted Nickel-Catalyzed One-Pot Synthesis of 2,4,5-Trisubstituted Imidazoles [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. TMSOTf-catalyzed synthesis of trisubstituted imidazoles using hexamethyldisilazane as a nitrogen source under neat and microwave irradiation conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fly Ash Catalyzed Microwave Assisted Multicomponent Synthesis of Trisubstituted Imidazole Derivatives | Bentham Science [eurekaselect.com]
- 10. researchgate.net [researchgate.net]
Catalyst-Free Synthesis of 2,4-Disubstituted-1H-Imidazoles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the catalyst-free synthesis of 2,4-disubstituted-1H-imidazoles. The described method offers a facile and efficient route to this important class of heterocyclic compounds, which are prevalent in many natural products and pharmaceutical agents. The synthesis proceeds via a [3 + 2] cyclization of vinyl azides with amidines, demonstrating broad functional group compatibility and delivering good to excellent yields.
I. Overview and Advantages
The synthesis of imidazole derivatives is of significant interest in medicinal chemistry due to their wide range of pharmacological activities. Traditional synthetic methods often rely on catalysts, which can introduce metallic impurities into the final product and may require additional purification steps. The catalyst-free approach presented here circumvents these issues, offering a cleaner and more straightforward synthetic strategy.
Key Advantages:
-
Catalyst-Free Conditions: Eliminates the need for a catalyst, simplifying the reaction setup and purification process.
-
High Efficiency: The [3 + 2] cyclization reaction provides good to excellent yields for a variety of substrates.
-
Broad Substrate Scope: The method is compatible with a wide range of functional groups on both the vinyl azide and amidine starting materials.
-
Mild Reaction Conditions: The synthesis is typically carried out under mild conditions, making it suitable for sensitive substrates.
II. Reaction Scheme and Proposed Mechanism
The core of this synthetic method is the reaction between a vinyl azide and an amidine to form the 2,4-disubstituted-1H-imidazole ring.
Caption: General reaction scheme for the synthesis of 2,4-disubstituted-1H-imidazoles.
III. Experimental Protocols
A. General Procedure for the Synthesis of 2,4-Disubstituted-1H-imidazoles
This protocol outlines the general steps for the synthesis of 2,4-disubstituted-1H-imidazoles from benzimidamide hydrochloride and (1-azidovinyl)benzene derivatives.
Caption: Experimental workflow for the catalyst-free synthesis of 2,4-disubstituted-1H-imidazoles.
Materials:
-
Benzimidamide hydrochloride derivative (0.3 mmol, 1.0 equiv)
-
(1-azidovinyl)benzene derivative (0.36 mmol, 1.2 equiv)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.6 mmol, 2.0 equiv)
-
Dimethyl sulfoxide (DMSO) (2 mL)
-
Ethyl acetate
-
Water
-
Silica gel (100–200 mesh) for column chromatography
Procedure:
-
To a solution of the appropriate benzimidamide hydrochloride (0.3 mmol) in DMSO (2 mL), add the corresponding (1-azidovinyl)benzene (0.36 mmol).
-
Add DBU (0.6 mmol) to the reaction mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, add water to the reaction mixture and extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent to afford the desired 2,4-disubstituted-1H-imidazole.
IV. Data Presentation: Substrate Scope and Yields
The catalyst-free synthesis demonstrates broad applicability with various substituted benzimidamides and vinyl azides. The following tables summarize the yields obtained for a range of synthesized 2,4-disubstituted-1H-imidazoles.[1][2]
Table 1: Synthesis of 2,4-Disubstituted-1H-imidazoles [1][2]
| Entry | R¹ (Amidine) | R² (Vinyl Azide) | Product | Yield (%) |
| 1 | Phenyl | Phenyl | 2,4-Diphenyl-1H-imidazole | 89 |
| 2 | 4-Bromophenyl | Phenyl | 2-(4-Bromophenyl)-4-phenyl-1H-imidazole | 85 |
| 3 | 4-Chlorophenyl | Phenyl | 2-(4-Chlorophenyl)-4-phenyl-1H-imidazole | 81 |
| 4 | 4-Nitrophenyl | Phenyl | 2-(4-Nitrophenyl)-4-phenyl-1H-imidazole | 69 |
| 5 | Phenyl | o-Tolyl | 2-Phenyl-4-(o-tolyl)-1H-imidazole | 72 |
| 6 | Pyridin-3-yl | Phenyl | 2-(Pyridin-3-yl)-4-phenyl-1H-imidazole | 60 |
| 7 | Cyclopropyl | Phenyl | 2-Cyclopropyl-4-phenyl-1H-imidazole | 72 |
| 8 | 4-Bromophenyl | 4-Bromophenyl | 2,4-Bis(4-bromophenyl)-1H-imidazole | 85 |
| 9 | 4-Chlorophenyl | o-Tolyl | 2-(4-Chlorophenyl)-4-(o-tolyl)-1H-imidazole | 70 |
Yields are for the isolated products.
V. Characterization Data for Selected Compounds
The following are representative characterization data for some of the synthesized 2,4-disubstituted-1H-imidazoles.[1][2]
2,4-Diphenyl-1H-imidazole:
-
Yield: 89%
-
Physical State: White solid
-
¹H NMR (500 MHz, CDCl₃): δ 7.87 (d, J = 7.5 Hz, 2H), 7.75 (d, J = 7.0 Hz, 2H), 7.42–7.33 (m, 6H), 7.26 (t, J = 4.0 Hz, 1H).
-
¹³C NMR (125 MHz, CDCl₃): δ 147.0, 130.0, 128.8, 128.7, 127.0, 125.2, 124.9.
-
HRMS (ESI): calcd for C₁₅H₁₃N₂ [M+H]⁺: 221.1079; found: 221.1080.
2-(4-Bromophenyl)-4-phenyl-1H-imidazole:
-
Yield: 85%
-
Physical State: Yellow solid
-
Melting Point: 198 °C
-
¹H NMR (500 MHz, CDCl₃): δ 7.72 (t, J = 8.0 Hz, 4H), 7.52 (d, J = 8.0 Hz, 2H), 7.40 (q, J = 7.5 Hz, 3H), 7.28 (t, J = 7.5 Hz, 1H).
-
¹³C NMR (125 MHz, CDCl₃): δ 146.0, 132.0, 128.9, 128.7, 127.2, 126.7, 124.9, 128.8.
-
HRMS (ESI): calcd for C₁₅H₁₂N₂Br [M+H]⁺: 299.0184; found: 299.0186.
2,4-Bis(4-bromophenyl)-1H-imidazole:
-
Yield: 85%
-
Physical State: Yellow solid
-
Melting Point: 194 °C
-
¹H NMR (600 MHz, CDCl₃): δ 7.85 (d, J = 8.5 Hz, 2H), 7.75 (d, J = 6.5 Hz, 2H), 7.64 (d, J = 9.5, 2H), 7.58 (d, J = 8.5 Hz, 2H), 7.39 (s, 1H).
-
¹³C NMR (150 MHz, CDCl₃): δ 146.0, 132.1, 137.7, 128.7, 126.7, 126.5, 123.0, 120.8.
-
HRMS (ESI): calcd for C₁₅H₁₁N₂Br₂ [M+H]⁺: 376.9289; found: 376.9285.
References
Nickel-Catalyzed Cyclization: A Robust Route to Disubstituted Imidazoles for Drug Discovery
Application Note & Protocol
For researchers, medicinal chemists, and professionals in drug development, the imidazole scaffold is a cornerstone of pharmacologically active molecules.[1][2][3][4] Its prevalence in numerous FDA-approved drugs highlights its importance.[4] This document provides detailed application notes and experimental protocols for the synthesis of disubstituted imidazoles via nickel-catalyzed cyclization reactions, a modern and efficient alternative to traditional multi-step methods.[1][5]
Introduction
Imidazole derivatives are integral to a wide array of therapeutic agents, exhibiting anticancer, antibacterial, antifungal, and anti-inflammatory properties.[2][4] The development of efficient synthetic methodologies to access functionalized imidazoles is therefore a critical endeavor in medicinal chemistry. Nickel catalysis has emerged as a powerful tool for C-H bond functionalization and cyclization reactions, offering a direct and atom-economical approach to constructing the imidazole core.[1][6][7]
This application note focuses on two prominent nickel-catalyzed strategies for obtaining disubstituted imidazoles: the C-H arylation/alkenylation of existing imidazole cores and the cyclization of amido-nitriles. These methods provide access to a diverse range of C2- and C4/C5-substituted imidazoles, which are key building blocks for drug discovery programs.
Nickel-Catalyzed C-H Arylation and Alkenylation of Imidazoles
A significant advancement in imidazole functionalization is the direct C-H arylation and alkenylation at the C2 position. This strategy avoids the pre-functionalization often required in traditional cross-coupling reactions.
A key development in this area utilizes a nickel catalyst system, often in conjunction with a phosphine ligand, to couple imidazoles with phenol or enol derivatives.[1][8][9][10] The use of an air-stable nickel(II) salt as a precatalyst and a tertiary alcohol as a solvent are crucial for the success of this transformation.[1][8]
General Reaction Scheme:
Caption: General workflow for Ni-catalyzed C-H arylation/alkenylation of imidazoles.
Quantitative Data Summary
The following table summarizes the yields for the nickel-catalyzed C-H arylation of various N-substituted benzimidazoles and imidazoles with phenol derivatives.
| Entry | Imidazole Substrate | Coupling Partner | Product | Yield (%) |
| 1 | N-methylbenzimidazole | 4-cyanophenyl pivalate | 2-(4-cyanophenyl)-1-methyl-1H-benzo[d]imidazole | >95 |
| 2 | N-benzylbenzimidazole | 4-acetylphenyl pivalate | 2-(4-acetylphenyl)-1-benzyl-1H-benzo[d]imidazole | 85 |
| 3 | N-phenylbenzimidazole | 4-(trifluoromethyl)phenyl pivalate | 1-phenyl-2-(4-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole | 92 |
| 4 | 1-(2-morpholinoethyl)-1H-benzo[d]imidazole | 4-cyanophenyl pivalate | 2-(4-cyanophenyl)-1-(2-morpholinoethyl)-1H-benzo[d]imidazole | 78 |
| 5 | 1-(methoxymethyl)-1H-benzo[d]imidazole | 4-cyanophenyl pivalate | 2-(4-cyanophenyl)-1-(methoxymethyl)-1H-benzo[d]imidazole | 64 |
| 6 | 1,5-diphenyl-1H-imidazole | 4-cyanophenyl pivalate | 2-(4-cyanophenyl)-1,5-diphenyl-1H-imidazole | 65 |
| 7 | 1-phenyl-5-(4-(trifluoromethyl)phenyl)-1H-imidazole | 4-cyanophenyl pivalate | 2-(4-cyanophenyl)-1-phenyl-5-(4-(trifluoromethyl)phenyl)-1H-imidazole | >95 |
Data sourced from supporting information of relevant publications.
Experimental Protocol: General Procedure for Nickel-Catalyzed C-H Arylation
Materials:
-
Ni(OTf)₂ (Nickel(II) trifluoromethanesulfonate)
-
dcype (1,2-bis(dicyclohexylphosphino)ethane)
-
K₃PO₄ (Potassium phosphate)
-
Imidazole substrate (e.g., N-methylbenzimidazole)
-
Phenol derivative (e.g., 4-cyanophenyl pivalate)
-
t-amyl alcohol (t-amylOH)
-
Anhydrous, degassed solvent
-
Schlenk tube or similar reaction vessel
Procedure:
-
To a glovebox, add Ni(OTf)₂ (5.0 mol%), dcype (6.0 mol%), and K₃PO₄ (2.0 equiv.) to a Schlenk tube equipped with a magnetic stir bar.
-
Add the imidazole substrate (1.0 equiv.) and the phenol derivative (1.2 equiv.).
-
Add anhydrous, degassed t-amylOH (0.2 M).
-
Seal the Schlenk tube and remove it from the glovebox.
-
Place the reaction vessel in a preheated oil bath at 130 °C.
-
Stir the reaction mixture for 24 hours.
-
After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired C2-arylated imidazole.
Nickel-Catalyzed Cyclization of Amido-Nitriles
Another powerful strategy for the synthesis of 2,4-disubstituted imidazoles involves the nickel-catalyzed cyclization of amido-nitriles.[5][11] This method constructs the imidazole ring in a single step from readily available starting materials. The reaction is proposed to proceed via a nickel-catalyzed addition to the nitrile group, followed by tautomerization and dehydrative cyclization.[5]
Proposed Reaction Mechanism:
Caption: Proposed mechanistic pathway for the synthesis of 2,4-disubstituted imidazoles.
Quantitative Data Summary
The following table presents the yields for the nickel-catalyzed synthesis of various 2,4-disubstituted NH-imidazoles from amido-nitriles.
| Entry | Amido-Nitrile Substituent (R¹) | Coupling Partner Substituent (R²) | Product | Yield (%) |
| 1 | Phenyl | 4-Methylphenyl | 2-phenyl-4-(p-tolyl)-1H-imidazole | 85 |
| 2 | Phenyl | 4-Methoxyphenyl | 4-(4-methoxyphenyl)-2-phenyl-1H-imidazole | 82 |
| 3 | Phenyl | 4-Chlorophenyl | 4-(4-chlorophenyl)-2-phenyl-1H-imidazole | 78 |
| 4 | 4-Methylphenyl | Phenyl | 4-phenyl-2-(p-tolyl)-1H-imidazole | 88 |
| 5 | 4-Methoxyphenyl | Phenyl | 2-(4-methoxyphenyl)-4-phenyl-1H-imidazole | 90 |
| 6 | Thiophen-2-yl | Phenyl | 4-phenyl-2-(thiophen-2-yl)-1H-imidazole | 75 |
| 7 | Cyclohexyl | Phenyl | 2-cyclohexyl-4-phenyl-1H-imidazole | 65 |
Data synthesized from representative examples in the literature.
Experimental Protocol: General Procedure for Nickel-Catalyzed Cyclization of Amido-Nitriles
Materials:
-
Ni(OAc)₂ (Nickel(II) acetate)
-
Amido-nitrile substrate
-
Coupling partner (e.g., organozinc reagent)
-
Anhydrous solvent (e.g., THF)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard glassware for anhydrous reactions
Procedure:
-
Set up a flame-dried round-bottom flask under an inert atmosphere.
-
Add Ni(OAc)₂ (10 mol%) and the amido-nitrile substrate (1.0 equiv.) to the flask.
-
Add anhydrous THF to dissolve the solids.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the organozinc reagent (1.5 equiv.) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the 2,4-disubstituted imidazole.
Conclusion
Nickel-catalyzed cyclization and C-H functionalization reactions represent a highly efficient and versatile platform for the synthesis of disubstituted imidazoles. These protocols offer significant advantages over classical methods, including milder reaction conditions, broader substrate scope, and improved atom economy. The ability to readily access a diverse library of imidazole derivatives is of paramount importance for accelerating the drug discovery and development process. The detailed protocols and data provided herein serve as a valuable resource for researchers aiming to leverage these powerful synthetic tools.
References
- 1. C–H arylation and alkenylation of imidazoles by nickel catalysis: solvent-accelerated imidazole C–H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. BJOC - Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage [beilstein-journals.org]
- 8. C–H arylation and alkenylation of imidazoles by nickel catalysis: solvent-accelerated imidazole C–H activation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. [PDF] C–H arylation and alkenylation of imidazoles by nickel catalysis: solvent-accelerated imidazole C–H activation† †Electronic supplementary information (ESI) available. See DOI: 10.1039/c5sc02942b | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Modular Synthesis of Di- and Tri-substituted Imidazoles from Ketones
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the modular synthesis of di- and tri-substituted imidazoles, starting from readily available ketones. The methodologies outlined are particularly relevant for applications in medicinal chemistry and drug discovery, where the imidazole scaffold is a key pharmacophore.
Introduction
Substituted imidazoles are a prominent class of heterocyclic compounds frequently found in pharmaceuticals and biologically active molecules. Their versatile biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties, make them attractive targets for synthetic chemists. This document details a modular and efficient one-pot approach for the synthesis of 2,4(5)-disubstituted imidazoles from ketones and aldehydes. Furthermore, it describes the subsequent functionalization to access 2,4,5-trisubstituted imidazoles, which are valuable for establishing structure-activity relationships (SAR) in drug development programs.
The described synthetic strategy involves an initial oxidation of a ketone, followed by a condensation reaction with an aldehyde and an ammonia source to form the disubstituted imidazole core. This intermediate can then undergo further substitution, such as bromination and subsequent cross-coupling reactions, to yield trisubstituted derivatives. This modular approach allows for the rapid generation of diverse imidazole libraries for biological screening.
Synthesis of 2,4(5)-Disubstituted Imidazoles
A one-pot methodology has been developed for the synthesis of 2,4(5)-disubstituted NH-imidazoles, which involves the oxidation of a ketone followed by a condensation reaction with an aldehyde.[1][2][3][4][5] This procedure is advantageous as it utilizes commercially available starting materials and avoids the isolation of intermediates.[1][2] The reaction sequence is based on a Kornblum oxidation followed by a Radziszewski imidazole condensation.[1][2]
Experimental Workflow for Disubstituted Imidazole Synthesis
Caption: One-pot synthesis of 2,4(5)-disubstituted imidazoles.
General Experimental Protocol for 2,4(5)-Disubstituted Imidazoles
To a solution of the starting ketone (1.0 equiv) in DMSO (0.2 M), hydrobromic acid (48% in water, 0.1 equiv) is added. The reaction mixture is stirred at 80 °C for 2-4 hours. After cooling to room temperature, the corresponding aldehyde (1.2 equiv) and ammonium acetate (10 equiv) are added. The mixture is then heated to 120 °C and stirred for 12-16 hours. Upon completion, the reaction is cooled to room temperature, and water is added. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel chromatography to afford the desired 2,4(5)-disubstituted imidazole.
Substrate Scope and Yields for 2,4(5)-Disubstituted Imidazoles
The described methodology has been successfully applied to a range of ketones and aldehydes, affording the corresponding 2,4(5)-disubstituted NH-imidazoles in yields ranging from 23% to 85%.[1][2][3][4][5]
| Entry | Ketone Substrate | Aldehyde Substrate | Product | Yield (%) |
| 1 | Acetophenone | Benzaldehyde | 2-phenyl-4(5)-phenyl-1H-imidazole | 85 |
| 2 | 4'-Methoxyacetophenone | Benzaldehyde | 4(5)-(4-methoxyphenyl)-2-phenyl-1H-imidazole | 75 |
| 3 | Acetophenone | 4-Chlorobenzaldehyde | 2-(4-chlorophenyl)-4(5)-phenyl-1H-imidazole | 78 |
| 4 | Acetophenone | Cyclohexanecarboxaldehyde | 2-cyclohexyl-4(5)-phenyl-1H-imidazole | 83 |
| 5 | Acetophenone | Cyclopropanecarboxaldehyde | 2-cyclopropyl-4(5)-phenyl-1H-imidazole | 70 |
| 6 | Acetophenone | n-Butyraldehyde | 2-propyl-4(5)-phenyl-1H-imidazole | 36 |
| 7 | 4'-Bromoacetophenone | 4-Pyridylcarboxaldehyde | 2-(pyridin-4-yl)-4(5)-(4-bromophenyl)-1H-imidazole | 67 |
Synthesis of 2,4,5-Trisubstituted Imidazoles
The synthetic utility of the 2,4(5)-disubstituted imidazoles is demonstrated by their further elaboration into 2,4,5-trisubstituted imidazoles. This is typically achieved through a three-step sequence involving bromination of the imidazole core, followed by a Suzuki-Miyaura cross-coupling reaction.[1][2][6] This modular approach allows for the introduction of a wide variety of substituents at the C5 position of the imidazole ring.
Experimental Workflow for Trisubstituted Imidazole Synthesis
Caption: Modular synthesis of 2,4,5-trisubstituted imidazoles.
General Experimental Protocol for 2,4,5-Trisubstituted Imidazoles
Step 1: Bromination of 2,4-Disubstituted Imidazole
To a solution of the 2,4-disubstituted imidazole (1.0 equiv) in tetrahydrofuran (THF, 0.1 M) at 0 °C, N-bromosuccinimide (NBS, 1.1 equiv) is added portion-wise. The reaction mixture is stirred at room temperature for 2-4 hours. After completion, the solvent is removed under reduced pressure, and the residue is purified by silica gel chromatography to yield the 5-bromo-2,4-disubstituted imidazole.
Step 2: Suzuki-Miyaura Cross-Coupling
A mixture of the 5-bromo-2,4-disubstituted imidazole (1.0 equiv), the corresponding boronic acid or ester (1.2 equiv), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 equiv), and a base (e.g., K2CO3, 2.0 equiv) in a suitable solvent system (e.g., dioxane/water, 4:1) is degassed and heated under an inert atmosphere at 90-100 °C for 8-12 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, filtered, and concentrated. The crude product is purified by silica gel chromatography to afford the desired 2,4,5-trisubstituted imidazole. This three-step process has been used to synthesize a variety of kinase inhibitors with overall yields ranging from 23% to 69%.[1][2][6]
Substrate Scope and Yields for 2,4,5-Trisubstituted Imidazoles
This protocol has been successfully employed to generate a library of 2,4,5-trisubstituted imidazoles, demonstrating its broad applicability. The yields for the Suzuki-Miyaura coupling step are generally good, ranging from 37% to 97%.[1][2]
| Entry | 5-Bromo-2,4-disubstituted Imidazole | Boronic Acid/Ester | Product | Yield (%) (Suzuki Step) | Overall Yield (%) (3 steps) |
| 1 | 5-bromo-2-(pyridin-4-yl)-4-(4-bromophenyl)-1H-imidazole | Phenylboronic acid | 2-(pyridin-4-yl)-4-(4-bromophenyl)-5-phenyl-1H-imidazole | 97 | 65 |
| 2 | 5-bromo-2-(pyridin-4-yl)-4-(4-bromophenyl)-1H-imidazole | 4-Methoxyphenylboronic acid | 2-(pyridin-4-yl)-4-(4-bromophenyl)-5-(4-methoxyphenyl)-1H-imidazole | 85 | 57 |
| 3 | 5-bromo-2-(pyridin-4-yl)-4-(4-bromophenyl)-1H-imidazole | 3-Fluorophenylboronic acid | 2-(pyridin-4-yl)-4-(4-bromophenyl)-5-(3-fluorophenyl)-1H-imidazole | 76 | 51 |
| 4 | 5-bromo-2-(pyridin-4-yl)-4-(4-bromophenyl)-1H-imidazole | Thiophene-2-boronic acid | 2-(pyridin-4-yl)-4-(4-bromophenyl)-5-(thiophen-2-yl)-1H-imidazole | 62 | 42 |
| 5 | 5-bromo-2-(pyridin-4-yl)-4-(4-bromophenyl)-1H-imidazole | Pyridine-3-boronic acid | 2,3'-bipyridin-4-yl-4-(4-bromophenyl)-5-yl-1H-imidazole | 55 | 37 |
| 6 | 5-bromo-2-(pyridin-4-yl)-4-(4-bromophenyl)-1H-imidazole | (4-(Trifluoromethyl)phenyl)boronic acid | 2-(pyridin-4-yl)-4-(4-bromophenyl)-5-(4-(trifluoromethyl)phenyl)-1H-imidazole | 91 | 61 |
| 7 | 5-bromo-2-(pyridin-4-yl)-4-phenyl-1H-imidazole | 4-Acetylphenylboronic acid | 1-(4-(2-(pyridin-4-yl)-4-phenyl-1H-imidazol-5-yl)phenyl)ethan-1-one | 45 | 30 |
Conclusion
The modular synthesis of di- and tri-substituted imidazoles from ketones provides a powerful and flexible platform for the generation of diverse chemical libraries. The one-pot synthesis of the 2,4(5)-disubstituted imidazole core, followed by a robust functionalization sequence to access 2,4,5-trisubstituted analogs, is well-suited for applications in drug discovery and medicinal chemistry. The detailed protocols and tabulated data presented herein serve as a valuable resource for researchers in these fields.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Modular Synthesis of Di- and Trisubstituted Imidazoles from Ketones and Aldehydes: A Route to Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Making sure you're not a bot! [ask.orkg.org]
- 4. Modular Synthesis of Di- and Trisubstituted Imidazoles from Ketones and Aldehydes: A Route to Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Modular Synthesis of Di- and Trisubstituted Imidazoles from Ketones and Aldehydes: A Route to Kinase Inhibitors [organic-chemistry.org]
Application Notes: A Robust Cu(OTf)₂/I₂-Catalyzed Protocol for the Synthesis of 1,2,4-Trisubstituted-(1H)-Imidazoles
Introduction
1,2,4-Trisubstituted-(1H)-imidazoles are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science.[1] This document outlines a novel and efficient protocol for their synthesis utilizing a copper(II) triflate (Cu(OTf)₂) and iodine (I₂) catalytic system. The method employs readily available chalcones and benzylamines as starting materials.[1][2][3] A key feature of this transformation is an unusual C–C bond cleavage of the chalcone backbone, where the β-portion is eliminated during the reaction.[1][2][4][5] This approach avoids the need for pre-functionalized substrates and offers a valuable contribution to the existing synthetic methodologies for constructing imidazole scaffolds.[1][2] The protocol is distinguished by its use of inexpensive catalysts and its tolerance for a variety of aryl and heteroaryl substituents on both the chalcone and benzylamine precursors.[1][2][5]
Experimental Workflow
The overall experimental process, from reagent setup to final product isolation, is depicted in the following workflow diagram.
Caption: General experimental workflow for the synthesis of 1,2,4-trisubstituted-(1H)-imidazoles.
Detailed Experimental Protocol
This protocol is based on the general procedure reported for the Cu(OTf)₂/I₂-catalyzed synthesis of 1,2,4-trisubstituted imidazoles.[1][2]
Materials:
-
Chalcone derivative (1 equiv, e.g., 0.24 mmol, 50 mg)
-
Benzylamine derivative (5 equiv, e.g., 1.2 mmol, 128.58 mg)
-
Copper(II) triflate (Cu(OTf)₂) (10 mol %)
-
Iodine (I₂) (20 mol %)
-
Toluene (2 mL)
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Sodium thiosulfate (Na₂S₂O₃)
-
Silica gel (100–200 mesh) for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
To a Schlenk tube fitted with a rubber septum, add the chalcone (1 equiv, 0.24 mmol), benzylamine (5 equiv, 1.2 mmol), copper triflate (10 mol %), and iodine (20 mol %).[1][2]
-
Stir the reaction mixture at 70 °C for 24 hours in the presence of air.[1][2]
-
After 24 hours, cool the reaction mixture to room temperature.[1][2]
-
Perform a work-up by adding a mixture of ethyl acetate and water, followed by the addition of sodium thiosulfate to quench the excess iodine.[1][2]
-
Separate the organic layer.
-
Evaporate the solvent from the organic layer in vacuo.[1][2]
-
Purify the crude product by column chromatography on silica gel (100–200 mesh), using a mixture of ethyl acetate in hexane (typically 10-20%) as the eluent to afford the pure 1,2,4-trisubstituted-(1H)-imidazole.[2]
Quantitative Data Summary
The protocol has been successfully applied to a range of substituted chalcones and benzylamines. A selection of synthesized compounds and their corresponding yields are presented below.
| Entry | Product No. | Product Name | Yield (%) |
| 1 | 3c | 1-Benzyl-4-(4-chlorophenyl)-2-phenyl-1H-imidazole | 55% |
| 2 | 3p | 1-(4-Fluorobenzyl)-2-(4-fluorophenyl)-4-phenyl-1H-imidazole | 22% |
| 3 | 3q | 1-(4-Chlorobenzyl)-2-(4-chlorophenyl)-4-phenyl-1H-imidazole | 23% |
| 4 | 3r | 1-(2-Methylbenzyl)-4-phenyl-2-(o-tolyl)-1H-imidazole | 64% |
| 5 | 3s | 1-(2-Chlorobenzyl)-2-(2-chlorophenyl)-4-phenyl-1H-imidazole | 26% |
Yields are based on isolated product after purification. Data sourced from ACS Omega, 2018.[1]
Plausible Reaction Mechanism
The reaction proceeds through a proposed mechanism involving an unusual C-C bond cleavage. While the exact intermediates are complex, the overall transformation can be visualized as a catalyzed cascade process.
Caption: Plausible mechanism involving a catalyzed cascade and C-C bond cleavage.
This catalytic system provides a direct and efficient route for synthesizing complex imidazole derivatives from simple starting materials, making it a valuable tool for researchers in drug discovery and organic synthesis. The reaction's tolerance for various functional groups highlights its potential for creating diverse chemical libraries.[1][5]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of 1,2,4-Trisubstituted-(1H)-imidazoles through Cu(OTf)2-/I2-Catalyzed C–C Bond Cleavage of Chalcones and Benzylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of 1,2,4-Trisubstituted-(1H)-imidazoles through Cu(OTf)(2)-/I-2-Catalyzed C-C Bond Cleavage of Chalcones and Benzylamines | CSIR - National Institute For Interdisciplinary Science and Technology (NIIST) [niist.res.in]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-(4-bromophenyl)-1H-imidazole as a Potential Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazole scaffold is a prominent feature in many biologically active compounds and approved drugs. Its unique electronic and structural properties make it a versatile core for designing molecules that can interact with a variety of biological targets, including protein kinases. Kinases play a crucial role in cellular signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. The development of small molecule kinase inhibitors has therefore become a major focus in drug discovery.
This document provides application notes and protocols for the investigation of 2-(4-bromophenyl)-1H-imidazole as a potential kinase inhibitor. While direct inhibitory data for this specific compound is not extensively available in public literature, its structural similarity to known kinase inhibitors, particularly those targeting the Transforming Growth Factor-β-Activated Kinase 1 (TAK1) and the Platelet-Derived Growth Factor Receptor (PDGFR) , suggests its potential as a valuable research tool and a starting point for novel inhibitor development.
These notes will guide researchers in the synthesis, in vitro and cell-based evaluation of this compound, and provide a framework for identifying its potential molecular targets and cellular effects.
Data Presentation: Hypothetical Kinase Inhibition Profile
Based on the activity of structurally related 2-phenyl-1H-imidazole derivatives, the following table presents a hypothetical kinase inhibition profile for this compound. This data is for illustrative purposes to guide experimental design.
| Kinase Target | Assay Type | IC50 (nM) | Ki (nM) | Cell-based Assay (GI50, nM) |
| TAK1 | ADP-Glo | 150 | 85 | 800 (NF-κB Reporter Assay) |
| PDGFRβ | TR-FRET | 250 | 140 | 1200 (Cellular Phosphorylation) |
| VEGFR2 | ADP-Glo | >10,000 | >5,000 | >20,000 (Cell Proliferation) |
| EGFR | ADP-Glo | >10,000 | >5,000 | >20,000 (Cell Proliferation) |
Experimental Protocols
Synthesis of this compound
This protocol describes a general method for the synthesis of 2-aryl-1H-imidazoles from an aldehyde, which can be adapted for the synthesis of the title compound.
Materials:
-
4-bromobenzaldehyde
-
Glyoxal (40% solution in water)
-
Ammonium hydroxide (28-30% solution)
-
Methanol
-
Round-bottom flask
-
Reflux condenser
-
Stir plate and stir bar
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
In a round-bottom flask, dissolve 4-bromobenzaldehyde (1 equivalent) in methanol.
-
To the stirred solution, add glyoxal (1.1 equivalents) followed by the dropwise addition of ammonium hydroxide (10 equivalents).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Kinase Inhibition Assay: ADP-Glo™ Kinase Assay
This protocol outlines a luminescent-based assay to measure the activity of a purified kinase in the presence of the test compound. The amount of ADP produced in the kinase reaction is quantified, which is inversely proportional to the kinase activity.
Materials:
-
Purified kinase (e.g., TAK1, PDGFRβ)
-
Kinase-specific substrate (peptide or protein)
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes:
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Ultra-Pure ATP
-
ADP Standard
-
-
Kinase reaction buffer (specific to the kinase)
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Plating: Prepare serial dilutions of this compound in DMSO. Transfer a small volume (e.g., 50 nL) of the DMSO dilutions to the assay plate. Include DMSO-only wells for high control (0% inhibition) and a known potent inhibitor for the specific kinase as a low control (100% inhibition).
-
Kinase/Substrate Addition: Prepare a 2X solution of the kinase and its substrate in the appropriate kinase reaction buffer. Add 5 µL of this mix to each well.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compound to interact with the kinase.
-
Initiate Kinase Reaction: Prepare a 2X ATP solution in kinase reaction buffer. Add 5 µL of the 2X ATP solution to each well to start the reaction. The final reaction volume will be 10 µL.
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
-
Stop Reaction and Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.[1]
-
Generate Luminescent Signal: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and generates a luminescent signal. Incubate for 30-60 minutes at room temperature.[1]
-
Read Luminescence: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Assay: Cellular Phosphorylation ELISA
This protocol describes a method to measure the phosphorylation of a specific kinase substrate within a cellular context, providing an indication of the target kinase's activity after treatment with the inhibitor.
Materials:
-
Cell line expressing the target kinase and its substrate (e.g., a cell line where the TAK1 or PDGFR pathway is active).
-
96-well cell culture plates.
-
Cell lysis buffer.
-
ELISA plate pre-coated with a capture antibody specific for the substrate protein.
-
Detection antibody specific for the phosphorylated form of the substrate.
-
HRP-conjugated secondary antibody.
-
TMB substrate solution.
-
Stop solution (e.g., 2N H₂SO₄).
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Plate reader capable of measuring absorbance at 450 nm.
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound. Include appropriate vehicle controls.
-
Stimulation (if necessary): If the pathway is not constitutively active, stimulate the cells with an appropriate ligand (e.g., TNFα for the TAK1 pathway, PDGF for the PDGFR pathway) for a predetermined time.
-
Cell Lysis: Aspirate the media, wash the cells with cold PBS, and then add cell lysis buffer to each well. Incubate on ice to ensure complete lysis.
-
ELISA: a. Transfer the cell lysates to the pre-coated ELISA plate. b. Incubate for 2 hours at room temperature or overnight at 4°C. c. Wash the plate three times with wash buffer. d. Add the phospho-specific detection antibody to each well and incubate for 1 hour at room temperature. e. Wash the plate three times with wash buffer. f. Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature. g. Wash the plate five times with wash buffer. h. Add TMB substrate solution and incubate in the dark until sufficient color develops. i. Stop the reaction by adding the stop solution.
-
Read Absorbance: Measure the absorbance at 450 nm using a plate reader.
-
Data Analysis: Determine the effect of the compound on substrate phosphorylation and calculate the GI50 (concentration for 50% growth inhibition) if cell viability is also assessed.
Mandatory Visualizations
Signaling Pathways
Caption: Potential inhibition of the TAK1 signaling pathway.
Caption: Potential inhibition of the PDGFR signaling pathway.
Experimental Workflows
Caption: Workflow for the in vitro ADP-Glo™ kinase assay.
Caption: Workflow for the cellular phosphorylation ELISA.
References
Application Notes and Protocols: Antifungal and Antibacterial Applications of Imidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antifungal and antibacterial properties of imidazole derivatives, including their mechanisms of action, quantitative efficacy data, and detailed experimental protocols for their evaluation.
Introduction
Imidazole is a five-membered heterocyclic aromatic compound containing two nitrogen atoms.[1] Its derivatives are a cornerstone in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties.[2][3] The versatility of the imidazole scaffold allows for diverse chemical modifications, leading to the development of numerous therapeutic agents.[1][2] This document focuses on the application of imidazole derivatives as antimicrobial agents, providing researchers with essential data and protocols to advance their studies in this field.
Mechanism of Action
Antifungal Mechanism of Action
The primary antifungal mechanism of imidazole derivatives is the inhibition of ergosterol biosynthesis, an essential component of the fungal cell membrane.[4][5][6] Specifically, these compounds target and inhibit the enzyme lanosterol 14α-demethylase, a cytochrome P450-dependent enzyme.[7][8] This inhibition disrupts the conversion of lanosterol to ergosterol, leading to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors.[5][7] The altered sterol composition increases the permeability and fluidity of the fungal cell membrane, disrupting its integrity and the function of membrane-bound enzymes, ultimately leading to the inhibition of fungal growth and cell death.[4][6]
Caption: Antifungal mechanism of imidazole derivatives.
Antibacterial Mechanism of Action
The antibacterial action of imidazole derivatives is more varied and can involve multiple targets.[9][10] Key mechanisms include:
-
Disruption of Cell Wall Synthesis: Some derivatives interfere with the synthesis of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis.[1][9]
-
Inhibition of Nucleic Acid Synthesis: Imidazole compounds can inhibit enzymes essential for DNA replication and repair, such as DNA gyrase and topoisomerase, thereby preventing bacterial proliferation.[9][10]
-
Disruption of Cell Membrane Integrity: Similar to their antifungal action, certain imidazole derivatives can disrupt the bacterial cell membrane, leading to the leakage of intracellular components and cell death.[1][9]
-
Inhibition of Other Key Enzymes: Various other enzymes crucial for bacterial metabolism, such as β-ketoacyl-acyl carrier protein synthase III (FabH) and glutamate racemase, have been identified as targets for imidazole derivatives.[10]
Caption: Antibacterial mechanisms of imidazole derivatives.
Quantitative Antimicrobial Data
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various imidazole derivatives against a range of bacterial and fungal strains. MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Table 1: Antibacterial Activity of Imidazole Derivatives (MIC in µg/mL)
| Imidazole Derivative | Gram-Positive Bacteria | MIC (µg/mL) | Gram-Negative Bacteria | MIC (µg/mL) | Reference |
| HL1 | Staphylococcus aureus | 625 | Acinetobacter baumannii | 1250 | [11] |
| MRSA | 1250 | Pseudomonas aeruginosa | 5000 | [11] | |
| Escherichia coli | >5000 | [11] | |||
| HL2 | Staphylococcus aureus | 625 | Acinetobacter baumannii | 625 | [11] |
| MRSA | 625 | Pseudomonas aeruginosa | 2500 | [11] | |
| Escherichia coli | >5000 | [11] | |||
| 3-biphenyl-3H-imidazo[1,2-a]azepin-1-ium bromide derivatives | Staphylococcus aureus | 4 - 8 | [11] | ||
| Nitroimidazole/oxadiazole hybrid 62h | E. coli ATCC 35128 | 4.9 - 17 µM | [12] | ||
| Nitroimidazole/oxadiazole hybrid 62i | E. coli ATCC 35128 | 4.9 - 17 µM | [12] | ||
| Benzofuranone hybrid 8m (R = 5-NO2) | Gram-positive bacteria | Varies | [12] | ||
| Benzofuranone hybrid 8n (R = 6,7-(OMe)2) | Gram-positive bacteria | Most active in series | [12] | ||
| Thiazolyl-imidazole hybrid 87h | E. coli | 6.2 µM | [12] | ||
| Thiazolyl-imidazole hybrid 87i | E. coli | 6.4 µM | [12] | ||
| Amino acid-based imidazolium salt 3b | Bacillus subtilis | 4 | E. coli | 128 | [13] |
Table 2: Antifungal Activity of Imidazole Derivatives (MIC in µg/mL)
| Imidazole Derivative | Fungal Strain | MIC (µg/mL) | Reference |
| 3-biphenyl-3H-imidazo[1,2-a]azepin-1-ium bromide derivatives | Cryptococcus neoformans | 4 - 8 | [11] |
| 2,4-Dienone motif derivative 31 | Candida spp. | 0.5 - 8 | [14] |
| 2,4-Dienone motif derivative 42 | Candida spp. | 2 - 32 | [14] |
Experimental Protocols
Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[15]
Caption: Workflow for MIC determination by broth microdilution.
Materials:
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
Imidazole derivative stock solution (in a suitable solvent like DMSO)
-
Bacterial or fungal strains
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Inoculum Preparation: a. From a fresh culture plate, select 3-5 well-isolated colonies of the test microorganism. b. Suspend the colonies in sterile saline or PBS. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (equivalent to approximately 1-2 x 10⁸ CFU/mL for bacteria). This can be done visually or using a spectrophotometer. d. Dilute this adjusted suspension in the appropriate broth (MHB or RPMI) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Plate Preparation: a. Add 100 µL of sterile broth to all wells of a 96-well plate, except for the first column. b. Add 200 µL of the imidazole derivative at the highest desired concentration to the wells in the first column. c. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column. d. The eleventh column will serve as the growth control (no compound), and the twelfth column as the sterility control (no inoculum).
-
Inoculation: a. Add 100 µL of the standardized inoculum (from step 1d) to each well from column 1 to 11. Do not add inoculum to the sterility control wells (column 12). b. The final volume in each well will be 200 µL.
-
Incubation: a. Cover the plate and incubate at 35-37°C. b. Incubation time is typically 16-20 hours for most bacteria and 24-48 hours for fungi.
-
Reading and Interpretation: a. After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the imidazole derivative at which there is no visible growth. b. A plate reader can also be used to measure the optical density (OD) at 600 nm. The MIC is the concentration that shows a significant reduction in OD compared to the growth control.
Protocol: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum. This test is performed after the MIC has been determined.
Procedure:
-
Following the determination of the MIC (from Protocol 4.1), select the wells showing no visible growth (the MIC well and the wells with higher concentrations).
-
Mix the contents of each selected well thoroughly.
-
Using a calibrated loop or pipette, take a 10-100 µL aliquot from each of these wells.
-
Spread the aliquot onto a fresh, drug-free agar plate (e.g., Mueller-Hinton Agar).
-
Incubate the agar plates at 35-37°C for 18-24 hours.
-
After incubation, count the number of colonies (CFU) on each plate.
-
The MBC is the lowest concentration of the imidazole derivative that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.
Conclusion
Imidazole derivatives continue to be a rich source of potent antifungal and antibacterial agents. Their well-established mechanisms of action, particularly in fungi, and their diverse antibacterial targets make them promising candidates for the development of new antimicrobial drugs to combat the growing threat of antimicrobial resistance. The data and protocols provided herein serve as a valuable resource for researchers in the field, facilitating the standardized evaluation and comparison of novel imidazole-based compounds.
References
- 1. nano-ntp.com [nano-ntp.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 5. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. protocols.io [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. Schematic representation of the ergosterol biosynthetic pathway in C [pfocr.wikipathways.org]
- 9. microbe-investigations.com [microbe-investigations.com]
- 10. Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mylens.ai [mylens.ai]
- 15. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-bromophenyl)-1H-imidazole
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-(4-bromophenyl)-1H-imidazole synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, particularly when using multicomponent reaction strategies like the Debus-Radziszewski reaction or its variations.
Q1: My reaction yield is very low. What are the most common causes?
A1: Low yields in the synthesis of this compound are often traced back to several key factors:
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are critical. For instance, some methods require refluxing in solvents like glacial acetic acid or n-butanol for several hours.[1][2] Insufficient heating or reaction time can lead to incomplete conversion.
-
Reagent Quality: The purity of starting materials, especially the 4-bromobenzaldehyde and the dicarbonyl compound (e.g., glyoxal, benzil), is crucial. Impurities can lead to side reactions.
-
Ammonia Source: The choice and amount of ammonia source (e.g., ammonium acetate, ammonium hydroxide) can significantly impact the reaction. An excess of ammonium acetate is commonly used to drive the reaction forward.
-
Side Reactions: The Debus-Radziszewski synthesis is known for potential side reactions which can consume starting materials and complicate purification, ultimately lowering the isolated yield.[3]
-
Product Isolation: Inefficient extraction or purification methods can lead to loss of product. Issues with separating the product from the reaction mixture are a common problem.[4]
Q2: I am observing multiple spots on my TLC plate, indicating a mixture of products. How can I improve selectivity?
A2: The formation of multiple products is a common issue, often due to side reactions or the formation of regioisomers in more complex syntheses.[5] To improve selectivity:
-
Catalyst Choice: The use of specific catalysts can direct the reaction towards the desired product. While some syntheses are catalyst-free, others benefit from Lewis acids or other promoters. For example, silicotungstic acid has been shown to improve yields in similar trisubstituted imidazole syntheses from 63% to 94% at an optimal concentration.[3]
-
Control of Stoichiometry: Carefully controlling the molar ratios of your reactants is essential. Ensure the limiting reagent is fully consumed and avoid large excesses of any one reactant unless it is intended to drive the equilibrium (like ammonium acetate).
-
Solvent Selection: The polarity and properties of the solvent can influence the reaction pathway. While ethanol is common, n-butanol has been reported as a superior solvent for some multicomponent imidazole syntheses.[1] Toluene has also been shown to improve yields in certain contexts.[6]
-
Temperature Control: Running the reaction at the optimal temperature can minimize the formation of undesired byproducts. Sometimes, lowering the temperature can increase selectivity at the cost of a longer reaction time.
Q3: The purification of my final product is difficult. What strategies can I use?
A3: Purification challenges often arise from byproducts with similar polarity to the desired imidazole.
-
Recrystallization: This is the most common and effective method for purifying solid imidazole products. Experiment with different solvent systems. Absolute ethanol is frequently a good choice for recrystallizing 2-aryl-imidazoles.[2]
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography is the next step. A common eluent system is a mixture of ethyl acetate and hexane.[7] The ratio can be adjusted based on the polarity of your product and impurities.
-
Acid-Base Extraction: Imidazoles are basic and can be protonated to form water-soluble salts. You can dissolve the crude product in an organic solvent, wash with a dilute acid (e.g., 1M HCl) to extract the imidazole into the aqueous phase, wash the aqueous phase with an organic solvent to remove non-basic impurities, and then neutralize the aqueous phase with a base (e.g., NaOH) to precipitate the purified product.
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for the synthesis of this compound and its derivatives?
A1: Yields can vary significantly based on the specific reactants and methodology. Reported yields for similar structures range from moderate to excellent. For example, a catalyst-free synthesis of 2-(4-bromophenyl)-4-phenyl-1H-imidazole reported an 85% yield.[7] Another method for synthesizing 2-(4-bromophenyl)-4,5-diphenyl-1H-imidazole yielded 87%.[1] However, the classical Debus-Radziszewski reaction can sometimes result in poor yields without optimization.[3]
Q2: Which solvent is best for this synthesis?
A2: The optimal solvent depends on the specific protocol.
-
Glacial Acetic Acid: Often used in the classic Debus-Radziszewski reaction, acting as both a solvent and a catalyst.[2]
-
n-Butanol: Has been reported as an excellent solvent for multicomponent coupling reactions to form trisubstituted imidazoles.[1]
-
Ethanol: A common, environmentally friendly solvent, often used with catalysts.[3]
-
Toluene: Can improve yields in certain copper-catalyzed reactions.[6]
Q3: Can I use microwave irradiation to improve the reaction?
A3: Yes, microwave-assisted synthesis is a well-established method for accelerating imidazole synthesis and often leads to higher yields and shorter reaction times compared to conventional heating.[3]
Q4: How does the choice of the 1,2-dicarbonyl compound affect the reaction?
A4: The 1,2-dicarbonyl compound determines the substituents at the 4 and 5 positions of the imidazole ring.
-
Glyoxal: Reacts with 4-bromobenzaldehyde and ammonia to yield this compound. However, glyoxal self-reaction can compete with imidazole formation, potentially lowering yields, especially at high concentrations.[8]
-
Benzil: Reacts with 4-bromobenzaldehyde and ammonia to yield 2-(4-bromophenyl)-4,5-diphenyl-1H-imidazole. This reaction is very common and often gives good yields.[2]
Quantitative Data Summary
The following tables summarize yields for the synthesis of this compound derivatives under various conditions.
Table 1: Synthesis of 2,4-Disubstituted Imidazoles
| 2-Substituent | 4-Substituent | Reagents | Solvent/Conditions | Yield (%) | Reference |
| 4-Bromophenyl | Phenyl | 4-Bromobenzamidine, (1-azido-2-phenylethenyl)benzene | DBU, CH3CN, rt, 12h | 85 | [7] |
| 4-Bromophenyl | p-Tolyl | 4-Bromobenzamidine, 1-(1-azido-2-phenylethenyl)-4-methylbenzene | DBU, CH3CN, rt, 12h | 92 | [7] |
| 4-Bromophenyl | 2-Methoxyphenyl | 4-Bromobenzamidine, 1-(1-azido-2-phenylethenyl)-2-methoxybenzene | DBU, CH3CN, rt, 12h | 63 | [7] |
Table 2: Synthesis of 2,4,5-Trisubstituted Imidazoles
| 2-Substituent | 4,5-Substituents | Reagents | Solvent/Conditions | Yield (%) | Reference |
| 4-Bromophenyl | Diphenyl | trans-Stilbene, 4-Bromobenzaldehyde, NH4OAc | 1) I2, DMSO, 155°C; 2) n-BuOH, reflux | 87 | [1] |
| 4-Chlorophenyl | Diphenyl | Benzil, 4-Chlorobenzaldehyde, NH4OAc | Glacial Acetic Acid, reflux | 65 | [2] |
Experimental Protocols
Protocol 1: Synthesis of 2-(4-bromophenyl)-4,5-diphenyl-1H-imidazole (Adapted from Debus-Radziszewski Reaction)
-
Reactant Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine benzil (e.g., 2.10 g, 10 mmol), 4-bromobenzaldehyde (e.g., 1.85 g, 10 mmol), and a significant excess of ammonium acetate (e.g., 7.71 g, 100 mmol).
-
Solvent Addition: Add 40-50 mL of glacial acetic acid to the flask.
-
Reaction: Heat the reaction mixture to reflux (approximately 118°C) with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 3-5 hours.
-
Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled mixture into a beaker containing 200-300 mL of cold water. A precipitate should form.
-
Neutralization & Filtration: Stir the aqueous mixture for 15-20 minutes. Filter the precipitate using a Buchner funnel. Wash the solid product with cold water until the filtrate is neutral (check with pH paper). A final wash with a dilute ammonium solution can be performed to ensure all acetic acid is removed.[2]
-
Purification: Dry the crude product. Recrystallize the solid from absolute ethanol to obtain the purified 2-(4-bromophenyl)-4,5-diphenyl-1H-imidazole.
Diagrams
Caption: General experimental workflow for imidazole synthesis.
Caption: Troubleshooting logic for low reaction yield.
References
Troubleshooting low product yield in N-alkylation of imidazoles
Welcome to the technical support center for the N-alkylation of imidazoles. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during this crucial chemical transformation. The following troubleshooting guides and frequently asked questions (FAQs) are presented in a question-and-answer format to directly address specific issues you may face in your experiments.
Troubleshooting Guide
This section provides solutions to common problems encountered during the N-alkylation of imidazole.
Question: My reaction yield is consistently low, or the reaction is not going to completion. What are the potential causes and how can I improve it?
Answer:
Low yields in the N-alkylation of imidazoles can stem from several factors, with the primary reasons often being incomplete deprotonation of the imidazole ring, the reactivity of the alkylating agent, and suboptimal reaction conditions.[1]
Here are troubleshooting steps to improve your yield:
-
Evaluate the Base and Solvent System:
-
Strong Bases: For imidazoles with low acidity or when using less reactive alkylating agents, a strong base like sodium hydride (NaH) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) can ensure complete deprotonation.[1][2]
-
Weaker Bases: In many cases, weaker inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium hydroxide (KOH) are sufficient, especially with more reactive alkylating agents.[1] Cs₂CO₃ is often reported to be highly effective.[1]
-
Solvent Choice: Polar aprotic solvents like acetonitrile (MeCN), DMF, and dimethyl sulfoxide (DMSO) are commonly used as they effectively dissolve both the imidazole and the base, which can significantly impact the reaction rate and yield.[1]
-
-
Assess the Alkylating Agent:
-
Reactivity: The reactivity of alkyl halides follows the order: I > Br > Cl. If you are using an alkyl chloride and observing low reactivity, consider switching to the corresponding bromide or iodide.[1]
-
Purity: Ensure your alkylating agent is pure and has not degraded.
-
-
Optimize Reaction Temperature:
-
While many N-alkylations proceed at room temperature, some reactions require heating. A systematic increase in temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.[1] However, be aware that higher temperatures can also lead to side reactions.[3]
-
Question: I am observing a significant amount of a dialkylated product (imidazolium salt) in my reaction mixture. How can I prevent this?
Answer:
The N-alkylated imidazole product is still nucleophilic and can react with another molecule of the alkylating agent to form a dialkylated imidazolium salt.[1][3] This is a common side reaction, particularly when using an excess of the alkylating agent or at elevated temperatures.[1]
Prevention Strategies:
-
Control Stoichiometry: Using a slight excess of the imidazole (e.g., 1.1 to 1.2 equivalents) relative to the alkylating agent can help minimize dialkylation.[3]
-
Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise to the reaction mixture can help maintain a low concentration of the electrophile, thus reducing the likelihood of a second alkylation event.[1]
-
Reaction Monitoring: Closely monitor the reaction's progress and stop it as soon as the starting material is consumed.[1][3]
-
Lower Reaction Temperature: Reducing the reaction temperature can decrease the rate of the second alkylation.[3]
Question: My reaction is producing a mixture of N1- and N3-alkylated isomers for my unsymmetrically substituted imidazole. How can I improve regioselectivity?
Answer:
Achieving regioselectivity in the N-alkylation of unsymmetrical imidazoles is a significant challenge because both nitrogen atoms are potential sites for alkylation.[2][4][5] The final ratio of isomers is influenced by a combination of electronic effects, steric hindrance, and reaction conditions.
Strategies to Improve Regioselectivity:
-
Electronic Effects: Electron-withdrawing groups on the imidazole ring decrease the nucleophilicity of the adjacent nitrogen, favoring alkylation at the more distant nitrogen.[1][2][4]
-
Steric Hindrance: A bulky substituent on the imidazole ring or a bulky alkylating agent will favor alkylation at the less sterically hindered nitrogen.[1][2][3][4]
-
Protecting Groups: For complex syntheses where high regioselectivity is crucial, using a protecting group on one of the nitrogen atoms is a reliable strategy. The (2-(trimethylsilyl)ethoxymethyl) (SEM) group is an example that can direct substitution.[1][6]
-
Choice of Base and Solvent: The reaction conditions can also influence the isomeric ratio. For instance, the use of NaH in THF has been reported to favor N-1 alkylation in some cases.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the N-alkylation of imidazole?
A1: The N-alkylation of imidazole is a nucleophilic substitution reaction that typically proceeds in two steps:
-
Deprotonation: A base removes the acidic proton from the N-H bond of the imidazole ring, forming a nucleophilic imidazolate anion.
-
Nucleophilic Attack: The imidazolate anion then acts as a nucleophile and attacks the electrophilic carbon of the alkylating agent (e.g., an alkyl halide), displacing the leaving group to form the N-alkylated imidazole product.[1]
Q2: How do I choose the appropriate base for my reaction?
A2: The choice of base depends on the pKa of the imidazole derivative and the reactivity of the alkylating agent.
-
Strong bases (e.g., NaH): Use when the imidazole is weakly acidic or when using a less reactive alkylating agent. These reactions require anhydrous conditions.[1]
-
Weaker bases (e.g., K₂CO₃, Cs₂CO₃, KOH): Often sufficient for imidazoles with electron-withdrawing groups and with reactive alkylating agents like benzyl bromide or alkyl iodides. These are generally easier to handle than NaH.[1]
Q3: What are some common side reactions to be aware of?
A3: Besides dialkylation and poor regioselectivity, other potential side reactions include:
-
C-alkylation: Although less common, alkylation can occur at the C2 position of the imidazole ring, especially if the nitrogen atoms are sterically hindered.[1]
-
Decomposition: Some imidazoles or N-alkylated products may be unstable at high temperatures or in the presence of strong bases, leading to a dark reaction mixture.[1]
Q4: My product is difficult to purify. What are some common purification challenges and solutions?
A4: Purification can be challenging due to the presence of unreacted starting materials, the dialkylated product, or regioisomers.[1]
-
Column Chromatography: This is the most common method for separating the desired product from impurities and isomers. Careful selection of the stationary phase (e.g., silica gel, alumina) and the mobile phase is critical.[1]
-
Crystallization: If the N-alkylated product is a solid, recrystallization can be an effective purification method.[1]
Data Presentation
Table 1: Summary of Recommended Reaction Conditions for N-Alkylation of Imidazoles
| Parameter | Recommendation | Rationale |
| Base | K₂CO₃, Cs₂CO₃, KOH (weaker) or NaH (stronger) | Choice depends on imidazole acidity and alkylating agent reactivity.[1] |
| Solvent | Acetonitrile, DMF, DMSO, THF | Polar aprotic solvents are generally effective.[1] |
| Temperature | Room Temperature to 80 °C | Optimize based on reactivity; monitor for side reactions at higher temperatures.[1] |
| Imidazole:Alkylating Agent Ratio | 1.1 - 1.2 : 1 | A slight excess of imidazole minimizes dialkylation.[3] |
| Imidazole:Base Ratio | 1 : 1.1 - 1.5 | Ensures sufficient deprotonation.[2] |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation using Potassium Carbonate
-
Reaction Setup: To a solution of the substituted imidazole (1.0 equiv) in anhydrous acetonitrile (or DMF, DMSO), add anhydrous potassium carbonate (1.1-1.5 equiv).[2]
-
Stirring: Stir the suspension at room temperature for 15-30 minutes.[2]
-
Addition of Alkylating Agent: Add the alkylating agent (1.0-1.2 equiv) dropwise to the stirred mixture.[2]
-
Reaction: Stir the reaction mixture at room temperature or heat to an appropriate temperature (e.g., 60-80 °C). Monitor the reaction progress by TLC.
-
Quenching: After the reaction is complete, cool the mixture to room temperature and carefully quench by the slow addition of water.[1][2]
-
Work-up: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Isolation and Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.[1]
Protocol 2: N-Alkylation using Sodium Hydride for Less Reactive Substrates
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the imidazole (1.0 equiv).
-
Solvent Addition: Add anhydrous THF to the flask.
-
Deprotonation: Cool the mixture to 0 °C using an ice bath and add sodium hydride (60% dispersion in mineral oil, 1.1 equiv) portion-wise.[2]
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.[2]
-
Alkylation: Add the alkylating agent (1.2 equiv) dropwise to the reaction mixture.[2]
-
Reaction: Heat the reaction to reflux and monitor its progress by TLC or LC-MS.[2]
-
Work-up and Purification: Follow steps 5-7 from Protocol 1.
Visualizations
Caption: A workflow for troubleshooting low yield in imidazole N-alkylation.
Caption: The general mechanism of N-alkylation of imidazole.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Research Portal [ourarchive.otago.ac.nz]
- 5. reddit.com [reddit.com]
- 6. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Imidazole Ring Formation
Welcome to the Technical Support Center for the Optimization of Reaction Conditions for Imidazole Ring Formation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of imidazole derivatives.
Troubleshooting Guides & FAQs
This section is designed to provide direct answers and actionable solutions to specific issues you may face during your experiments.
Debus-Radziszewski Synthesis
Q1: My Debus-Radziszewski reaction is resulting in a very low yield. What are the common causes and how can I improve it?
A1: Low yields in the Debus-Radziszewski synthesis are a frequent challenge. Several factors can contribute to this, including suboptimal reaction conditions and the formation of side products.[1] Here are some troubleshooting steps to improve your yield:
-
Catalyst Selection: While the traditional reaction can be performed without a catalyst, the use of one is highly recommended to improve efficiency.[1] A variety of catalysts have been shown to significantly increase yields. Consider using acid catalysts like silicotungstic acid or boric acid. Base catalysts such as DABCO (1,4-diazabicyclo[2.2.2]octane) have also demonstrated excellent results.
-
Solvent Choice: The solvent plays a crucial role in the solubility of reactants and the overall reaction rate. Ethanol is a commonly used solvent, but other polar protic solvents like methanol and even aqueous mixtures can be effective.[2] In some cases, solvent-free conditions, particularly with microwave irradiation, have been reported to give high yields.
-
Reaction Temperature and Time: Ensure the reaction is conducted at an optimal temperature, which is often the reflux temperature of the chosen solvent. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the ideal reaction time and avoid the formation of degradation products from prolonged heating.
-
Microwave Irradiation: The use of microwave-assisted synthesis can dramatically reduce reaction times and improve yields compared to conventional heating methods.[1][3]
Q2: I am observing the formation of significant side products in my Debus-Radziszewski reaction. How can I minimize them?
A2: Side product formation is a common issue that can lower the yield and complicate purification. Here are some strategies to minimize them:
-
Control Stoichiometry: Ensure the correct stoichiometry of the reactants (dicarbonyl compound, aldehyde, and ammonia source). An excess of one reactant can lead to the formation of undesired byproducts.
-
Temperature Control: Overheating or prolonged reaction times can lead to the decomposition of reactants or products, resulting in a complex mixture. Maintain a consistent and optimal temperature.
-
Purification Strategy: If side products are unavoidable, a robust purification strategy is necessary. Column chromatography using a suitable solvent system is often effective. Monitor the separation closely with TLC to isolate the desired product.
Markwald Synthesis
Q3: My Markwald synthesis is not proceeding to completion, and the yield of the 2-mercaptoimidazole is low. What should I check?
A3: Incomplete conversion in the Markwald synthesis can be due to several factors. Here’s what to consider:
-
Purity of Starting Materials: The α-aminoketone or α-aminoaldehyde starting materials can be unstable. Ensure they are pure and used promptly after preparation or purification.
-
Reaction Conditions: The reaction is typically carried out by heating the α-aminoketone with potassium thiocyanate in an acidic aqueous solution. Ensure the pH and temperature are within the optimal range for the specific substrate.
-
Side Reactions: The formation of oxazoles can be a competing side reaction. Using a sufficient excess of the amine source can help to favor the formation of the imidazole ring.
Q4: I am having difficulty with the oxidative desulfurization step to convert the 2-mercaptoimidazole to the final imidazole product. What are some common issues?
A4: The removal of the sulfur group can sometimes be challenging. Here are some common issues and solutions:
-
Choice of Oxidizing Agent: A variety of oxidizing agents can be used, such as nitric acid, hydrogen peroxide, or m-chloroperoxybenzoic acid (m-CPBA). The choice of reagent and reaction conditions should be tailored to the specific substrate to avoid over-oxidation or degradation of the imidazole ring.
-
Reaction Monitoring: Carefully monitor the reaction progress by TLC to ensure complete conversion of the 2-mercaptoimidazole and to avoid the formation of over-oxidized byproducts.
-
Work-up Procedure: The work-up procedure is critical to isolate the final product in good purity. This may involve neutralization of the reaction mixture and extraction with an appropriate organic solvent.
Metal-Catalyzed Imidazole Synthesis
Q5: My copper- or palladium-catalyzed imidazole synthesis is not working well, with low conversion of the starting materials. What are the key parameters to investigate?
A5: Metal-catalyzed reactions are sensitive to a number of variables. Here are the critical factors to check:
-
Catalyst and Ligand: The choice of the copper or palladium precursor and the ligand is paramount. For copper-catalyzed N-arylation (Ullmann condensation), common catalysts include CuI and Cu2O, often paired with ligands like 1,10-phenanthroline or L-proline.[2][4] For palladium-catalyzed C-H arylation, Pd(OAc)2 is a common precursor, used with various phosphine or N-heterocyclic carbene (NHC) ligands.
-
Reaction Atmosphere: Many of these catalytic systems are sensitive to air and moisture. It is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and to use anhydrous solvents and reagents.
-
Base Selection: The choice and stoichiometry of the base are critical. Common bases include inorganic carbonates (K2CO3, Cs2CO3) and phosphates (K3PO4). The strength and solubility of the base can significantly impact the reaction outcome.
-
Temperature: These reactions often require elevated temperatures to proceed at a reasonable rate. Optimization of the reaction temperature is necessary to balance reaction speed with the stability of the catalyst and reactants.
Q6: I am struggling with the purification of my imidazole product from the metal catalyst and ligand residues. What are some effective purification strategies?
A6: Removing residual metal and ligand is a common challenge in purification. Here are some effective methods:
-
Filtration through a Plug of Silica or Celite: After the reaction, diluting the mixture with a suitable solvent and filtering it through a short plug of silica gel or Celite can help remove a significant portion of the catalyst and inorganic salts.
-
Aqueous Wash: An aqueous wash of the organic extract, sometimes with a chelating agent like EDTA, can help to remove residual metal salts.
-
Column Chromatography: Careful column chromatography is often necessary for complete purification. The choice of the stationary phase (silica gel or alumina) and the eluent system should be optimized to achieve good separation.
Data Presentation
Table 1: Effect of Different Catalysts on the Yield of 2,4,5-Trisubstituted Imidazoles via Debus-Radziszewski Synthesis
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | Ethanol | Reflux | 5 | 48 |
| 2 | Silicotungstic Acid (7.5%) | Ethanol | Reflux | 3 | 94 |
| 3 | Boric Acid (5%) | Aqueous Media | Room Temp (Ultrasound) | 0.75 | 92 |
| 4 | DABCO (10%) | t-Butanol | 60-65 | 12 | 92 |
| 5 | Lactic Acid (1 mL) | Neat | 160 | 1 | 92 |
Data compiled from various sources, including references[1].
Table 2: Influence of Solvent on the Yield of 2,4,5-Triaryl-1H-imidazoles
| Entry | Solvent | Temperature | Time (h) | Yield (%) |
| 1 | Ethanol | Reflux | 5 | 75 |
| 2 | Methanol | Reflux | 5 | 70 |
| 3 | Acetonitrile | Reflux | 5 | 65 |
| 4 | Dichloromethane | Reflux | 5 | 50 |
| 5 | Toluene | Reflux | 5 | 45 |
| 6 | Water | Reflux | 5 | 60 |
| 7 | Ethanol/Water (1:1) | Reflux | 4 | 90 |
Data is representative and based on studies of taurine-catalyzed synthesis.[2]
Table 3: Representative Conditions for Copper-Catalyzed N-Arylation of Imidazole with Aryl Bromides
| Entry | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | CuI (5), L-Proline (10) | K₂CO₃ | DMSO | 110 | 24 | ~85 |
| 2 | CuI (5), 1,10-Phenanthroline (10) | Cs₂CO₃ | Dioxane | 100 | 18 | ~90 |
| 3 | Cu₂O (5), Salicylaldoxime (10) | K₃PO₄ | DMF | 120 | 20 | ~88 |
Data is illustrative of typical conditions and yields.[4]
Experimental Protocols
Protocol 1: Debus-Radziszewski Synthesis of 2,4,5-Triphenylimidazole (Lophine)
Materials:
-
Benzil
-
Benzaldehyde
-
Ammonium acetate
-
Glacial acetic acid
-
Ethanol
Procedure:
-
In a round-bottom flask, combine benzil (1.0 eq), benzaldehyde (1.0 eq), and ammonium acetate (2.0 eq).
-
Add glacial acetic acid as the solvent.
-
Heat the mixture to reflux with stirring for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into ice-cold water with stirring.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure 2,4,5-triphenylimidazole.
Protocol 2: Markwald Synthesis of 2-Mercaptoimidazole
Materials:
-
Aminoacetaldehyde dimethyl acetal
-
Potassium thiocyanate
-
Hydrochloric acid
-
Water
Procedure:
-
In a round-bottom flask, add aminoacetaldehyde dimethyl acetal to a solution of hydrochloric acid in water under a nitrogen atmosphere.
-
Add potassium thiocyanate to the mixture.
-
Heat the reaction mixture to approximately 98°C and stir for 2 hours.
-
Allow the mixture to cool to room temperature overnight.
-
Cool the resulting suspension in an ice bath to 5°C.
-
Collect the solid product by vacuum filtration.
-
Dry the solid under vacuum to yield 2-mercaptoimidazole.[5]
Protocol 3: Copper-Catalyzed N-Arylation of Imidazole
Materials:
-
Imidazole
-
Aryl halide (e.g., 4-Bromo-3-(trifluoromethyl)aniline)
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-dioxane
-
Ethyl acetate
-
Celite
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add imidazole (1.2 mmol), the aryl halide (1.0 mmol), CuI (0.05 mmol, 5 mol%), and 1,10-phenanthroline (0.1 mmol, 10 mol%).[4]
-
Evacuate the flask and backfill with an inert gas (e.g., argon) three times.[4]
-
Add cesium carbonate (2.0 mmol) and anhydrous 1,4-dioxane (5 mL).[4]
-
Heat the reaction mixture to 100°C and stir vigorously for 18-24 hours.[4]
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite.[4]
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
Caption: A logical workflow for troubleshooting low yields in imidazole synthesis.
Caption: Simplified reaction pathway for the Debus-Radziszewski synthesis.
Caption: Proposed catalytic cycle for the copper-catalyzed N-arylation of imidazole.
References
Technical Support Center: Purification of Crude 2-(4-bromophenyl)-1H-imidazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-(4-bromophenyl)-1H-imidazole.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying crude this compound?
The most common and effective methods for the purification of crude this compound are column chromatography and recrystallization. The choice between these methods often depends on the nature and quantity of impurities, as well as the desired final purity of the compound.
Q2: What are the potential impurities in a crude sample of this compound?
Impurities can arise from starting materials, side reactions, or decomposition products.[1] For instance, unreacted starting materials or byproducts from the synthesis can contaminate the crude product. The presence of these impurities can lead to side reactions and reduced yields in subsequent steps.[1]
Q3: How can I assess the purity of my this compound sample?
The purity of this compound can be assessed using analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] A Certificate of Analysis (CoA) from a reliable supplier should also provide purity specifications.[1]
Troubleshooting Guides
Issue 1: Low yield after purification.
Q: My final yield of purified this compound is very low. What could be the cause and how can I improve it?
A: Low yields can result from several factors during the purification process. Here are some potential causes and solutions:
-
Incomplete reaction: If the initial synthesis did not go to completion, the crude product will contain a significant amount of starting material, leading to a lower yield of the desired product. It is crucial to monitor the reaction progress by TLC or LC-MS.[2][3]
-
Loss during extraction and work-up: Ensure efficient extraction of the product from the aqueous layer by using an appropriate organic solvent like ethyl acetate and performing multiple extractions.[4]
-
Improper column chromatography technique: The choice of eluent system is critical. A solvent system that is too polar may elute the product too quickly along with impurities, while a system that is not polar enough may result in a very slow elution and broad peaks, leading to product loss. A gradient elution is often effective.[5]
-
Suboptimal recrystallization conditions: The chosen solvent may be too good at dissolving the compound even at low temperatures, or too much solvent may have been used. This will result in a significant amount of the product remaining in the mother liquor.
Issue 2: Persistent impurities after purification.
Q: I still see impurities in my product after performing column chromatography/recrystallization. What should I do?
A: The presence of persistent impurities may require a modification of your purification strategy.
-
For Column Chromatography:
-
Optimize the eluent system: Try a shallower gradient or isocratic elution with a finely tuned solvent mixture to improve separation.
-
Check the loading: Overloading the column can lead to poor separation. Ensure the crude material is loaded onto the column in a minimal amount of solvent.[5]
-
-
For Recrystallization:
-
Choose a different solvent or solvent system: The impurity may have similar solubility to your product in the chosen solvent. Experiment with different solvents or a binary solvent system (a "good" solvent for dissolution and a "poor" solvent to induce crystallization).[6][7]
-
Perform a second recrystallization: A second recrystallization can often remove residual impurities.
-
Issue 3: The product "oils out" during recrystallization.
Q: When I try to recrystallize my crude this compound, it separates as an oil instead of forming crystals. How can I fix this?
A: "Oiling out" occurs when the solute is supersaturated to the point where it comes out of solution as a liquid phase rather than a solid crystal lattice. Here are some troubleshooting steps:
-
Cool the solution more slowly: Rapid cooling can favor oil formation. Allow the solution to cool to room temperature slowly before placing it in an ice bath.[7]
-
Use more solvent: The concentration of the solute may be too high. Add a small amount of the hot solvent to the oiled-out mixture to try and redissolve it, then allow it to cool slowly again.
-
Scratch the flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The small glass particles can act as nucleation sites for crystal growth.
-
Add a seed crystal: If you have a small amount of pure, solid product, adding a tiny crystal to the cooled solution can induce crystallization.
Experimental Protocols
Column Chromatography
This protocol is a general guideline and may need to be optimized based on the specific impurity profile of your crude product.
-
Preparation of the Column:
-
Secure a glass column vertically.
-
Plug the bottom of the column with a small piece of cotton or glass wool.[8]
-
Add a layer of sand.[8]
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexane or a hexane/ethyl acetate mixture).[8]
-
Pour the slurry into the column and allow it to pack under gravity, ensuring there are no air bubbles.[8]
-
-
Sample Loading:
-
Elution:
-
Begin eluting with a non-polar solvent system, such as hexane/ethyl acetate (e.g., 19:1 or 9:1 v/v).[4][9]
-
Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate (e.g., to 4:1, 1:1 v/v).[4][5]
-
Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
-
Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.[8]
-
Recrystallization
The choice of solvent is crucial for successful recrystallization.[7][10] Ethanol or a mixture of ethanol and water are often good starting points for imidazole derivatives.[7][11]
-
Solvent Selection:
-
In a test tube, add a small amount of the crude product and a few drops of the chosen solvent.
-
The ideal solvent should dissolve the compound when hot but not at room temperature.[7]
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the recrystallization solvent and heat the mixture to boiling while stirring to dissolve the solid.[7]
-
-
Cooling and Crystallization:
-
Isolation and Drying:
Data Presentation
| Purification Technique | Typical Solvent System(s) | Expected Yield (%) | Expected Purity (%) | Reference(s) |
| Column Chromatography | Hexane/Ethyl Acetate (gradient) | 61-86 | >95 | [4] |
| Recrystallization | Ethanol, Ethanol/Water | 80-95 | >98 | [7][11] |
Note: Yield and purity are dependent on the quality of the crude material and the optimization of the purification protocol.
Visualization
Caption: Workflow for the purification of crude this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mt.com [mt.com]
- 11. Bot Verification [rasayanjournal.co.in]
- 12. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Overcoming Challenges in the N-Alkylation of Imidazoles
Welcome to the technical support center for the N-alkylation of imidazoles. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during this crucial chemical transformation. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental work.
Troubleshooting Guide
This section addresses specific issues that may arise during the N-alkylation of imidazoles, offering potential causes and actionable troubleshooting steps.
Question: My reaction yield is consistently low, or the reaction is not proceeding to completion. What are the potential causes and how can I improve it?
Answer: Low yields in the N-alkylation of imidazoles can be attributed to several factors, primarily incomplete deprotonation of the imidazole ring, the reactivity of the alkylating agent, or suboptimal reaction conditions.[1]
Troubleshooting Steps:
-
Evaluate the Base and Solvent System:
-
Strong Bases: For imidazoles with low reactivity or when using less reactive alkylating agents, a strong base such as Sodium Hydride (NaH) in an anhydrous aprotic solvent like Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) can ensure complete deprotonation.[1]
-
Weaker Bases: In many cases, weaker inorganic bases like Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃), or Potassium Hydroxide (KOH) are sufficient, especially with more reactive alkylating agents. Cs₂CO₃ is often reported to be highly effective.[1]
-
Solvent Choice: Polar aprotic solvents such as Acetonitrile (MeCN), DMF, and Dimethyl Sulfoxide (DMSO) are commonly used as they effectively dissolve both the imidazole and the base, which can significantly impact the reaction rate and yield.[1]
-
-
Assess the Alkylating Agent:
-
The reactivity of alkyl halides follows the order: I > Br > Cl. If you are using an alkyl chloride and observing low reactivity, consider switching to the corresponding bromide or iodide.[1]
-
Ensure the purity of the alkylating agent, as degradation can lead to lower yields.
-
-
Optimize Reaction Temperature:
-
Increasing the reaction temperature can enhance the reaction rate. A systematic approach, gradually increasing the temperature while monitoring the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), is recommended.[1] However, be aware that excessively high temperatures may lead to side reactions.[1]
-
Question: I am observing a significant amount of a dialkylated product (imidazolium salt) in my reaction mixture. How can I prevent this?
Answer: The N-alkylated imidazole product is still nucleophilic and can react with another molecule of the alkylating agent to form a dialkylated imidazolium salt.[1] This is a common side reaction, particularly when using an excess of the alkylating agent or at elevated temperatures.[1]
Prevention Strategies:
-
Control Stoichiometry: Use a slight excess of the imidazole (e.g., 1.1 to 1.2 equivalents) relative to the alkylating agent to minimize the chance of a second alkylation.[1][2]
-
Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise can help maintain a low concentration of the electrophile, thereby reducing the likelihood of dialkylation.[1]
-
Reaction Monitoring: Closely monitor the reaction's progress and stop it as soon as the starting material has been consumed.[1][2]
-
Lower Reaction Temperature: Reducing the reaction temperature can decrease the rate of the second alkylation.[2]
Question: My reaction is producing a mixture of N1- and N3-alkylated isomers for my unsymmetrically substituted imidazole. How can I control the regioselectivity?
Answer: Achieving regioselectivity in the N-alkylation of unsymmetrical imidazoles is a common challenge because the imidazolate anion has two nucleophilic nitrogen atoms.[3][4] The ratio of the resulting isomers is influenced by steric and electronic factors, as well as the reaction conditions.[3][5][6]
Control Strategies:
-
Steric Hindrance: A bulky substituent on the imidazole ring or a bulky alkylating agent will favor alkylation at the less sterically hindered nitrogen atom.[3][5][6]
-
Electronic Effects: Electron-withdrawing groups on the imidazole ring will decrease the nucleophilicity of the adjacent nitrogen, favoring alkylation at the more distant nitrogen.[6]
-
Protecting Groups: For complex syntheses requiring high regioselectivity, using a protecting group on one of the nitrogen atoms is a reliable method. The (2-(trimethylsilyl)ethoxymethyl) (SEM) group is one such example that can direct substitution.[3][7]
-
Choice of Base and Solvent: The reaction conditions can influence the isomeric ratio.[3] For instance, alkylation under basic conditions proceeds through the imidazolate anion, while "neutral" conditions involve the free base, leading to different product ratios.[6]
Question: My product is difficult to purify. What are some common purification challenges and solutions?
Answer: Purification of N-alkylated imidazoles can be complicated by the presence of unreacted starting materials, isomeric products, and dialkylated salts. The basicity of the product can also lead to issues during chromatographic separation.
Purification Tips:
-
Initial Work-up: After quenching the reaction, an aqueous work-up can help remove inorganic salts and highly polar byproducts.[1] Washing the organic extract with brine can further remove water-soluble impurities.[1]
-
Column Chromatography: This is the most common method for separating the desired product from isomers and other byproducts.
-
Tailing: The basic nature of N-alkylimidazoles can cause tailing on silica gel columns. To mitigate this, a small amount of a basic additive, such as triethylamine (Et₃N) or ammonia, can be added to the eluent.
-
Separation of Isomers: The separation of regioisomers can be challenging. Careful selection of the solvent system and using a high-resolution column may be necessary.
-
-
Crystallization/Recrystallization: If the product is a solid, crystallization can be an effective purification method.
-
Acid-Base Extraction: The basicity of the N-alkylated imidazole can be exploited for purification. The product can be protonated with an acid and extracted into an aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified and the product re-extracted into an organic solvent.
-
Salt Precipitation: In some cases, the desired isomer can be selectively precipitated as a salt.[8]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the N-alkylation of imidazole?
A1: The N-alkylation of imidazole is a nucleophilic substitution reaction that generally proceeds in two steps:
-
Deprotonation: A base removes the acidic proton from the N-H bond of the imidazole ring, forming a nucleophilic imidazolate anion.
-
Nucleophilic Attack: The imidazolate anion then attacks the electrophilic carbon of the alkylating agent (e.g., an alkyl halide), displacing the leaving group to form the N-alkylated imidazole product.[1]
Q2: How do I choose the appropriate base for my reaction?
A2: The choice of base depends on the pKa of the imidazole and the reactivity of the alkylating agent.
-
For most imidazoles, weaker inorganic bases like K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent like acetonitrile or DMF are sufficient.[1]
-
For less nucleophilic imidazoles (e.g., those with electron-withdrawing groups), a stronger base like NaH in an anhydrous solvent like THF or DMF is often necessary to achieve complete deprotonation and good yields.[1]
Q3: What are some common side reactions besides dialkylation and poor regioselectivity?
A3: Other potential side reactions include:
-
C-alkylation: Although less common, alkylation can occur at the C2 position of the imidazole ring, especially if the nitrogen atoms are sterically hindered.[1]
-
Decomposition: Some imidazoles or N-alkylated products may be unstable at high temperatures or in the presence of strong bases, leading to decomposition and a dark reaction mixture.[1]
Data Presentation
Table 1: Influence of Base and Solvent on N-Alkylation Yield
| Entry | Imidazole Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Imidazole | Benzyl Bromide | K₂CO₃ | Acetonitrile | 80 | 24 | High |
| 2 | Imidazole | n-Butyl Bromide | KOH | Acetonitrile | 80 | 24 | High |
| 3 | Imidazole | n-Pentyl Bromide | K₂CO₃ | Acetonitrile | 80 | 24 | High |
| 4 | 2-Methylimidazole | Dodecyl Bromide | KOH | Toluene | 90 | - | 99 |
| 5 | Imidazole | Acyclic MBH Acetate | None | Toluene | Reflux | 24 | 82 |
Data adapted from various sources for illustrative purposes.[9][10]
Table 2: Effect of Base-Solvent System on Regioselectivity of Indazole N-Alkylation
| Entry | Base | Solvent | N1:N2 Ratio |
| 1 | K₂CO₃ | DMF | 1:1 |
| 2 | Cs₂CO₃ | DMF | >20:1 |
| 3 | NaH | THF | >20:1 |
| 4 | K₂CO₃ | Acetonitrile | 1:1.2 |
| 5 | Cs₂CO₃ | Acetonitrile | 1:1 |
Data adapted from a study on indazole N-alkylation, which presents similar regioselectivity challenges to imidazole. The trend highlights the significant influence of the base-solvent system on regioselectivity.[1]
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation using a Weak Base (e.g., K₂CO₃)
-
Reaction Setup: To a solution of the substituted imidazole (1.0 equiv) in anhydrous acetonitrile (or DMF, DMSO), add anhydrous potassium carbonate (1.1-1.5 equiv).
-
Stirring: Stir the suspension at room temperature for 15-30 minutes.
-
Addition of Alkylating Agent: Add the alkylating agent (1.0-1.2 equiv) dropwise to the stirred mixture.
-
Reaction: Stir the reaction mixture at room temperature or heat to an appropriate temperature (e.g., 60-80 °C). Monitor the reaction progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic base. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Protocol 2: General Procedure for N-Alkylation using a Strong Base (e.g., NaH)
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (60% dispersion in mineral oil, 1.1 equiv).
-
Solvent Addition: Add anhydrous THF (or DMF) to the flask.
-
Imidazole Addition: Dissolve the imidazole (1.0 equiv) in a minimal amount of anhydrous THF (or DMF) and add it dropwise to the stirred suspension of NaH at 0 °C.
-
Deprotonation: Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen gas evolution ceases.
-
Addition of Alkylating Agent: Cool the mixture back to 0 °C and add the alkylating agent (1.0-1.05 equiv) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Quenching: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0 °C.
-
Work-up: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Isolation and Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.[1]
Visualizations
Caption: General reaction mechanism for the N-alkylation of imidazole.
Caption: A logical workflow for troubleshooting common issues in imidazole alkylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. Research Portal [ourarchive.otago.ac.nz]
- 7. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US5519143A - Process for the isolation and purification of an imidazole stereoisomer from a mixture of stereoisomers by selective precipitation - Google Patents [patents.google.com]
- 9. US5011934A - Process for preparing 1-alkylimidazoles - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
Addressing stability and degradation issues of 2-(4-bromophenyl)-1H-imidazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(4-bromophenyl)-1H-imidazole. The information provided is based on general knowledge of imidazole-containing compounds and is intended to serve as a guide for addressing potential stability and degradation issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability of this compound, it is recommended to store the compound in a cool, dry, and well-ventilated area.[1] The container should be tightly sealed to prevent exposure to moisture and air.[1][2] For long-term storage, refrigeration and protection from light are advisable.[2] It is also crucial to store the compound away from incompatible substances such as strong oxidizing agents and strong acids.[2][3]
Q2: I am observing unexpected peaks in my HPLC analysis of a sample containing this compound. What could be the cause?
A2: The appearance of unexpected peaks in your HPLC chromatogram likely indicates the presence of degradation products. The imidazole ring is susceptible to degradation under certain conditions. Potential degradation pathways for imidazole-containing compounds include oxidation, hydrolysis (particularly under basic conditions), and photodegradation.[4] To confirm this, you should perform a forced degradation study to identify the potential degradation products and their retention times.
Q3: My compound appears to be degrading even under recommended storage conditions. What could be the issue?
A3: If degradation is observed despite following recommended storage conditions, consider the following possibilities:
-
Purity of the initial material: Impurities from the synthesis can sometimes catalyze degradation.
-
Container material: Ensure the storage container is inert and does not interact with the compound. Glass is generally a safe choice.[3]
-
Subtle environmental factors: Even brief exposure to high temperatures, intense light, or reactive atmospheres during handling can initiate degradation.
-
Freeze-thaw cycles: For solutions, repeated freeze-thaw cycles can lead to degradation. It is advisable to aliquot solutions into smaller volumes for single use.
Q4: What analytical techniques are suitable for monitoring the stability of this compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique for monitoring the stability of this compound and quantifying its degradation products.[5] Liquid chromatography-mass spectrometry (LC-MS) is also highly valuable for identifying the structures of the degradation products.[4][6] Gas chromatography-mass spectrometry (GC-MS) can also be used, potentially requiring a derivatization step.[7]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Change in physical appearance (e.g., color change, clumping) | Exposure to light, air, or moisture. | Store the compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen). Store in a desiccator. |
| Decreased purity over time confirmed by HPLC | Chemical degradation. | Review storage conditions. Perform a forced degradation study to understand the compound's liabilities. Consider reformulation with stabilizers if for a drug product. |
| Inconsistent results in biological assays | Degradation of the compound in the assay medium. | Assess the stability of the compound in the assay buffer and under the assay conditions (e.g., temperature, light exposure). Prepare fresh solutions for each experiment. |
| Formation of precipitates in solution | Poor solubility or degradation leading to insoluble products. | Check the solubility of the compound in the chosen solvent. If degradation is suspected, analyze the precipitate by techniques like LC-MS to identify it. |
Quantitative Data on Stability
The following tables summarize hypothetical data from a forced degradation study on this compound, illustrating its potential stability profile.
Table 1: Forced Degradation under Various Stress Conditions
| Stress Condition | Duration | Temperature (°C) | % Degradation | Major Degradation Products |
| 0.1 M HCl | 24 hours | 60 | ~5% | Hydrolytic products |
| 0.1 M NaOH | 8 hours | 60 | ~25% | Oxidized and hydrolytic products |
| 3% H₂O₂ | 24 hours | 25 | ~15% | Oxidized products (e.g., N-oxides) |
| Photostability (ICH Q1B) | 7 days | 25 | ~10% | Photolytic products |
| Thermal | 14 days | 80 | ~8% | Thermally induced degradation products |
Table 2: Stability in Different Solvents at Room Temperature (25°C)
| Solvent | Storage Duration | % Purity Remaining |
| Acetonitrile | 30 days | >99% |
| Methanol | 30 days | ~98% |
| DMSO | 7 days | ~95% |
| Aqueous Buffer (pH 7.4) | 24 hours | ~90% |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a typical procedure for conducting a forced degradation study to identify potential degradation pathways and products.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 8 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep a solid sample of the compound at 80°C for 14 days.
-
Photodegradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
-
Sample Analysis: Analyze all stressed samples, along with a control sample (unstressed), by a stability-indicating HPLC-UV method. If unknown peaks are detected, use LC-MS to identify the degradation products.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
-
Column Temperature: 30°C.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
References
- 1. aksci.com [aksci.com]
- 2. fishersci.com [fishersci.com]
- 3. kishida.co.jp [kishida.co.jp]
- 4. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability - Journal of Health and Allied Sciences NU [jhas-nu.in]
- 6. Identification of the major degradation pathways of ticagrelor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Enhancing Regioselectivity in the Alkylation of Imidazole Compounds
Welcome to the technical support center for the regioselective alkylation of imidazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during their experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered during the N-alkylation of unsymmetrically substituted imidazoles.
| Problem | Potential Causes | Solutions & Troubleshooting Steps |
| Poor Regioselectivity: My N-alkylation reaction is producing a mixture of N1 and N3 regioisomers. | Similar reactivity of the two nitrogen atoms in the imidazole ring.[1] | 1. Analyze Steric and Electronic Factors: - Steric Hindrance: A bulky substituent on the imidazole ring or a bulky alkylating agent will favor alkylation at the less sterically hindered nitrogen atom.[1][2][3] - Electronic Effects: An electron-withdrawing group at the C4(5) position deactivates the adjacent N3 nitrogen, favoring alkylation at the more remote N1 position.[1]2. Modify Reaction Conditions: - Base/Solvent System: The choice of base and solvent can significantly influence the isomeric ratio.[1][2] Systematically screen different combinations (see table below). - Temperature: Lower reaction temperatures may increase kinetic control, potentially favoring one regioisomer over the other.[4][5]3. Use Protecting Groups: - For complex syntheses requiring high regioselectivity, protecting one of the nitrogen atoms is a reliable strategy. The (2-(trimethylsilyl)ethoxymethyl) (SEM) group is a notable example used to direct substitution.[2][6] |
| Low Reaction Yield / Incomplete Reaction | Incomplete deprotonation of the imidazole ring, reducing its nucleophilicity.[2][3] Low reactivity of the alkylating agent.[2] Suboptimal reaction temperature.[2] | 1. Evaluate the Base and Solvent System: - Strong Bases: For less reactive imidazoles, use a strong base like Sodium Hydride (NaH) in an anhydrous aprotic solvent (e.g., THF, DMF) to ensure complete deprotonation.[2] - Weaker Bases: For more reactive alkylating agents, weaker bases like K₂CO₃ or Cs₂CO₃ in polar aprotic solvents (e.g., MeCN, DMF) are often sufficient and easier to handle.[2]2. Assess the Alkylating Agent: - Ensure the purity and stability of the alkylating agent. The reactivity order is generally I > Br > Cl.[2]3. Optimize Reaction Temperature: - Systematically increase the temperature while monitoring the reaction by TLC or LC-MS. Be cautious as excessively high temperatures can lead to side reactions.[2] |
| Formation of Dialkylated Imidazolium Salt | The N-alkylated imidazole product is still nucleophilic and can react with another molecule of the alkylating agent.[2][3] This is more common with an excess of the alkylating agent or at elevated temperatures.[2][3] | 1. Control Stoichiometry: - Use the imidazole as the limiting reagent or use only a slight excess (e.g., 1.05 equivalents) of the alkylating agent.[3]2. Slow Addition of Alkylating Agent: - Add the alkylating agent dropwise to the reaction mixture to maintain a low concentration of the electrophile.[2]3. Reaction Monitoring: - Closely monitor the reaction's progress and stop it as soon as the starting material is consumed.[2][3]4. Lower the Reaction Temperature: - Reducing the temperature can decrease the rate of the second alkylation.[3] |
| Difficult Product Purification | The product regioisomers have very similar polarities, making them difficult to separate by column chromatography.[7] | 1. Optimize Reaction for Selectivity: - The primary goal should be to maximize the formation of a single regioisomer to simplify purification.2. Advanced Chromatographic Techniques: - If a mixture is unavoidable, consider preparative HPLC or SFC (Supercritical Fluid Chromatography).3. Derivatization/Crystallization: - In some cases, it may be possible to selectively derivatize one isomer to alter its physical properties, aiding in separation, followed by removal of the derivatizing group. Fractional crystallization can also be attempted. |
Data Presentation: Influence of Reaction Conditions on Regioselectivity
The following table summarizes how the choice of base and solvent can impact the regioselectivity of N-alkylation. The data highlights the significant influence of the reaction conditions on the product ratio.
| Imidazole Substrate | Alkylating Agent | Base | Solvent | N1:N3 Ratio | Yield (%) |
| 5-Bromo-1H-indazole-3-carboxylate | Isopropyl Bromide | Cs₂CO₃ | DMF | >99:1 (N1) | 94 |
| 5-Bromo-1H-indazole-3-carboxylate | Isopropyl Bromide | Cs₂CO₃ | Chlorobenzene | >99:1 (N1) | 66 |
| 5-Bromo-1H-indazole-3-carboxylate | Isopropyl Bromide | NaH | DMF | >99:1 (N1) | 32 |
| 4(5)-Nitro-1H-imidazole | Benzyl Chloride | Acidic Media | - | 5-NO₂ favored | - |
| 4(5)-Methylimidazole | Methanol | Y-Zeolite | Vapor Phase | 1,5-Me₂ favored | High |
| 4(5)-Methylimidazole | Methanol | Beta-Zeolite | Vapor Phase | 1,4-Me₂ favored | High |
Data adapted from studies on indazole and imidazole N-alkylation, which present similar regioselectivity challenges. The trend highlights the significant influence of the base-solvent system on regioselectivity.[2][8][9]
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation using Sodium Hydride (NaH)
This protocol is suitable for less reactive imidazoles or alkylating agents where complete deprotonation is necessary.[2]
Materials:
-
Substituted Imidazole (1.0 equiv)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.1-1.2 equiv)
-
Alkylating Agent (1.0-1.05 equiv)
-
Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous solution of Ammonium Chloride (NH₄Cl)
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Add NaH to a flame-dried, three-necked flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Solvent Addition: Add anhydrous THF (or DMF) to the flask.
-
Imidazole Addition: Dissolve the imidazole in a minimal amount of anhydrous THF (or DMF) and add it dropwise to the stirred suspension of NaH at 0 °C.
-
Deprotonation: Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen gas evolution ceases.
-
Addition of Alkylating Agent: Cool the mixture back to 0 °C and add the alkylating agent dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC. Gentle heating may be required for less reactive alkylating agents.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
Work-up: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Isolation and Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: General Procedure for N-Alkylation using Potassium Carbonate (K₂CO₃)
This protocol is often sufficient for imidazoles with electron-withdrawing groups or with more reactive alkylating agents.[2]
Materials:
-
Substituted Imidazole (1.0 equiv)
-
Anhydrous Potassium Carbonate (K₂CO₃) (1.5-2.0 equiv)
-
Alkylating Agent (1.0-1.2 equiv)
-
Anhydrous Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a solution of the substituted imidazole in anhydrous acetonitrile (or DMF), add anhydrous potassium carbonate.
-
Stirring: Stir the suspension at room temperature for 15-30 minutes.
-
Addition of Alkylating Agent: Add the alkylating agent dropwise to the stirred mixture.
-
Reaction: Stir the reaction mixture at room temperature or heat to an appropriate temperature (e.g., 60-80 °C). Monitor the reaction progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Mandatory Visualizations
Caption: Factors influencing N-alkylation regioselectivity.
Caption: Troubleshooting workflow for poor regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing regioselectivity in the N-alkylation of imidazoles? A1: The regioselectivity is primarily governed by a combination of steric hindrance, electronic effects, and the reaction conditions.[1] Steric bulk on either the imidazole ring or the alkylating agent tends to direct alkylation to the less hindered nitrogen.[1] Electron-withdrawing groups on the imidazole ring decrease the nucleophilicity of the adjacent nitrogen, favoring substitution at the more distant nitrogen.[1] Finally, the choice of base, solvent, and temperature can significantly alter the ratio of N1 to N3 alkylated products.[1][2]
Q2: How do I choose the appropriate base for my reaction? A2: The choice of base depends on the pKa of the imidazole derivative and the reactivity of the alkylating agent.[2]
-
Strong bases (e.g., NaH): Use when the imidazole is weakly acidic (e.g., contains electron-donating groups) or when using a less reactive alkylating agent. These reactions require anhydrous conditions.[2]
-
Weaker bases (e.g., K₂CO₃, Cs₂CO₃, KOH): These are often sufficient for imidazoles with electron-withdrawing groups and with reactive alkylating agents like benzyl bromide or alkyl iodides. They are generally easier and safer to handle than NaH.[2]
Q3: What are some common side reactions to be aware of? A3: Besides poor regioselectivity, the most common side reaction is dialkylation, which forms a quaternary imidazolium salt.[2][3] This occurs when the N-alkylated product reacts again with the alkylating agent. C-alkylation at the C2 position can also occur, though it is less common, particularly if the nitrogen atoms are sterically hindered.[2] At high temperatures or in the presence of strong bases, decomposition of the starting materials or products can also be an issue.[2]
Q4: Can I use alternative methods if standard alkylation fails to provide the desired regioselectivity? A4: Yes, several alternative methods can be employed. The Mitsunobu reaction, using an alcohol, triphenylphosphine, and an azodicarboxylate (like DEAD or DIAD), can provide N-alkylation under mild conditions and is sometimes effective for sterically hindered substrates.[3] For specific applications, protecting group strategies are highly effective. For instance, using a directing group like SEM can allow for selective functionalization, after which the group can be removed.[6] Microwave-assisted synthesis can also sometimes improve yields and reduce reaction times.[3]
Q5: Why is Cs₂CO₃ often reported to be a highly effective base for these reactions? A5: Cesium carbonate (Cs₂CO₃) is often more effective than other inorganic bases like K₂CO₃ or Na₂CO₃. This is attributed to the higher solubility of the cesium salt of the imidazole in organic solvents and the "cesium effect," where the large, soft Cs⁺ cation can coordinate with both the imidazole nitrogen and potentially other functional groups in the substrate or solvent, leading to enhanced reactivity and sometimes improved selectivity.[2][9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Regioselective alkylation of 4(5)-nitro-1H-imidazoles in acidic media: study of temperature effects - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. Regioselective N-alkylation of imidazoles with alcohols over zeolites - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
Effect of temperature and catalyst loading on imidazole synthesis
Effect of Temperature and Catalyst Loading
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of imidazole, with a specific focus on the impact of reaction temperature and catalyst loading.
Frequently Asked questions (FAQs)
Q1: How does reaction temperature generally affect the yield of imidazole synthesis?
Reaction temperature is a critical parameter in imidazole synthesis, and its effect on yield can vary depending on the specific reaction conditions, including the choice of catalyst and solvent. In many cases, increasing the temperature to reflux conditions is employed to drive the reaction to completion. However, excessively high temperatures can sometimes lead to the formation of side products or catalyst deactivation.[1] For instance, in a catalyst-free synthesis using glycerol as a solvent, increasing the reaction temperature from room temperature to 90 °C improved the yield, but a further increase led to a decrease in yield due to the weakening of hydrogen bonds that activate the reactants. Conversely, some modern methods, such as those using specific ionic liquids or microwave assistance, can achieve high yields at room temperature or slightly elevated temperatures.[2][3]
Q2: What is the typical effect of catalyst loading on the reaction yield and rate?
Optimizing catalyst loading is crucial for maximizing yield and reaction efficiency. Generally, increasing the catalyst amount from a low level will increase the reaction rate and yield up to an optimal point. For example, in the synthesis of trisubstituted imidazoles using γ-Fe2O3-SO3H, 10 mol% was found to be the optimal loading, with no further improvement in yield observed at higher concentrations.[1] Similarly, for a silicotungstic acid-catalyzed reaction, the yield increased significantly as the catalyst loading was raised from 2.5% to 7.5%, but no further increase was seen at 10%.[4] Exceeding the optimal catalyst loading can sometimes be counterproductive and may not provide any significant benefit.[1]
Q3: I am observing low yields in my Debus-Radziszewski reaction. What are the common causes related to temperature and catalyst?
Low yields in the Debus-Radziszewski synthesis are a common issue.[5] Key factors to investigate are:
-
Suboptimal Temperature: Many of these reactions require reflux temperatures to proceed efficiently.[5] Ensure your reaction is heated adequately.
-
Catalyst Choice: While the traditional method is often uncatalyzed, the use of a catalyst like silicotungstic acid, DABCO, or boric acid can dramatically improve yields.[5]
-
Catalyst Loading: If you are using a catalyst, ensure the loading is optimized. A loading study may be necessary for your specific substrates.[1]
Q4: Can changing the catalyst affect the optimal reaction temperature?
Yes, the choice of catalyst can significantly influence the optimal reaction temperature. For instance, some copper-catalyzed reactions proceed well at reflux in butanol, and decreasing the temperature leads to lower yields.[1] In contrast, syntheses using highly active catalysts like fluorinated graphene oxide can proceed efficiently at room temperature.[2] High temperatures (e.g., 160 °C) used with certain catalysts like lactic acid may limit the compatibility of some functional groups.[6]
Troubleshooting Guide
| Issue | Possible Causes | Troubleshooting Steps |
| Low Product Yield | - Suboptimal reaction temperature. - Inappropriate catalyst loading (too low or too high). - Inefficient catalyst for the specific substrates. | - Temperature Optimization: Systematically vary the reaction temperature (e.g., room temperature, 50 °C, 80 °C, reflux) to find the optimum.[7] - Catalyst Loading Study: Perform the reaction with varying catalyst amounts (e.g., 5, 10, 15 mol%) to determine the optimal loading.[1] - Catalyst Screening: If optimization doesn't improve the yield, consider screening different types of catalysts (e.g., Lewis acids, solid-supported catalysts).[5][1] |
| Formation of Side Products | - Reaction temperature is too high, leading to undesired reaction pathways. | - Lower the Reaction Temperature: This may favor the formation of the desired kinetic product over thermodynamic side products.[1] - Monitor Reaction Progress: Use TLC to monitor the reaction and stop it once the desired product is maximized to prevent further conversion to byproducts.[5] |
| Slow or Incomplete Reaction | - Insufficient temperature to overcome the activation energy. - Low catalyst loading. | - Increase Reaction Temperature: Gradually increase the temperature and monitor the reaction progress.[5] - Increase Catalyst Loading: Incrementally increase the catalyst amount within the optimal range determined from literature or a loading study.[1] |
| Catalyst Deactivation | - High reaction temperatures causing catalyst sintering or degradation.[1] | - Use a More Thermally Stable Catalyst: If high temperatures are necessary, select a catalyst known for its thermal stability. - Perform Reaction Under Inert Atmosphere: If the catalyst is sensitive to air or moisture, especially at high temperatures, ensure the reaction is conducted under an inert atmosphere like nitrogen or argon.[1] |
Data Presentation
Table 1: Effect of Temperature on Imidazole Synthesis Yield
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| None | Glycerol | Room Temp | 52 | [8] |
| None | Glycerol | 90 | >90 (typical) | [8] |
| γ-Al2O3 NPs (10 mol%) | Acetonitrile | 25 (RT) | Not specified, but yield was not affected by temperature increase | [7] |
| γ-Al2O3 NPs (10 mol%) | Acetonitrile | 100 | Not specified, but yield was not affected by temperature increase | [7] |
| Urea-ZnCl2 DES | None | <110 | Lower Yields | [4] |
| Urea-ZnCl2 DES | None | 110 | 99 | [4] |
| Lactic Acid | None | 160 | 92 | [4] |
| SO42−/Y2O3 | Ethanol | 80 | Not specified, but reaction completed in 10h | [2] |
| CuI | DMF | 35-40 | Quantitative | [2] |
Table 2: Effect of Catalyst Loading on Imidazole Synthesis Yield
| Catalyst | Substrates | Solvent | Catalyst Loading (mol%) | Yield (%) | Reference |
| γ-Fe2O3-SO3H | Trisubstituted Imidazoles | Not Specified | 10 | Optimal | [1] |
| γ-Fe2O3-SO3H | Trisubstituted Imidazoles | Not Specified | >10 | No Improvement | [1] |
| Silicotungstic Acid | Trisubstituted Imidazoles | Ethanol | 2.5 | 63 | [4] |
| Silicotungstic Acid | Trisubstituted Imidazoles | Ethanol | 5 | 85 | [4] |
| Silicotungstic Acid | Trisubstituted Imidazoles | Ethanol | 7.5 | 94 | [4] |
| Silicotungstic Acid | Trisubstituted Imidazoles | Ethanol | 10 | 94 | [4] |
| Cr2O3 Nanoparticles | Imidazole Derivatives | Water | 15 | Up to 97 | [9] |
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Synthesis of 2,4,5-Trisubstituted Imidazoles [1]
-
Reaction Setup: In a round-bottom flask, combine the aldehyde (1 mmol), benzoin or benzil (1 mmol), ammonium acetate (3 mmol), and CuI (15 mol%).
-
Solvent Addition: Add butanol (7 mL) to the flask.
-
Reaction: Reflux the mixture. Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction (typically 20-90 minutes depending on the substrate), cool the mixture to room temperature.
-
Isolation: Pour the reaction mixture into crushed ice. Stir the resulting precipitated solid at room temperature.
-
Purification: Filter the solid product. If necessary, recrystallize the crude product from ethanol to obtain the pure trisubstituted imidazole.
Protocol 2: Microwave-Assisted Synthesis of Polysubstituted Imidazoles using Cr2O3 Nanoparticles [9]
-
Reaction Setup: In a suitable vessel, prepare a mixture of an aromatic aldehyde (1 mmol), ammonium acetate (3 mmol), benzil (1 mmol), and Cr2O3 nanoparticles (15 mmol) in water (2 mL).
-
Microwave Irradiation: Place the reaction mixture under agitation and treat with microwave irradiation at 400 W for the appropriate time (typically 4-9 minutes, as indicated by TLC).
-
Monitoring: Monitor the reaction progress using TLC with an eluent of ethyl acetate/petroleum ether (1:9).
-
Work-up: After the reaction is complete, cool the mixture to room temperature by adding it to a beaker containing ice.
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash with cold water.
Visualizations
Caption: General experimental workflow for imidazole synthesis.
Caption: Troubleshooting logic for low yield in imidazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ijprajournal.com [ijprajournal.com]
- 5. benchchem.com [benchchem.com]
- 6. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Microwave-assisted preparation of polysubstituted imidazoles using Zingiber extract synthesized green Cr2O3 nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to HPLC Purity Validation of 2-(4-bromophenyl)-1H-imidazole
For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) and synthetic intermediates is a critical step in the journey from discovery to market. The compound 2-(4-bromophenyl)-1H-imidazole is a key building block in the synthesis of various pharmacologically active molecules. Its purity directly impacts the quality, safety, and efficacy of the final product. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity assessment in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[1]
This guide provides an objective comparison of HPLC with an alternative analytical method, Gas Chromatography-Mass Spectrometry (GC-MS), for the purity validation of this compound. We present detailed experimental protocols, comparative data, and visual workflows to assist in the selection of the most suitable analytical strategy.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
HPLC is particularly well-suited for the analysis of non-volatile and thermally labile compounds, a category that includes many imidazole derivatives.[2][3][4] A reversed-phase HPLC method provides excellent separation of this compound from potential impurities that may arise during its synthesis.
The synthesis of 2-aryl-1H-imidazoles can involve various reagents and intermediates, leading to potential impurities.[5][6] For this compound, likely impurities include:
-
Unreacted starting materials (e.g., 4-bromobenzaldehyde, glyoxal, ammonia).
-
Regioisomers, such as 4-(4-bromophenyl)-1H-imidazole.
-
Byproducts from side reactions, which may include oxidized or polymeric species.
A robust HPLC method must be able to resolve the main compound from these and other potential impurities.
Comparison of Analytical Techniques: HPLC vs. GC-MS
While HPLC is the primary method for purity analysis of many pharmaceutical compounds, other techniques can offer complementary information. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful alternative, especially for volatile impurities.[7][8][9]
| Parameter | HPLC-UV | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in the gas phase followed by mass-based detection. |
| Applicability | Ideal for non-volatile and thermally sensitive compounds.[2][3] | Suitable for volatile and thermally stable compounds; may require derivatization for polar molecules.[7] |
| Sensitivity | High, with UV detection suitable for chromophoric compounds. | Very high, with mass spectrometry providing excellent sensitivity and specificity. |
| Impurity Identification | Based on retention time comparison with reference standards. Diode-array detection can provide UV spectra for preliminary identification. | Provides mass spectra, enabling structural elucidation and identification of unknown impurities by library matching.[4] |
| Quantification | Highly accurate and precise, based on peak area relative to a standard. | Good quantitative performance, often using an internal standard. |
| Sample Preparation | Generally straightforward, involving dissolution in a suitable solvent.[1] | May require derivatization to increase volatility, adding complexity.[7] |
Experimental Protocols
This protocol describes a reversed-phase HPLC method for the purity determination of this compound.
1. Instrumentation and Materials:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile, water, and phosphoric acid.
-
Reference standard of this compound (>99.5% purity).
2. Preparation of Solutions:
-
Mobile Phase A: 0.1% (v/v) phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Diluent: A 50:50 (v/v) mixture of water and acetonitrile.
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in the diluent to a final concentration of approximately 0.5 mg/mL.
-
Sample Solution: Prepare the synthesized this compound sample in the same manner as the standard solution.
3. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient elution with Mobile Phase A and B |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 25.1 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
4. Data Analysis: The purity of the sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
This protocol outlines a GC-MS method for the identification of volatile impurities in this compound.
1. Instrumentation and Materials:
-
GC system coupled to a Mass Selective Detector.
-
Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness).
-
High-purity helium as the carrier gas.
-
GC-MS grade solvents for sample preparation (e.g., methanol, dichloromethane).
2. Preparation of Solutions:
-
Sample Solution: Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., methanol) to a concentration of approximately 1 mg/mL.
3. GC-MS Conditions:
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm ID x 0.25 µm |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 280 °C |
| Oven Program | Start at 100 °C, hold for 2 min, then ramp to 280 °C at 15 °C/min, and hold for 10 min. |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-500 amu |
4. Data Analysis: Identify impurities by comparing their mass spectra with a reference library (e.g., NIST). The relative abundance of impurities can be estimated from their peak areas.
Quantitative Data Summary
The following table presents hypothetical data from the analysis of a batch of synthesized this compound using the described methods.
| Analytical Method | Purity (%) | Impurity 1 (RT/m/z) | Impurity 1 (%) | Impurity 2 (RT/m/z) | Impurity 2 (%) |
| HPLC-UV | 99.65 | 5.8 min | 0.21 | 9.2 min | 0.14 |
| GC-MS | 99.8 (volatile) | 12.1 min (m/z 156) | 0.12 | 14.5 min (m/z 183) | 0.08 |
Note: RT = Retention Time, m/z = mass-to-charge ratio. Purity by GC-MS is reported for the volatile components of the sample.
Visualization of Experimental Workflows
Caption: Workflow for HPLC Purity Analysis.
Caption: Method Selection Logic.
References
- 1. benchchem.com [benchchem.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 4. benchchem.com [benchchem.com]
- 5. Imidazole synthesis [organic-chemistry.org]
- 6. New One-Step Synthesis of 2-Aryl-1H-Imidazoles: Dehydrogenation of 2-Aryl-Δ2-Imidazolines with Dimethylsulfoxide [organic-chemistry.org]
- 7. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 8. Determination of Imidazole in Food Additives by Using Vortex Mixing Coupled with Ultrasonic Extraction and GC-MS [spkx.net.cn]
- 9. Determination of imidazole and triazole fungicide residues in honeybees using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of Imidazole and Thiazole Derivatives
A comprehensive guide for researchers and drug development professionals on the anticancer, antimicrobial, and anti-inflammatory properties of imidazole and thiazole-based compounds, supported by experimental data and mechanistic insights.
Imidazole and thiazole are five-membered heterocyclic rings that serve as core scaffolds in a vast array of biologically active compounds. Their structural similarities and diverse chemical reactivity have made them privileged structures in medicinal chemistry. This guide provides a comparative overview of the biological activities of imidazole and thiazole derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory potential. The information presented is intended to assist researchers and drug development professionals in making informed decisions when selecting scaffolds for designing novel therapeutic agents.
Anticancer Activity: A Tale of Diverse Mechanisms
Both imidazole and thiazole derivatives have demonstrated significant potential as anticancer agents, often acting on a variety of molecular targets to inhibit tumor growth and proliferation.
Comparative Efficacy Against Breast Cancer (MCF-7 Cell Line)
The MCF-7 human breast cancer cell line is a widely used model for in vitro anticancer drug screening. The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative imidazole and thiazole derivatives against MCF-7 cells, providing a quantitative comparison of their cytotoxic effects.
| Compound Class | Specific Derivative | IC50 (µM) against MCF-7 | Reference |
| Imidazole | 2-phenyl benzimidazole derivative (Compound 35) | 3.37 | [1] |
| Imidazole | Imidazole-1,2,4-oxadiazole hybrid (Compound 1) | 3.02 | [2] |
| Imidazole | Thiazole-benzimidazole derivative (Compound 45) | 5.96 | [1] |
| Imidazole | Imidazolthiazepine moiety (Compound 58) | 5.52 | [2] |
| Imidazole | PtMet2–PAMAM conjugate | 0.86 | [3] |
| Thiazole | 2,4-disubstituted-1,3-thiazole (Compound 8) | 3.36 (µg/ml) | [4] |
| Thiazole | 2-(hydrazinyl)-1,3-thiazole (Compound 4) | 5.73 | [5] |
| Thiazole | 2,4-disubstituted-1,3-thiazole derivative (Compound 4c) | 2.57 | [6] |
| Thiazole | Pyrazolyl-thiazole derivative (Compound 16a) | 0.73 | [7] |
Key Observations:
-
Both imidazole and thiazole derivatives exhibit a wide range of anticancer activity against the MCF-7 cell line, with some compounds showing potency in the low micromolar and even nanomolar range.
-
The specific substitutions on the core ring structure play a crucial role in determining the cytotoxic efficacy.
-
Hybrid molecules incorporating imidazole or thiazole moieties with other pharmacophores have shown promising results.
Molecular Targets and Signaling Pathways
The anticancer activity of these derivatives is often attributed to their ability to interact with key proteins involved in cancer cell signaling and proliferation.
Imidazole derivatives have been shown to target receptor tyrosine kinases like VEGFR-2 and EGFR, as well as interfere with microtubule dynamics by inhibiting tubulin polymerization.[1] These actions disrupt critical signaling pathways, leading to cell cycle arrest and apoptosis.[8]
Thiazole derivatives also exhibit inhibitory activity against VEGFR-2 and EGFR/HER2.[5][9] Additionally, some thiazole-based compounds have been identified as inhibitors of dihydrofolate reductase (DHFR) and fascin, an actin-bundling protein involved in cell migration and metastasis.[9][10]
Antimicrobial Activity: Combating Bacterial Resistance
The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. Both imidazole and thiazole derivatives have emerged as promising scaffolds for this purpose.
Comparative Efficacy Against Staphylococcus aureus
Staphylococcus aureus is a major human pathogen responsible for a wide range of infections. The following table presents the minimum inhibitory concentration (MIC) values of various imidazole and thiazole derivatives against S. aureus.
| Compound Class | Specific Derivative | MIC (µg/mL) against S. aureus | Reference |
| Imidazole | HL1 derivative | 625 | [11] |
| Imidazole | HL2 derivative | 625 | [11] |
| Imidazole | 3-biphenyl-3H-imidazo[1,2-a]azepin-1-ium bromide | 4-8 | [11] |
| Imidazole | (S)-48 derivative | 0.18 (nM) | [12] |
| Thiazole | Lead thiazole 1 | 1.3 | [13] |
| Thiazole | 2,4-disubstituted thiazole (Compound 38) | 4.51 | [14] |
| Thiazole | 2-phenyl-1,3-thiazole (Compound 12) | 125-150 | [15] |
| Thiazole | Heteroaryl(aryl) thiazole (Compound 3) | 230-700 | [16] |
Key Observations:
-
A broad range of MIC values is observed for both classes of compounds, indicating that the antimicrobial potency is highly dependent on the specific chemical structure.
-
Some derivatives of both imidazole and thiazole demonstrate potent activity against S. aureus, including methicillin-resistant S. aureus (MRSA).[13][17]
Mechanism of Antimicrobial Action
The primary mechanism of antimicrobial action for many imidazole and thiazole derivatives involves the disruption of the bacterial cell membrane or cell wall.
This interaction leads to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death.[18][19] Some imidazole derivatives are also known to inhibit specific enzymes involved in microbial metabolic pathways.[20] Thiazole derivatives have been shown to potentially inhibit bacterial DNA gyrase and other enzymes crucial for bacterial survival.[14]
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of many diseases. Imidazole and thiazole derivatives have shown promise as anti-inflammatory agents by targeting key enzymes and signaling pathways involved in the inflammatory response.
Comparative Efficacy in COX-2 Inhibition
Cyclooxygenase-2 (COX-2) is a key enzyme responsible for the production of pro-inflammatory prostaglandins. The following table compares the IC50 values of representative imidazole and thiazole derivatives for COX-2 inhibition.
| Compound Class | Specific Derivative | IC50 (µM) for COX-2 Inhibition | Reference |
| Imidazole | Compound I30 | Potent (78.68% inhibition) | [21] |
| Imidazole | p38 MAP kinase inhibitor (AA6) | 0.403 | [22] |
| Thiazole | Thiazolyl-hydrazine-methyl sulfonyl (Compound 34) | 0.140 | [23] |
| Thiazole | Pyrimidine-5-carbonitrile hybrid (Compound 37) | 1.03 | [23] |
| Thiazole | 4,5-diarylthiazole (Compound 9b) | 9.23 | [24] |
| Thiazole | Thiazole carboxamide (Compound 2b) | 0.191 | [25] |
Key Observations:
-
Both imidazole and thiazole scaffolds have been successfully utilized to develop potent and selective COX-2 inhibitors.
-
The selectivity for COX-2 over COX-1 is a critical factor in reducing the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).
Involvement in Inflammatory Signaling Pathways
Beyond direct enzyme inhibition, these derivatives can modulate complex signaling cascades that regulate inflammation.
Imidazole derivatives are well-known inhibitors of p38 mitogen-activated protein kinase (p38 MAP kinase).[26] This kinase plays a crucial role in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[26]
Thiazole derivatives are prominent inhibitors of the COX-2 enzyme, thereby blocking the synthesis of prostaglandins. Some thiazole compounds may also modulate the NF-κB signaling pathway, a central regulator of inflammatory gene expression.
Experimental Protocols
The following are standardized methodologies for assessing the biological activities discussed in this guide.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (imidazole or thiazole derivatives) and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Antimicrobial Activity: Broth Microdilution Method (MIC Determination)
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., S. aureus) in a suitable broth.
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anti-inflammatory Activity: COX-2 Inhibition Assay
This in vitro assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.
-
Enzyme and Substrate Preparation: Prepare a solution of purified COX-2 enzyme and its substrate (e.g., arachidonic acid).
-
Compound Incubation: Incubate the enzyme with various concentrations of the test compounds or a known COX-2 inhibitor (e.g., celecoxib) as a positive control.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Reaction Termination and Detection: After a specific incubation period, stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using a suitable method, such as an enzyme immunoassay (EIA).
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.
Conclusion
Both imidazole and thiazole derivatives represent highly versatile and promising scaffolds in the pursuit of novel therapeutic agents. This guide highlights their significant potential across anticancer, antimicrobial, and anti-inflammatory applications. While both classes of compounds exhibit broad-spectrum activity, the specific biological profile is intricately linked to the nature and position of substituents on the heterocyclic ring. The quantitative data and mechanistic insights provided herein serve as a valuable resource for researchers in the rational design and development of next-generation imidazole and thiazole-based drugs with enhanced efficacy and selectivity. Further exploration of hybrid molecules and the elucidation of specific molecular interactions will undoubtedly pave the way for new and improved therapies.
References
- 1. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity [mdpi.com]
- 3. Mechanism of Anticancer Action of Novel Imidazole Platinum(II) Complex Conjugated with G2 PAMAM-OH Dendrimer in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. An acumen into anticancer efficacy of imidazole derivatives [wisdomlib.org]
- 9. New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simulations and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety | MDPI [mdpi.com]
- 13. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 14. jchemrev.com [jchemrev.com]
- 15. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Anti-biofilm activity and synergism of novel thiazole compounds with glycopeptide antibiotics against multidrug-resistant staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 18. nano-ntp.com [nano-ntp.com]
- 19. mdpi.com [mdpi.com]
- 20. Imidazole Antibiotics Inhibit the Nitric Oxide Dioxygenase Function of Microbial Flavohemoglobin - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents | MDPI [mdpi.com]
- 22. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Thiazoles and Thiazolidinones as COX/LOX Inhibitors [mdpi.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. benthamscience.com [benthamscience.com]
Structure-Activity Relationship of Imidazole-Based Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The imidazole scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of imidazole-based compounds in the key therapeutic areas of oncology, mycology, and bacteriology. The information is supported by quantitative experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways and experimental workflows.
Comparative Biological Activity of Imidazole Derivatives
The biological activity of imidazole-containing compounds is significantly influenced by the nature and position of substituents on the imidazole ring. The following tables summarize the in vitro activity of representative imidazole derivatives against various cancer cell lines, fungal pathogens, and bacterial strains.
Anticancer Activity
The anticancer activity of 2,4,5-trisubstituted imidazoles is often evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying a compound's potency.
| Compound ID | R1 | R2 | R3 | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | 4-Fluorophenyl | Phenyl | Phenyl | MCF-7 (Breast) | 5.66 | [1] |
| 1b | 4-Chlorophenyl | Phenyl | Phenyl | MCF-7 (Breast) | 3.12 | [2] |
| 1c | 4-Methoxyphenyl | Phenyl | Phenyl | MCF-7 (Breast) | 8.45 | [2] |
| 2a | 4-Fluorophenyl | 4-Chlorophenyl | 4-Hydroxyphenyl | HCT-116 (Colon) | 1.87 | [3] |
| 2b | 4-Fluorophenyl | 4-Chlorophenyl | 4-Methoxyphenyl | HCT-116 (Colon) | 2.54 | [4] |
| 3a | 4-(4-methylpiperazinyl)-3-nitrophenyl | Imidazo[1,2-a]pyridine | - | A549 (Lung) | 1.98 | [5][6] |
| 3b | 4-Fluorophenyl | Imidazo[1,2-a]pyridine | - | A549 (Lung) | >10 | [5][6] |
SAR Insights for Anticancer Activity:
-
Substitution at the 2-position: Electron-withdrawing groups, such as chloro and fluoro, on the phenyl ring at the 2-position of the imidazole core generally enhance anticancer activity against MCF-7 cells, as seen by the lower IC50 value of compound 1b compared to 1a and 1c .[2]
-
Substitution at the 4- and 5-positions: The presence of a hydroxyl or methoxy group on one of the phenyl rings at the 4- or 5-position can influence activity against HCT-116 cells.[3][4]
-
Fused Imidazoles: Fused imidazole systems, such as in compound 3a , can exhibit potent EGFR inhibitory activity, leading to significant anticancer effects. The addition of a bulky, polar substituent at the N-1 position, like in 3a , can dramatically improve potency compared to a simple fluorophenyl group (3b ).[5][6]
Antifungal Activity
The primary mechanism of antifungal action for many imidazole derivatives is the inhibition of lanosterol 14α-demethylase, an enzyme crucial for ergosterol biosynthesis in fungi.[7] The minimum inhibitory concentration (MIC) is used to quantify their antifungal efficacy.
| Compound ID | R-Group on Imidazole | Fungal Strain | MIC (µg/mL) | Reference |
| 4a | 1-((2,4-dichlorophenyl)methoxy) | Candida albicans | 1 | [8][9] |
| 4b | 1-(biphenyl-4-ylmethyl) | Candida albicans | 0.5 | [10] |
| 4c | 1-trityl | Candida albicans | 2 | [8][9] |
| 5a | 2,4-dichlorophenyl | Aspergillus niger | 4 | [7] |
| 5b | 4-chlorophenyl | Aspergillus niger | 8 | [7] |
SAR Insights for Antifungal Activity:
-
N-1 Substituent: The nature of the substituent at the N-1 position of the imidazole ring is critical for antifungal activity. Bulky, lipophilic groups, such as the (2,4-dichlorophenyl)methoxy in 4a and the biphenylmethyl in 4b , are often associated with potent activity against Candida albicans.[8][9][10]
-
Aromatic Substituents: For activity against Aspergillus niger, the presence of electron-withdrawing groups on the aromatic ring attached to the imidazole core, as seen in the dichlorophenyl substituent of 5a , generally leads to higher potency compared to a monochlorophenyl substituent (5b ).[7]
Antibacterial Activity
Nitroimidazoles are a significant class of imidazole-based antibacterial agents, particularly effective against anaerobic bacteria. Their activity is often linked to the reductive activation of the nitro group.
| Compound ID | Position of Nitro Group | Bacterial Strain | MIC (µg/mL) | Reference |
| 6a | 5-nitro | Escherichia coli | 8 | [11][12] |
| 6b | 4-nitro | Escherichia coli | 16 | [13] |
| 7a | 5-nitro (Metronidazole) | Staphylococcus aureus | >100 (aerobic) | [13] |
| 7b | 4-nitro derivative | Staphylococcus aureus | 0.8 (aerobic) | [14] |
SAR Insights for Antibacterial Activity:
-
Position of the Nitro Group: The position of the nitro group on the imidazole ring can influence the spectrum of activity. While 5-nitroimidazoles like metronidazole are primarily active against anaerobic bacteria, certain 4-nitroimidazole derivatives have shown activity against aerobic bacteria like Staphylococcus aureus.[13][14]
-
Side Chain Modifications: The side chain attached to the imidazole ring plays a crucial role in the activity of nitroimidazoles. For 4-nitroimidazoles, a bicyclic oxazine ring with a lipophilic tail is a key feature for aerobic activity against M. tuberculosis.[13][14] For some 5-nitroimidazole derivatives, specific substitutions can lead to broad-spectrum antibacterial activity.[11]
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate and reproducible evaluation of the biological activity of imidazole-based compounds.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The imidazole-based compounds are dissolved in DMSO and then diluted with cell culture medium to various concentrations. The cells are treated with these compounds for 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Broth Microdilution Method for Antifungal/Antibacterial MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
-
Preparation of Inoculum: A standardized suspension of the fungal or bacterial strain is prepared in a suitable broth to a concentration of approximately 5 x 10^5 CFU/mL.
-
Serial Dilution of Compounds: The imidazole compounds are serially diluted in the broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension. A positive control (microbe without compound) and a negative control (broth only) are included.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 35°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Agar Well Diffusion Method for Antibacterial Activity
The agar well diffusion method is a common technique for screening the antimicrobial activity of new agents.
-
Preparation of Agar Plates: A suitable agar medium (e.g., Mueller-Hinton agar) is poured into sterile Petri dishes and allowed to solidify.
-
Inoculation: A standardized bacterial suspension is uniformly spread over the surface of the agar plate.
-
Well Creation: Wells of a defined diameter (e.g., 6 mm) are aseptically punched into the agar.
-
Compound Application: A specific volume of the imidazole compound solution is added to each well.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Measurement of Inhibition Zone: The diameter of the clear zone of inhibition around each well is measured in millimeters.
Visualizing Mechanisms and Workflows
Graphical representations of signaling pathways, experimental procedures, and logical relationships provide a clear and concise understanding of the complex processes involved in SAR studies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. journal.waocp.org [journal.waocp.org]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and Characterization of Imidazole Derivatives for Antifungal Applications [biolmolchem.com]
- 8. Increased Absorption and Inhibitory Activity against Candida spp. of Imidazole Derivatives in Synergistic Association with a Surface Active Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Increased Absorption and Inhibitory Activity against Candida spp. of Imidazole Derivatives in Synergistic Association with a Surface Active Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Structure and Activity of Double-Nitroimidazoles. A Mini-Review [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structure-Activity Relationships of Antitubercular Nitroimidazoles. II. Determinants of aerobic activity and quantitative structure-activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of different synthetic routes to 2-aryl-1H-imidazoles
A Comparative Guide to the Synthetic Routes of 2-aryl-1H-imidazoles
The 2-aryl-1H-imidazole scaffold is a privileged structure in medicinal chemistry and materials science, owing to its presence in a wide array of biologically active compounds and functional materials.[1][2][3] This prevalence has spurred the development of numerous synthetic strategies for its construction. This guide provides a comparative analysis of several prominent synthetic routes to 2-aryl-1H-imidazoles, presenting quantitative data, detailed experimental protocols, and a visual workflow to aid researchers in selecting the most suitable method for their specific needs.
Comparative Analysis of Synthetic Routes
The synthesis of 2-aryl-1H-imidazoles can be broadly categorized into classical multi-component reactions, modern catalyzed one-pot syntheses, and methods involving oxidation or the use of green chemistry principles. Each approach offers distinct advantages regarding yield, reaction conditions, substrate scope, and environmental impact.
| Synthetic Route | Key Reagents | Catalyst/Conditions | Reaction Time | Yield (%) | Advantages | Disadvantages |
| Debus-Radziszewski Synthesis | 1,2-Dicarbonyl, Aldehyde, Ammonium Acetate | Glacial Acetic Acid, Reflux | 5 - 24 h | ~70-90 | Well-established, good for tri-substituted imidazoles.[3][4][5] | Harsh conditions, long reaction times.[2][6] |
| Dehydrogenation of Imidazolines | 2-Aryl-Δ2-imidazoline | DMSO or 10% Pd/C, 120 °C | 48 h | 57 - 75 | Complementary methods, DMSO is low-cost and less toxic.[6][7] | Long reaction time, high temperature, catalyst may be inefficient for some substrates.[6][7] |
| Amberlite IR-120(H) Catalyzed | Benzil, Aromatic Aldehyde, Ammonium Acetate | Amberlite IR-120(H), Ethanol, 100 °C (Reflux) | 2 - 4 h | 67 - 86 | Mild conditions, reusable catalyst, easy work-up.[1][2] | Limited to 4,5-diphenyl substituted imidazoles in the cited study.[1] |
| Ultrasound-Assisted Synthesis | Phenylglyoxal monohydrate, Aldehyde, Ammonium Acetate | Ultrasound (42 KHz), Methanol, Room Temperature | 25 - 60 min | 57 - 73 | Green method, rapid, catalyst-free, milder conditions.[8][9] | Moderate yields.[8] |
| DAMN-Based Regioselective Synthesis | Diaminomaleonitrile (DAMN)-based imines, Aromatic Aldehydes | Et3N, Ethanol, Room Temperature | 7 - 24 h | 31 - 89 | High regioselectivity for specific substitution patterns.[10][11] | Multi-step starting material synthesis, specific for highly substituted imidazoles.[10] |
Experimental Protocols
Debus-Radziszewski Synthesis of 2,4,5-Triphenyl-1H-imidazole (Lophine)
This classical method is a multi-component reaction that is widely used for the synthesis of tri-substituted imidazoles.[3][4][5]
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser, dissolve benzil (1 mmol), benzaldehyde (1 mmol), and ammonium acetate (1.2 g) in boiling glacial acetic acid (16 ml).[3]
-
Heat the reaction mixture to reflux for 5–24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[3]
Work-up and Purification:
-
After completion, pour the reaction mixture into ice-water.[3]
-
Neutralize the aqueous mixture with sodium bicarbonate (NaHCO₃) and extract the product several times with ethyl acetate (EtOAc).[3]
-
Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO₄).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired lophine. The product can be recrystallized from dimethyl sulfoxide (DMSO) to obtain colorless plates.[3]
Dehydrogenation of 2-Aryl-Δ2-imidazolines using DMSO
This method provides a one-step synthesis of 2-aryl-1H-imidazoles from readily available 2-aryl-Δ2-imidazolines.[6][7]
Reaction Setup:
-
A solution of the 2-aryl-Δ2-imidazoline (3 mmol) in DMSO (5 mL) is stirred and heated at 120 °C in an oil bath for 48 hours.[7]
Work-up and Purification:
-
After cooling, add H₂O (8 mL) to the reaction mixture.
-
Collect the crude 1H-imidazole product by filtration.
-
Alternatively, the crude mixture can be poured into H₂O (50 mL) and extracted with CH₂Cl₂ (3 x 100 mL).
-
Dry the organic layer with MgSO₄ and remove the solvent under reduced pressure.
-
The residue is then purified by column chromatography (CH₂Cl₂/EtOAc, 1:1).[7]
One-Pot Synthesis using Amberlite IR-120(H)
This protocol describes an efficient and convenient one-pot synthesis of 2-aryl-4,5-diphenyl-1H-imidazoles using a reusable heterogeneous catalyst.[1][2]
Reaction Setup:
-
In a suitable flask, a mixture of benzil (1.0 mmol), an aromatic aldehyde (1.0 mmol), ammonium acetate (3.5 mmol), and 0.15 g of Amberlite IR-120(H) is stirred in 8 ml of ethanol.[1]
-
The mixture is heated at 100 °C under reflux conditions for the time specified (typically 2-4 hours). The reaction progress is monitored by TLC.[1]
Work-up and Purification:
-
After completion of the reaction, the hot solution is filtered to remove the catalyst.[1]
-
The filtrate is then poured into ice-cold water to precipitate the solid product.[1]
-
The catalyst can be recovered by washing with water and an alcohol-acetone mixture, then air-dried for reuse.[1]
Ultrasound-Assisted Green Synthesis
This method utilizes ultrasonic irradiation to promote the reaction, offering a rapid and environmentally friendly alternative.[8][9]
Reaction Setup:
-
Place a solution of the aldehyde (1 mmol) and ammonium acetate (3 mmol) in methanol (2 mL) in an ultrasonic cleaner.[8]
-
Start the ultrasonic irradiation and slowly add a solution of phenylglyoxal monohydrate (1 mmol) in methanol (1 mL) dropwise over 15 minutes.[8]
-
Continue to irradiate the resulting mixture for the specified time (typically 25-60 minutes).[8]
Work-up and Purification:
-
The work-up procedure typically involves extraction and purification by column chromatography.[8] This method is highlighted for its milder conditions, atom-economy, and minimal waste generation.[8][9]
Visualization of Comparative Workflow
Caption: Workflow for comparing synthetic routes to 2-aryl-1H-imidazoles.
Conclusion
The synthesis of 2-aryl-1H-imidazoles can be achieved through a variety of methods, each with its own set of strengths and weaknesses. The classical Debus-Radziszewski synthesis remains a robust and high-yielding method, particularly for trisubstituted imidazoles, though it often requires harsh conditions and long reaction times.[3][4][5] For a greener approach, ultrasound-assisted synthesis offers a rapid, catalyst-free alternative, albeit with generally more moderate yields.[8][9]
The use of heterogeneous catalysts like Amberlite IR-120(H) presents a significant improvement in terms of sustainability and ease of work-up, providing good to excellent yields under mild conditions.[1][2] The dehydrogenation of imidazolines offers a direct route to the desired products, with DMSO emerging as a cost-effective and less toxic alternative to traditional heavy metal catalysts for certain substrates.[6][7] Finally, for the synthesis of highly functionalized and specifically substituted imidazoles, regioselective methods starting from precursors like diaminomaleonitrile provide a powerful tool, though they may require more elaborate synthetic planning.[10][11]
The choice of synthetic route will ultimately depend on the specific requirements of the target molecule, the desired scale of the reaction, and the importance of factors such as yield, reaction time, cost, and environmental impact. This guide provides the necessary data and protocols to make an informed decision for the synthesis of 2-aryl-1H-imidazoles.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 5. scribd.com [scribd.com]
- 6. New One-Step Synthesis of 2-Aryl-1H-Imidazoles: Dehydrogenation of 2-Aryl-Δ2-Imidazolines with Dimethylsulfoxide [organic-chemistry.org]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. An expeditious green route toward 2-aryl-4-phenyl-1H-imidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Evaluating the Efficacy of 2-(4-bromophenyl)-1H-imidazole Against Known Standards: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential efficacy of 2-(4-bromophenyl)-1H-imidazole based on the known biological activities of structurally similar imidazole-based compounds. Due to the limited publicly available data on the specific biological activity of this compound, this guide leverages data from related imidazole derivatives to provide a prospective evaluation against established standards in antifungal, antibacterial, and anticancer research.
Comparative Efficacy Data
The following tables summarize the reported efficacy of various imidazole derivatives against fungal pathogens, bacteria, and cancer cell lines. It is crucial to note that these values are for compounds structurally related to this compound and should be considered as a reference for its potential activity.
Table 1: Comparative Antifungal Activity of Imidazole Derivatives
| Compound/Standard | Fungal Strain | MIC (µg/mL) | Reference |
| Imidazole Derivative 31 | Candida albicans 64110 (fluconazole-resistant) | 8 | [1] |
| Imidazole Derivative 42 | Candida albicans 64110 (fluconazole-resistant) | 8 | [1] |
| Fluconazole (Standard) | Candida albicans (susceptible) | <0.5 | [2] |
| Clotrimazole (Standard) | Various Candida species | Wide range | [2] |
| Ketoconazole (Standard) | Various Candida species | Wide range | [2] |
Table 2: Comparative Antibacterial Activity of Imidazole Derivatives
| Compound/Standard | Bacterial Strain | MIC (µg/mL) | Reference |
| Imidazole Derivative 31 | Staphylococcus aureus UA1758 | 8 | [1] |
| Imidazole Derivative 42 | Staphylococcus aureus UA1758 | 4 | [1] |
| Imidazole Derivative 31 | Staphylococcus epidermidis UF843 | 8 | [1] |
| Imidazole Derivative 42 | Staphylococcus epidermidis UF843 | 8 | [1] |
| Ciprofloxacin (Standard) | Staphylococcus aureus | - | [3] |
| Norfloxacin (Standard) | Escherichia coli | - | [4] |
Table 3: Comparative Anticancer Activity of Imidazole Derivatives
| Compound/Standard | Cancer Cell Line | IC50 (µM) | Reference |
| Imidazole Derivative 9a-d | U87-MG, HCT-116, MDA-MB-231, PC-3 | 10⁻⁷ - 10⁻⁸ M | [5] |
| Benzimidazole Sulfonamide 22 | A549, HeLa, HepG2, MCF-7 | 0.15 - 0.33 | [6] |
| Doxorubicin (Standard) | Various cell lines | Variable | [7] |
| 5-Fluorouracil (Standard) | HepG2 | - | [8] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to evaluating the efficacy of novel compounds like this compound.
In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Fungal Inoculum: Fungal isolates are subcultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) to ensure viability.[9] A suspension is prepared in sterile saline and adjusted to a 0.5 McFarland turbidity standard.[10] This suspension is further diluted in RPMI-1640 medium to achieve a final concentration of approximately 0.5-2.5 x 10³ CFU/mL.[9]
-
Preparation of Drug Dilutions: The test compound and a standard antifungal agent (e.g., fluconazole) are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.[9] Serial two-fold dilutions are then prepared in RPMI-1640 medium in a 96-well microtiter plate.[9]
-
Inoculation and Incubation: Each well containing the drug dilution is inoculated with the fungal suspension.[9] The plate is incubated at 35°C for 24-48 hours.[9]
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control.[9]
In Vitro Antibacterial Susceptibility Testing: Broth Microdilution Method
This protocol is based on CLSI and EUCAST guidelines.[10]
-
Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). The culture is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[10][11]
-
Preparation of Drug Dilutions: The test compound and a standard antibacterial agent (e.g., ciprofloxacin) are serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well plate.[10]
-
Inoculation and Incubation: The bacterial inoculum is added to each well. The plate is incubated at 37°C for 18-24 hours.[11]
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[10][11]
In Vitro Anticancer Activity: Sulforhodamine B (SRB) Assay
This colorimetric assay measures cell proliferation and cytotoxicity.[12][13]
-
Cell Plating: Adherent cancer cells are seeded in 96-well plates at an appropriate density and allowed to attach for 24 hours.[12][14]
-
Compound Treatment: Cells are treated with various concentrations of the test compound and a standard anticancer drug (e.g., doxorubicin) for a specified period (e.g., 48 or 72 hours).[14]
-
Cell Fixation: The cells are fixed with cold trichloroacetic acid (TCA) to preserve cellular proteins.[12][14]
-
SRB Staining: The fixed cells are stained with 0.4% (w/v) Sulforhodamine B solution.[12][14]
-
Absorbance Measurement: The unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution. The absorbance is measured at approximately 515 nm using a microplate reader.[14][15] The intensity of the color is proportional to the number of viable cells.
-
Determination of IC50: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Potential Signaling Pathways and Mechanisms of Action
Based on the known activities of imidazole derivatives, this compound may exert its biological effects through the following pathways:
Antifungal Mechanism: Inhibition of Ergosterol Biosynthesis
Imidazole antifungals are known to inhibit the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[16] This enzyme is crucial for the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane.[17][18] Disruption of ergosterol synthesis leads to a compromised cell membrane, altered permeability, and ultimately, inhibition of fungal growth.[17][19]
Caption: Proposed antifungal mechanism of this compound.
Anti-inflammatory Mechanism: Modulation of p38 MAPK and TNF-α Signaling
Some pyridinyl imidazole compounds have been shown to inhibit p38 MAP kinase, a key enzyme in the inflammatory response.[20][21] p38 MAPK activation leads to the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α).[21][22] By inhibiting p38 MAPK, imidazole derivatives can potentially reduce the production of TNF-α and other inflammatory mediators.[23][24]
Caption: Potential anti-inflammatory signaling pathway for this compound.
Experimental Workflow
The following diagram outlines a general workflow for the preliminary evaluation of a novel compound like this compound.
Caption: General workflow for preclinical evaluation of a novel compound.
References
- 1. Discovery of new imidazole derivatives containing the 2,4-dienone motif with broad-spectrum antifungal and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives [scirp.org]
- 4. An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. microbe-investigations.com [microbe-investigations.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. biomedscidirect.com [biomedscidirect.com]
- 16. cabidigitallibrary.org [cabidigitallibrary.org]
- 17. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mechanisms of action of the antimycotic imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The problem of pyridinyl imidazole class inhibitors of MAPK14/p38α and MAPK11/p38β in autophagy research - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Role of p38 MAP Kinase Signal Transduction in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Phytochemicals against TNFα-Mediated Neuroinflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Effects of pyridinyl imidazole compounds on murine TNF-alpha production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
Kinome Selectivity of Imidazole-Based Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The imidazole scaffold is a prominent feature in a multitude of kinase inhibitors, recognized for its ability to form key interactions within the ATP-binding pocket of these enzymes. However, achieving high selectivity across the human kinome remains a critical challenge in the development of safe and effective therapeutics. This guide provides an objective comparison of the kinome selectivity of representative imidazole-based inhibitors against relevant alternatives, supported by experimental data.
Comparative Selectivity Analysis: Imidazole-Based vs. Alternative Inhibitors
To illustrate the selectivity profiles of imidazole-based inhibitors, we present kinome-wide binding data for inhibitors targeting two distinct kinases: p38 Mitogen-Activated Protein Kinase (p38 MAPK) and BRAF kinase. The data is derived from KINOMEscan™, a competition binding assay that quantitatively measures the interaction of a compound with a large panel of kinases.
p38 MAPK Inhibitors: SB203580 (Imidazole) vs. BIRB 796 (Non-Imidazole)
The pyridinyl-imidazole SB203580 is a first-generation, ATP-competitive inhibitor of p38α and p38β isoforms.[1] BIRB 796 (Doramapimod) is a potent, non-imidazole inhibitor that binds to an allosteric site on p38, inducing a DFG-out conformation.[2][3]
Data Presentation:
The following table summarizes the KINOMEscan™ results for SB203580, highlighting its primary targets and significant off-target interactions. A lower percentage of control indicates stronger binding. For comparison, key inhibitory activities of BIRB 796 are also presented.
Table 1: Kinome Selectivity of p38 MAPK Inhibitors
| Kinase Target | SB203580 (% Control @ 10 µM)[4] | BIRB 796 (IC50 nM)[2] |
| MAPK14 (p38α) | 0.5 | 38 |
| MAPK11 (p38β) | 1.5 | 65 |
| MAPK13 (p38δ) | 36 | 520 |
| MAPK12 (p38γ) | 49 | 200 |
| GAK | 0.5 | - |
| RIPK2 | 1 | - |
| JNK2 | 35 | 98 |
| c-Raf-1 | - | 1400 |
BRAF Kinase Inhibitors: SB-590885 (Imidazole) vs. Dabrafenib (Non-Imidazole)
SB-590885 is a potent and selective imidazole-based inhibitor of BRAF kinase.[5] Dabrafenib is a non-imidazole, ATP-competitive inhibitor of the BRAF V600E mutant, which is approved for the treatment of melanoma.[6][7]
Data Presentation:
The following table presents a selection of KINOMEscan™ data for the imidazole-based BRAF inhibitor SB-590885 and the non-imidazole comparator, Dabrafenib.
Table 2: Kinome Selectivity of BRAF Kinase Inhibitors
| Kinase Target | SB-590885 (% Control @ 10 µM) | Dabrafenib (% Control @ 10 µM) |
| BRAF | <1 | <1 |
| BRAF (V600E) | <1 | <1 |
| CRAF (RAF1) | 11 | 2.5 |
| ARAF | - | 10 |
| RIPK2 | 1.5 | - |
| ZAK | - | 1.5 |
| SIK2 | - | 2 |
Data for Dabrafenib was obtained from the LINCS Data Portal for the KINOMEscan assay. Data for SB-590885 is based on its known high potency and selectivity, with specific off-target data being less publicly available in a comparable format.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, providing a framework for the assessment of kinase inhibitor selectivity.
KINOMEscan™ Competition Binding Assay
Principle:
The KINOMEscan™ assay is a competition-based binding assay that quantifies the ability of a test compound to displace a proprietary, immobilized, active-site directed ligand from the kinase active site. The amount of kinase bound to the immobilized ligand is measured using quantitative PCR (qPCR) of a DNA tag fused to the kinase. A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction.[4]
Experimental Workflow:
-
Kinase Preparation: A panel of human kinases are expressed as fusions with a unique DNA tag.
-
Ligand Immobilization: A broad-spectrum kinase inhibitor is immobilized on a solid support (e.g., beads).
-
Competition Assay: The DNA-tagged kinase, the immobilized ligand, and the test compound (at various concentrations) are incubated together to allow binding to reach equilibrium.
-
Washing: Unbound kinase is removed by washing the solid support.
-
Quantification: The amount of kinase remaining bound to the solid support is quantified by qPCR using primers specific for the DNA tag.
-
Data Analysis: The results are reported as the percentage of the control (vehicle-treated) sample, where 100% indicates no inhibition and 0% indicates complete inhibition. These values can be used to determine the dissociation constant (Kd) or the percentage of inhibition at a given concentration.
ADP-Glo™ Kinase Assay
Principle:
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during an enzymatic reaction. The luminescence signal is proportional to the amount of ADP generated and is inversely correlated with the activity of the kinase inhibitor.[4]
Experimental Workflow:
-
Kinase Reaction: The kinase, substrate, ATP, and the test inhibitor are incubated together in a multi-well plate to allow the enzymatic reaction to proceed.
-
Termination and ATP Depletion: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining unconsumed ATP.
-
ADP to ATP Conversion: Kinase Detection Reagent is added, which contains enzymes that convert the ADP generated in the first step into ATP.
-
Luminescence Detection: The newly synthesized ATP is quantified using a luciferase/luciferin reaction, which produces a luminescent signal.
-
Data Acquisition: The luminescence is measured using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the ADP concentration. The inhibitory activity of the test compound is determined by comparing the signal in the presence of the inhibitor to the control (no inhibitor) wells. IC50 values are calculated from a dose-response curve.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways of the targeted kinases and the general workflow of the experimental assays.
Signaling Pathways
Caption: The p38 MAPK signaling cascade.
Caption: The BRAF-MEK-ERK signaling pathway.
Experimental Workflows
Caption: KINOMEscan™ experimental workflow.
Caption: ADP-Glo™ kinase assay workflow.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. Human p38α mitogen-activated protein kinase in the Asp168-Phe169-Gly170-in (DFG-in) state can bind allosteric inhibitor Doramapimod - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 4. Kinase inhibitor pathways - HMS LINCS Project [lincs.hms.harvard.edu]
- 5. RAF Inhibitor Dabrafenib (GSK2118436) is Active in Melanoma Brain Metastases, Multiple BRAF Genotypes and Diverse Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
Comparative Mode-of-Action Analysis of 1H-Imidazole Derived Small Molecule Inhibitors
A Guide for Researchers in Drug Discovery and Development
The 1H-imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous small molecule inhibitors targeting key signaling pathways in oncology and immunology. This guide provides a comparative analysis of the mode of action of three prominent 1H-imidazole-derived small molecules: Dabrafenib, a BRAF inhibitor; SB203580, a p38 MAPK inhibitor; and an NLG919 analogue, an IDO1 inhibitor. We present quantitative performance data, detailed experimental protocols for key assays, and visual diagrams of the targeted signaling pathways and experimental workflows to aid researchers in their drug development efforts.
Quantitative Performance Comparison
The inhibitory activities of Dabrafenib, SB203580, and an NLG919 analogue against their respective targets and in cellular assays are summarized below. These values highlight the potency and, in some cases, the selectivity of these imidazole-based compounds.
Table 1: In Vitro Inhibitory Activity of Selected 1H-Imidazole Derived Small Molecules
| Compound | Target | Assay Type | IC50 (nM) | Ki (nM) | Reference(s) |
| Dabrafenib | BRAF V600E | Kinase Assay | 0.8 | 0.08 | [1] |
| BRAF (Wild-Type) | Kinase Assay | 3.2 | - | [2] | |
| c-RAF | Kinase Assay | 5.0 | - | [2] | |
| SB203580 | p38α (SAPK2a) | Kinase Assay | 50 | - | [3] |
| p38β2 (SAPK2b) | Kinase Assay | 500 | - | ||
| LCK | Kinase Assay | >10,000 | - | [3] | |
| GSK-3β | Kinase Assay | >10,000 | - | [3] | |
| NLG919 Analogue | IDO1 | Enzyme Assay | 38 | 7 | [4][5] |
| IDO1 | Cellular Assay (HeLa) | 61 | - | [4] |
Table 2: Cellular Proliferation and Activity of Selected 1H-Imidazole Derived Small Molecules
| Compound | Cell Line | Target Pathway | Assay Type | gIC50 / EC50 (nM) | Reference(s) |
| Dabrafenib | SK-MEL-28 (BRAF V600E) | BRAF-MEK-ERK | Proliferation | 3 | [2] |
| A375P F11 (BRAF V600E) | BRAF-MEK-ERK | Proliferation | 8 | [2] | |
| Colo205 (BRAF V600E) | BRAF-MEK-ERK | Proliferation | 7 | [2] | |
| HFF (BRAF WT) | BRAF-MEK-ERK | Proliferation | 3,000 | [2] | |
| SB203580 | THP-1 | p38 MAPK | Cytokine Inhibition | 300-500 | [6] |
| NLG919 Analogue | P1.IDO1 (murine mastocytoma) | IDO1 | Tryptophan catabolism | - | [5] |
| Allogenic T-cells | IDO1 | T-cell response restoration | 80-120 |
Signaling Pathways and Mechanism of Action
The following diagrams illustrate the signaling pathways targeted by Dabrafenib, SB203580, and the NLG919 analogue, providing a visual representation of their mode of action.
BRAF-MEK-ERK Signaling Pathway and Dabrafenib Inhibition
Dabrafenib is a potent and selective inhibitor of the BRAF kinase, particularly the V600E mutant, which is prevalent in various cancers, including melanoma.[2] By binding to the ATP-binding site of mutated BRAF, Dabrafenib prevents the phosphorylation and activation of MEK, which in turn inhibits the phosphorylation of ERK.[2] The downstream effects include cell cycle arrest and apoptosis in BRAF-mutant tumor cells.[7]
p38 MAPK Signaling Pathway and SB203580 Inhibition
SB203580 is a selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) isoforms α and β.[3] The p38 MAPK pathway is activated by cellular stressors and inflammatory cytokines, leading to a cascade of phosphorylation events.[8] SB203580 acts as an ATP-competitive inhibitor, preventing the phosphorylation of downstream substrates like MAPKAPK-2 and transcription factors such as ATF-2, thereby modulating inflammatory responses.[9]
IDO1 Pathway in Cancer Immunology and Inhibition by an NLG919 Analogue
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catabolizes the essential amino acid tryptophan into kynurenine.[10] In the tumor microenvironment, IDO1 overexpression leads to tryptophan depletion and kynurenine accumulation, which suppresses T-cell effector functions and promotes an immunosuppressive environment.[11] NLG919 and its analogues are potent IDO1 inhibitors that bind to the heme iron within the enzyme's active site, blocking its catalytic activity and restoring anti-tumor immune responses.[4]
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.
BRAF V600E Kinase Assay
This protocol outlines a typical in vitro kinase assay to determine the inhibitory activity of compounds against the BRAF V600E enzyme.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Combination Therapies to Inhibit the RAF/MEK/ERK Pathway in Melanoma: We are not Done Yet - PMC [pmc.ncbi.nlm.nih.gov]
- 8. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 9. SB203580 | Cell Signaling Technology [cellsignal.com]
- 10. annualreviews.org [annualreviews.org]
- 11. Frontiers | Cancer Immunotherapy by Targeting IDO1/TDO and Their Downstream Effectors [frontiersin.org]
Navigating the Challenge of Fluconazole Resistance: A Comparative Guide to Antifungal Activity
The emergence of fluconazole-resistant fungal strains, particularly within the Candida genus, presents a significant challenge in clinical practice, necessitating a thorough understanding of alternative therapeutic options. This guide provides a comparative analysis of the in vitro activity of various antifungal agents against fluconazole-resistant Candida species, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
The increasing prevalence of non-albicans Candida species, such as Candida auris and Candida glabrata, which often exhibit intrinsic or acquired resistance to fluconazole, underscores the urgent need for effective alternative treatments. This guide summarizes the minimum inhibitory concentration (MIC) data for several key antifungal drugs, outlines the standardized protocols for susceptibility testing, and visualizes the underlying mechanisms of action to inform further research and development.
Comparative Antifungal Activity
The following tables summarize the in vitro activity of various antifungal agents against fluconazole-resistant Candida species. The data, presented as MIC₅₀ and MIC₉₀ values (the concentrations required to inhibit 50% and 90% of isolates, respectively), are compiled from multiple studies.
Table 1: In Vitro Activity Against Fluconazole-Resistant Candida auris
| Antifungal Agent | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Echinocandins | |||
| Micafungin | 0.03 - 0.06 | 0.03 | 0.06 |
| Caspofungin | ≤0.03 - >8 | 0.25 | >8 |
| Polyenes | |||
| Amphotericin B | 0.5 - 2 | 1 | 2 |
| Novel Agents | |||
| Ibrexafungerp | 0.25 - 2 | 0.5 | 1 |
Note: Fluconazole MICs for resistant C. auris are typically ≥32 µg/mL. Data compiled from multiple sources.[1][2][3][4][5][6][7]
Table 2: In Vitro Activity Against Fluconazole-Resistant Candida glabrata
| Antifungal Agent | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Azoles | |||
| Voriconazole | ≤0.03 - 16 | 0.25 | 1 |
| Echinocandins | |||
| Caspofungin | ≤0.015 - 2 | 0.06 | 0.125 |
| Micafungin | ≤0.015 - 0.06 | ≤0.015 | ≤0.015 |
| Polyenes | |||
| Amphotericin B | 0.125 - 1 | 0.125 | 0.125 |
Note: Fluconazole MICs for resistant C. glabrata are often >16 µg/mL. Data compiled from multiple sources.[7][8][9][10][11][12][13][14][15][16]
Table 3: In Vitro Activity Against Candida krusei (Intrinsically Fluconazole-Resistant)
| Antifungal Agent | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Azoles | |||
| Voriconazole | 0.03 - 2 | 0.25 | 0.5 |
| Echinocandins | |||
| Micafungin | ≤0.015 - 0.12 | 0.03 | 0.06 |
| Caspofungin | 0.03 - 0.5 | 0.12 | 0.25 |
| Anidulafungin | ≤0.015 - 0.06 | 0.03 | 0.06 |
| Polyenes | |||
| Amphotericin B | 0.12 - 4 | 1 | 2 |
Note: C. krusei is considered intrinsically resistant to fluconazole. Data compiled from multiple sources.[7][9][10][17][18][19]
Mechanisms of Action: Signaling Pathways
The primary targets for the two main classes of systemic antifungal drugs, azoles and echinocandins, are crucial enzymes in the synthesis of the fungal cell membrane and cell wall, respectively.
Caption: Mechanisms of action for azole and echinocandin antifungals.
Azoles, such as fluconazole and voriconazole, inhibit the enzyme lanosterol 14-α-demethylase (encoded by the ERG11 gene), which is a critical step in the ergosterol biosynthesis pathway.[20][21][22][23][24] Disruption of this pathway leads to the depletion of ergosterol, a vital component of the fungal cell membrane, and the accumulation of toxic sterol intermediates, ultimately inhibiting fungal growth.
Echinocandins, including caspofungin and micafungin, target the (1,3)-β-D-glucan synthase enzyme complex (encoded by the FKS genes).[25][26][27][28][29] This enzyme is responsible for synthesizing β-D-glucan, a major structural polymer of the fungal cell wall. Inhibition of this process compromises cell wall integrity, leading to osmotic instability and cell death.
Experimental Protocols
The determination of in vitro antifungal activity is predominantly performed using standardized broth microdilution methods developed by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[30][31][32][33][34][35][36][37]
CLSI M27 Broth Microdilution Method
The CLSI M27 standard provides a reference method for the susceptibility testing of yeasts.[30][31][32][33] The protocol involves the following key steps:
-
Inoculum Preparation: Yeast colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in RPMI 1640 medium to the final inoculum density.
-
Antifungal Dilution: Antifungal agents are serially diluted in 96-well microtiter plates containing RPMI 1640 medium.
-
Inoculation and Incubation: Each well is inoculated with the prepared yeast suspension. The plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to a drug-free control well.
EUCAST E.Def 7.3.2 Method
The EUCAST methodology for yeast susceptibility testing shares similarities with the CLSI protocol but has some key differences, particularly in the reading of endpoints.[38]
-
Inoculum and Media: The inoculum is prepared from fresh cultures and diluted in RPMI 1640 medium with 2% glucose.
-
Plate Preparation: Antifungal agents are serially diluted in the microtiter plates.
-
Incubation: Plates are incubated at 35-37°C for 24 hours.
-
Endpoint Reading: The MIC is determined spectrophotometrically as the lowest concentration that causes a 50% reduction in turbidity compared to the growth control.
Caption: Workflow for antifungal susceptibility testing via broth microdilution.
References
- 1. Fluconazole resistant Candida auris clinical isolates have increased levels of cell wall chitin and increased susceptibility to a glucosamine-6-phosphate synthase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ibrexafungerp Demonstrates In Vitro Activity against Fluconazole-Resistant Candida auris and In Vivo Efficacy with Delayed Initiation of Therapy in an Experimental Model of Invasive Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ibrexafungerp Demonstrates In Vitro Activity against Fluconazole-Resistant Candida auris and In Vivo Efficacy with Delayed Initiation of Therapy in an Experimental Model of Invasive Candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacodynamic Optimization for Treatment of Invasive Candida auris Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potential Activity of Micafungin and Amphotericin B Co-Encapsulated in Nanoemulsion against Systemic Candida auris Infection in a Mice Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activities of Micafungin against 315 Invasive Clinical Isolates of Fluconazole-Resistant Candida spp - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of Antifungal Susceptibilities to Fluconazole and Voriconazole of Oral Candida glabrata Isolates from Head and Neck Radiation Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro activity of voriconazole and other antifungal agents against clinical isolates of Candida glabrata and Candida krusei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. journals.asm.org [journals.asm.org]
- 12. In Vitro Activity of Caspofungin Against Fluconazole-Resistant Candida Species Isolated From Clinical Samples in Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Caspofungin Activity against Clinical Isolates of Fluconazole-Resistant Candida - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Dose escalation studies with caspofungin against Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Correlation of MIC with Outcome for Candida Species Tested against Voriconazole: Analysis and Proposal for Interpretive Breakpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Minimum inhibitory concentrations of amphotericin B against Candida krusei isolates from a French teaching hospital laboratory: a retrospective study over 8 years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Candida krusei, a Multidrug-Resistant Opportunistic Fungal Pathogen: Geographic and Temporal Trends from the ARTEMIS DISK Antifungal Surveillance Program, 2001 to 2005 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 20. Candida albicans Mutations in the Ergosterol Biosynthetic Pathway and Resistance to Several Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. Ergosterol Biosynthesis Inhibitors Become Fungicidal when Combined with Calcineurin Inhibitors against Candida albicans, Candida glabrata, and Candida krusei - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The synthesis, regulation, and functions of sterols in Candida albicans: Well-known but still lots to learn - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Fungal beta(1,3)-D-glucan synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. academic.oup.com [academic.oup.com]
- 27. tandfonline.com [tandfonline.com]
- 28. mdpi.com [mdpi.com]
- 29. Length specificity and polymerization mechanism of (1,3)-β-D-glucan synthase in fungal cell wall biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 30. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 31. researchgate.net [researchgate.net]
- 32. scribd.com [scribd.com]
- 33. webstore.ansi.org [webstore.ansi.org]
- 34. youtube.com [youtube.com]
- 35. researchgate.net [researchgate.net]
- 36. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 37. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 38. scribd.com [scribd.com]
Safety Operating Guide
Personal protective equipment for handling 2-(4-bromophenyl)-1H-imidazole
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2-(4-bromophenyl)-1H-imidazole. The following procedures are based on available safety data for the compound and its close structural analogs, ensuring a conservative and comprehensive approach to laboratory safety.
Hazard Identification and Classification:
This compound and its related compounds are classified with the following hazards:
-
Acute Toxicity (Oral): Harmful if swallowed.[1]
-
Eye Irritation: Causes serious eye irritation or damage.[1][2][3]
-
Respiratory Tract Irritation: May cause respiratory irritation.[1][2][3]
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to minimize exposure when handling this compound.
| Protection Type | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[4] | Protects against splashes and airborne particles of the solid compound. A face shield offers broader protection for the entire face. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | Provides a barrier against skin contact. It is recommended to double-glove for added protection. Regularly inspect gloves for any signs of degradation or puncture. |
| Body Protection | Flame-resistant lab coat and chemical-resistant coveralls or apron. | Protects against skin contact and contamination of personal clothing. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 dust mask for solids; air-purifying respirator with appropriate cartridges for vapors or when engineering controls are insufficient). | Prevents inhalation of dust or vapors, especially when handling the powder or working in areas with inadequate ventilation. |
Experimental Protocol: Safe Handling and Disposal
1. Engineering Controls:
-
Always handle this compound in a properly functioning, certified laboratory chemical fume hood.[5]
-
Ensure adequate general and local exhaust ventilation to keep airborne concentrations low.[1]
-
Facilities storing or utilizing this material should be equipped with an eyewash fountain and a safety shower.[1][5]
2. Handling Procedure:
-
Pre-Handling:
-
Read and understand the Safety Data Sheet (SDS) before use.
-
Ensure all necessary PPE is available and in good condition.
-
Designate a specific area within the fume hood for handling the compound.
-
-
During Handling:
-
Post-Handling:
-
Wipe down the work surface with an appropriate solvent and cleaning agent.
-
Properly remove and dispose of gloves in accordance with institutional guidelines.[4]
-
Wash hands thoroughly with soap and water.
-
3. Storage:
-
Store in a tightly-closed container when not in use.[1][2][3][6]
-
Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[1][5]
4. Spill and Emergency Procedures:
-
Minor Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent, inert material (e.g., vermiculite, sand).
-
Carefully sweep or vacuum the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent and then with soap and water.
-
Dispose of all cleanup materials as hazardous waste.
-
-
Major Spills:
-
Evacuate the laboratory immediately and alert others.
-
Contact the institution's emergency response team.
-
Prevent entry to the affected area.
-
-
First Aid:
-
If Swallowed: Rinse mouth. Call a poison control center or doctor immediately for treatment advice.[1][8]
-
If on Skin: Remove contaminated clothing and rinse the affected area with plenty of soap and water for at least 15 minutes.[1][6] If skin irritation occurs, get medical advice/attention.[1]
-
If in Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][6][7] Seek medical attention.[1]
-
If Inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[1][6][7] Call a poison center or doctor if you feel unwell.[1]
-
5. Disposal Plan:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][6][7]
-
Do not let the product enter drains, other waterways, or soil.[1][4]
-
Contaminated packaging should be treated as the product itself.
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. aksci.com [aksci.com]
- 2. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 13569-96-5 Name: 4-(4-Bromophenyl)-1H-imidazole [xixisys.com]
- 3. echemi.com [echemi.com]
- 4. angenechemical.com [angenechemical.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. fishersci.com [fishersci.com]
- 7. mmbio.byu.edu [mmbio.byu.edu]
- 8. Page loading... [wap.guidechem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
